molecular formula C18H22Cl4N4 B570682 L-745870 trihydrochloride CAS No. 866021-03-6

L-745870 trihydrochloride

Katalognummer: B570682
CAS-Nummer: 866021-03-6
Molekulargewicht: 436.2 g/mol
InChI-Schlüssel: KJSOYZLYCFYXFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Highly potent and selective D4 antagonist (Ki values are 0.43, 2300 and 960 nM at D4, D3 and D2, respectively). Brain permeable. Inhibits cell death and shows neuroprotective effects.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSOYZLYCFYXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866021-03-6
Record name L-745870 trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-745870 TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-745,870 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of L-745,870, detailing its binding affinity, functional antagonism, and in vivo neurochemical effects. The document includes comprehensive summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of this important pharmacological tool.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

L-745,870 exerts its pharmacological effects primarily through competitive antagonism at the dopamine D4 receptor. It exhibits high affinity and more than 2000-fold selectivity for the D4 receptor subtype over other dopamine receptor subtypes, namely D2 and D3.[1] While demonstrating a strong affinity for the D4 receptor, L-745,870 also shows moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenergic receptors.[1][2]

Receptor Binding Affinity

The affinity of L-745,870 for dopamine receptor subtypes has been quantified using radioligand binding assays. These studies typically involve the displacement of a radiolabeled ligand, such as [³H]spiperone, from receptors expressed in cell lines. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor, with a lower Ki value indicating a higher affinity.

Receptor SubtypeRadioligandCell LineKi (nM)Reference
Human Dopamine D4[³H]spiperoneCHO0.43[1][2]
Human Dopamine D2[³H]spiperoneCHO960
Human Dopamine D3[³H]spiperoneCHO2300
Functional Antagonist Activity

L-745,870 demonstrates functional antagonism at the dopamine D4 receptor in various in vitro assays. It effectively reverses the intracellular signaling events initiated by dopamine, the endogenous agonist. Key functional assays have demonstrated that L-745,870 does not exhibit any significant intrinsic activity on its own, confirming its role as a neutral antagonist.[1]

  • Inhibition of Adenylate Cyclase: In cells expressing the human D4 receptor (hD4HEK and hD4CHO cells), L-745,870 (at concentrations of 0.1-1 microM) reverses the dopamine-mediated inhibition of adenylate cyclase.[1]

  • Stimulation of [³⁵S]GTPγS Binding: L-745,870 blocks the dopamine-induced stimulation of [³⁵S]GTPγS binding to G proteins coupled to the D4 receptor.[1]

  • Stimulation of Extracellular Acidification Rate: The compound also antagonizes the dopamine-induced stimulation of the extracellular acidification rate in cells expressing the D4 receptor.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of L-745,870 for dopamine D4 receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.

  • [³H]spiperone (specific activity ~70-90 Ci/mmol).

  • L-745,870 trihydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of L-745,870 in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., 10 µM haloperidol) for non-specific binding.

    • 50 µL of the L-745,870 dilution or vehicle.

    • 50 µL of [³H]spiperone at a final concentration of 0.2 nM.[3]

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Activity Assay

This protocol describes a method to assess the functional antagonist activity of L-745,870 by measuring its ability to reverse dopamine-mediated inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

  • Dopamine.

  • L-745,870 trihydrochloride.

  • Forskolin (B1673556).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Wash the cells with PBS.

  • Pre-incubate the cells with various concentrations of L-745,870 or vehicle for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylate cyclase) for 15-30 minutes at 37°C.[1]

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the assay kit.

  • Plot the cAMP concentration against the concentration of L-745,870 to determine its ability to reverse the dopamine-induced inhibition of cAMP production.

In Vivo Microdialysis

This protocol outlines a method to measure the effect of L-745,870 on extracellular dopamine levels in the brain of a freely moving rat.

Materials:

  • Male Wistar rats (250-300g).

  • L-745,870 trihydrochloride.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA 12).

  • Guide cannula.

  • Anesthetic (e.g., isoflurane).

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement.

  • Allow the animal to recover for 5-7 days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine levels.

  • Collect baseline dialysate samples every 20 minutes.

  • Administer L-745,870 (e.g., via intraperitoneal injection) or vehicle.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways and Experimental Workflows

Dopamine_D4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Animal_Surgery Stereotaxic Surgery & Cannula Implantation Recovery Animal Recovery (5-7 days) Animal_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration & Baseline Collection Probe_Insertion->Equilibration Drug_Administration L-745,870 Administration Equilibration->Drug_Administration Sample_Collection Post-treatment Sample Collection Drug_Administration->Sample_Collection HPLC HPLC-ECD Analysis of Dopamine Sample_Collection->HPLC Data_Analysis Data Analysis (% Change from Baseline) HPLC->Data_Analysis

Experimental workflow for in vivo microdialysis to assess L-745,870's effect on dopamine levels.

In Vivo Effects and Clinical Implications

In vivo studies in rodents have shown that L-745,870, at doses sufficient to occupy D4 receptors in the brain, does not produce the same neurochemical consequences as typical antipsychotics, such as increased dopamine metabolism or hyperprolactinemia.[1] However, despite its high affinity and selectivity for the dopamine D4 receptor, clinical trials with L-745,870 in patients with schizophrenia did not demonstrate efficacy as an antipsychotic agent. This has led to a re-evaluation of the role of the D4 receptor as a primary target for antipsychotic drug development. Nevertheless, L-745,870 remains a valuable research tool for elucidating the physiological and behavioral functions of the dopamine D4 receptor.

References

L-745,870 Trihydrochloride: A Technical Guide to its High-Affinity Interaction with the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of L-745,870 trihydrochloride, a potent and selective antagonist for the dopamine (B1211576) D4 receptor. The following sections detail its binding affinity, selectivity over other receptors, the experimental protocols used for its characterization, and the underlying signaling pathways of the dopamine D4 receptor.

Quantitative Affinity and Selectivity Profile

L-745,870 trihydrochloride exhibits high affinity for the human dopamine D4 receptor, with a Ki value of approximately 0.43 to 0.51 nM.[1][2][3][4] Its selectivity for the D4 receptor subtype is significant, showing over 2000-fold greater selectivity compared to other dopamine receptor subtypes.[1] The compound also demonstrates moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1][2][3]

Receptor SubtypeLigandCell LineKi (nM)IC50 (nM)Reference Compound
Dopamine D4L-745,870Cloned human D40.43-[3H]spiperone
Dopamine D4L-745,870-0.51--
Dopamine D2L-745,870CHO cells960-[3H]spiperone
Dopamine D3L-745,870CHO cells2300-[3H]spiperone
5-HT2L-745,870--< 300-
Sigma sitesL-745,870--< 300-
α-adrenoceptorsL-745,870--< 300-

Experimental Protocols

The characterization of L-745,870's interaction with the dopamine D4 receptor involves several key in vitro experiments:

Radioligand Binding Assays

A fundamental method to determine the binding affinity of L-745,870 is through competitive radioligand binding assays.

  • Objective: To determine the equilibrium dissociation constant (Ki) of L-745,870 for the dopamine D4 receptor.

  • Cell Lines: Cloned human dopamine D4 receptors expressed in mammalian cell lines such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells are commonly used.[1]

  • Radioligand: [3H]spiperone, a well-characterized dopamine receptor antagonist, is typically used as the radiolabeled ligand.[1]

  • Procedure:

    • Cell membranes expressing the D4 receptor are prepared.

    • A fixed concentration of [3H]spiperone (e.g., 0.2 nM) is incubated with the cell membranes.[1]

    • Increasing concentrations of L-745,870 are added to compete with [3H]spiperone for binding to the D4 receptor.

    • After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone) is determined from the resulting competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Prepare D4 Receptor Membranes Prepare D4 Receptor Membranes Incubate with [3H]spiperone & L-745,870 Incubate with [3H]spiperone & L-745,870 Prepare D4 Receptor Membranes->Incubate with [3H]spiperone & L-745,870 Competition Separate Bound/Free Ligand Separate Bound/Free Ligand Incubate with [3H]spiperone & L-745,870->Separate Bound/Free Ligand Filtration Quantify Bound Radioactivity Quantify Bound Radioactivity Separate Bound/Free Ligand->Quantify Bound Radioactivity Scintillation Counting Determine IC50 & Ki Determine IC50 & Ki Quantify Bound Radioactivity->Determine IC50 & Ki

Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays are crucial to determine the pharmacological activity of L-745,870, confirming its antagonist properties.

  • Adenylate Cyclase Inhibition Assay:

    • Principle: The dopamine D4 receptor is a Gi/Go-coupled receptor, and its activation by an agonist (like dopamine) inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] An antagonist will block this effect.

    • Procedure:

      • Cells expressing the D4 receptor (e.g., hD4HEK or hD4CHO cells) are treated with a known concentration of dopamine (e.g., 1 µM) to inhibit adenylate cyclase.[1]

      • Increasing concentrations of L-745,870 are added to assess its ability to reverse the dopamine-mediated inhibition.

      • Intracellular cAMP levels are measured, typically using immunoassays.

      • L-745,870 demonstrates antagonist activity by restoring cAMP levels in a dose-dependent manner.[1]

  • [35S]GTPγS Binding Assay:

    • Principle: Activation of a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.

    • Procedure:

      • Cell membranes expressing the D4 receptor are incubated with dopamine to stimulate G-protein activation.

      • [35S]GTPγS is added to the reaction, which binds to the activated Gα subunits.

      • L-745,870 is co-incubated to determine its ability to block the dopamine-induced [35S]GTPγS binding.

      • The amount of bound [35S]GTPγS is measured, providing an index of receptor-mediated G-protein activation. L-745,870's antagonist activity is demonstrated by its ability to inhibit this binding.[1]

  • Extracellular Acidification Rate Assay:

    • Principle: Cellular metabolic activity, which can be modulated by GPCR signaling, leads to the acidification of the extracellular medium. This can be measured in real-time.

    • Procedure:

      • Cells expressing the D4 receptor are stimulated with dopamine.

      • The rate of extracellular acidification is monitored.

      • L-745,870 is introduced to assess its capacity to reverse the dopamine-induced changes in the acidification rate, thus confirming its antagonist properties.[1]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/Go family of G-proteins.

Upon activation by an agonist such as dopamine, the D4 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein. The activated Gαi/o subunit then dissociates from the βγ-subunits.

The primary downstream effect of the activated Gαi/o subunit is the inhibition of adenylate cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This, in turn, reduces the activity of protein kinase A (PKA).

The βγ-subunits can also modulate the activity of other effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

L-745,870, as a selective antagonist, binds to the dopamine D4 receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of dopamine and other agonists, thereby preventing the initiation of the downstream signaling events.

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks Gi_Go Gi/Go Protein D4R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Dopamine D4 Receptor Signaling Pathway.

References

L-745,870 Trihydrochloride: A Comprehensive Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1][2][3][4][5][6] Its discovery and characterization have been pivotal in elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of neuropsychiatric disorders such as schizophrenia.[7][8] This technical guide provides an in-depth overview of the selectivity profile of L-745,870, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Selectivity and Affinity Profile

L-745,870 exhibits a high affinity for the human dopamine D4 receptor with a dissociation constant (Ki) of approximately 0.43 nM.[1][2][5][6][9] Its selectivity for the D4 receptor is over 2000-fold greater than for other dopamine receptor subtypes.[1] The compound shows significantly weaker affinity for the D2 and D3 receptors.[2][4][5][6] Furthermore, L-745,870 displays moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[2][3][5][6]

Table 1: Binding Affinity of L-745,870 at Dopamine Receptors
Receptor SubtypeSpeciesAssay TypeRadioligandKi (nM)Reference
Dopamine D4HumanRadioligand Binding[³H]spiperone0.43[1]
Dopamine D4HumanRadioligand BindingNot Specified0.51[4][10]
Dopamine D2HumanRadioligand Binding[³H]spiperone960[2][4][5][6][10]
Dopamine D3HumanRadioligand Binding[³H]spiperone2300[2][4][5][6][10]
Table 2: Binding Affinity of L-745,870 at Other Receptors
Receptor/SiteIC50 (nM)Reference
5-HT2< 300[1]
Sigma< 300[1]
Alpha-adrenergic< 300[1]

Functional Activity Profile

In vitro functional assays have consistently demonstrated that L-745,870 acts as a potent antagonist at the dopamine D4 receptor. It effectively reverses the dopamine-mediated inhibition of adenylate cyclase, stimulation of [³⁵S]GTPγS binding, and stimulation of extracellular acidification rate in various cell lines expressing the human D4 receptor.[1] Notably, L-745,870 does not exhibit significant intrinsic activity in these assays, confirming its antagonist profile.[1]

Table 3: Functional Antagonist Activity of L-745,870
AssayCell LineAgonistL-745,870 ConcentrationEffectReference
Adenylate Cyclase InhibitionhD4HEK, hD4CHODopamine (1 µM)0.1 - 1 µMReversal of Inhibition[1]
[³⁵S]GTPγS BindingNot SpecifiedDopamineNot SpecifiedReversal of Stimulation[1]
Extracellular Acidification RateNot SpecifiedDopamineNot SpecifiedReversal of Stimulation[1]

Experimental Protocols

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.

Materials:

  • Membrane preparations from cells expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]spiperone.

  • L-745,870 trihydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]spiperone (typically at its Kd value), and varying concentrations of L-745,870.

  • For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, [³H]spiperone, and a high concentration of an unlabeled ligand like haloperidol.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Adenylate Cyclase Assay

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to reverse dopamine-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Dopamine.

  • L-745,870 trihydrochloride.

  • Forskolin (B1673556) (to stimulate adenylate cyclase).

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Cell culture reagents.

Procedure:

  • Plate the D4 receptor-expressing cells in a suitable format (e.g., 96-well plates) and grow to a desired confluency.

  • Pre-incubate the cells with varying concentrations of L-745,870 for a defined period.

  • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. A control group will be stimulated with forskolin only.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is then quantified.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine_D4_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Dopamine D4 Receptor Signaling Pathway and L-745,870 Antagonism.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, L-745,870) start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Quantify Radioactivity (Scintillation Counting) washing->scintillation analysis Data Analysis (IC50 and Ki Calculation) scintillation->analysis end End analysis->end

Caption: Workflow for a Radioligand Displacement Binding Assay.

References

An In-Depth Technical Guide to the Binding Kinetics of L-745,870 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective antagonist of the human dopamine (B1211576) D4 receptor. Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of central nervous system disorders. This technical guide provides a comprehensive overview of the binding kinetics of L-745,870, detailing its affinity for the dopamine D4 receptor, its selectivity over other receptor subtypes, and its functional antagonism. The experimental protocols that form the basis of these findings are also described in detail to facilitate replication and further investigation.

Core Binding Characteristics

The binding of L-745,870 to the dopamine D4 receptor is characterized by high affinity and specificity. The key quantitative data are summarized below.

Quantitative Binding Data
ParameterReceptorSpeciesRadioligandValueReference
Ki Dopamine D4Human[3H]spiperone0.43 nM[1]
Ki Dopamine D2Human[3H]spiperone960 nM[2]
Ki Dopamine D3Human[3H]spiperone2300 nM[2]
IC50 5-HT2Not SpecifiedNot Specified< 300 nM[1]
IC50 Sigma SitesNot SpecifiedNot Specified< 300 nM[1]
IC50 α-adrenergicNot SpecifiedNot Specified< 300 nM[1]

Note: As of the latest literature review, specific association (kon) and dissociation (koff) rate constants for L-745,870 at the dopamine D4 receptor have not been published.

Signaling Pathways and Mechanism of Action

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway. Activation of this pathway by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 acts as a competitive antagonist at the D4 receptor, binding to the receptor without activating it and thereby blocking the signal transduction initiated by agonists.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates L745870 L-745,870 (Antagonist) L745870->D4R Binds & Blocks ATP ATP

Dopamine D4 receptor signaling and antagonist action.

Experimental Protocols

The characterization of L-745,870 binding kinetics has been primarily achieved through radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of L-745,870 for the dopamine D4 receptor by measuring its ability to displace a specific radioligand.

Objective: To determine the inhibitor constant (Ki) of L-745,870.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]spiperone (a non-selective D2-like receptor antagonist).

  • Test Compound: L-745,870 trihydrochloride.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Instrumentation: Liquid scintillation counter.

Protocol:

  • Reaction Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), varying concentrations of L-745,870, and a fixed concentration of [3H]spiperone (e.g., 0.2 nM).

  • Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reaction Mix (Membranes, [3H]spiperone, L-745,870) start->prep incubate Incubate (Room Temp, 60-90 min) prep->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki calculation) count->analyze end End analyze->end

Workflow for a radioligand binding assay.

Functional Antagonism Assays

Functional assays are crucial for confirming that the binding of L-745,870 to the D4 receptor translates into a functional blockade of agonist-induced signaling.

This assay measures the activation of G-proteins, a proximal event to receptor activation.

Objective: To determine the ability of L-745,870 to antagonize dopamine-stimulated [35S]GTPγS binding.

Materials:

  • Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.

  • Agonist: Dopamine.

  • Antagonist: L-745,870.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

  • Instrumentation: Liquid scintillation counter.

Protocol:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of L-745,870.

  • Stimulation: Add a fixed concentration of dopamine to stimulate G-protein activation.

  • Radioligand Addition: Add [35S]GTPγS to the reaction mixture.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters.

  • Quantification and Analysis: Measure the bound [35S]GTPγS and analyze the data to determine the extent of inhibition by L-745,870.

This assay measures a downstream consequence of D4 receptor activation, the inhibition of cAMP production.

Objective: To confirm that L-745,870 blocks dopamine-mediated inhibition of adenylyl cyclase.

Materials:

  • Whole Cells: Intact CHO or HEK293 cells expressing the human dopamine D4 receptor.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556) (to increase basal cAMP levels).

  • Agonist: Dopamine.

  • Antagonist: L-745,870.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

Protocol:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).

  • Pre-incubation: Pre-incubate the cells with various concentrations of L-745,870.

  • Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine.

  • Incubation: Incubate for a specified time to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit.

  • Data Analysis: Determine the ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

Functional_Assay_Logic cluster_gtp [35S]GTPγS Binding Assay cluster_camp Adenylyl Cyclase Assay gtp_ant Pre-incubate with L-745,870 gtp_ago Add Dopamine gtp_ant->gtp_ago gtp_rad Add [35S]GTPγS gtp_ago->gtp_rad gtp_measure Measure G-protein Activation gtp_rad->gtp_measure Result Functional Antagonism Confirmed gtp_measure->Result camp_ant Pre-incubate with L-745,870 camp_stim Add Forskolin + Dopamine camp_ant->camp_stim camp_measure Measure cAMP Levels camp_stim->camp_measure camp_measure->Result

Logical flow of functional antagonism assays.

Conclusion

L-745,870 trihydrochloride is a highly potent and selective antagonist of the human dopamine D4 receptor, with a binding affinity in the sub-nanomolar range. Its selectivity of over 2000-fold for the D4 receptor compared to the D2 and D3 subtypes makes it an invaluable research tool. While the equilibrium binding constant (Ki) is well-established, further studies are required to elucidate the specific association and dissociation rate constants that govern its binding kinetics. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of L-745,870 and other D4 receptor ligands, which is essential for advancing our understanding of dopamine signaling and the development of novel therapeutics.

References

L-745,870 Trihydrochloride: A Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist, has emerged as a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and underlying signaling pathways associated with the neuroprotective effects of L-745,870. Through its primary action of antagonizing the D4 receptor, L-745,870 initiates a cascade of events that mitigate neuronal damage in response to ischemic and oxidative insults. A key mechanism is the upregulation of the Neuronal Apoptosis Inhibitory Protein (NAIP), which in turn suppresses apoptotic pathways and reduces oxidative stress. This document synthesizes quantitative data from pivotal studies, details key experimental protocols for its evaluation, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in neuropharmacology and drug development.

Core Mechanism of Action: Dopamine D4 Receptor Antagonism

L-745,870 exerts its neuroprotective effects primarily through its high-affinity and selective antagonism of the dopamine D4 receptor.[1][2] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to Gαi/o proteins.[3] Activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of dopamine to the D4 receptor, L-745,870 prevents this downstream signaling cascade.[2] This antagonism is the initiating event that leads to the observed neuroprotective outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of L-745,870 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of L-745,870

Receptor SubtypeKi (nM)SpeciesReference
Dopamine D40.43Human[1]
Dopamine D2960Human[1]
Dopamine D32300Human[1]

Table 2: In Vivo Neuroprotective Efficacy of L-745,870 in a Gerbil Model of Ischemia

Treatment GroupOutcome MeasureResultReference
L-745,870Attenuation of Ischemia-Induced Damage of Hippocampal CA1 NeuronsSystemic administration attenuated damage[4]
L-745,870NAIP Expression in Rescued Hippocampal CA1 NeuronsUpregulated[4]

Table 3: In Vivo Efficacy of L-745,870 in a SOD1(H46R) Transgenic Mouse Model of ALS

Administration TimingOutcome MeasureResultReference
Pre-onsetOnset of Motor DeficitsSignificantly delayed[5]
Pre-onsetDisease ProgressionSlowed[5]
Pre-onsetLife SpanExtended[5]
Post-onsetDisease ProgressionRemarkably slowed[5]
Post-onsetLife SpanExtended[5]

Key Signaling Pathways

The neuroprotective effects of L-745,870 are mediated through a distinct signaling pathway that culminates in the inhibition of apoptosis and reduction of oxidative stress.

L-745,870-Mediated NAIP Upregulation and Anti-Apoptotic Signaling

Antagonism of the dopamine D4 receptor by L-745,870 leads to the upregulation of the Neuronal Apoptosis Inhibitory Protein (NAIP).[4] NAIP is a member of the Inhibitor of Apoptosis Protein (IAP) family and functions to suppress neuronal cell death.[4] The increased expression of NAIP directly inhibits the activity of caspases, which are key executioners of apoptosis. This anti-apoptotic effect is crucial for neuronal survival following ischemic or oxidative insults.

G L745 L-745,870 D4R Dopamine D4 Receptor L745->D4R Antagonism Unknown Unknown Intermediates L745->Unknown AC Adenylyl Cyclase D4R->AC Inhibition cAMP cAMP AC->cAMP Conversion NAIP NAIP Upregulation Unknown->NAIP Caspases Caspases NAIP->Caspases Inhibition Neuroprotection Neuroprotection NAIP->Neuroprotection Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: L-745,870 anti-apoptotic signaling pathway.

Attenuation of Oxidative Stress

L-745,870 has been shown to decrease the vulnerability of neuronal cells to oxidative stress-induced apoptosis.[4] While the direct link between D4 receptor antagonism and oxidative stress reduction is still under investigation, it is hypothesized that the upregulation of NAIP and the subsequent inhibition of apoptotic pathways contribute to a cellular environment that is more resilient to oxidative damage. Additionally, in models of ALS, L-745,870 administration leads to a reduced level of microglial activation, which is a significant source of oxidative stress in the central nervous system.[5]

G L745 L-745,870 D4R Dopamine D4 Receptor L745->D4R Antagonism Microglia Microglial Activation L745->Microglia Inhibition Neuroprotection Neuroprotection L745->Neuroprotection D4R->Microglia Modulation ROS Reactive Oxygen Species (ROS) Microglia->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage

Figure 2: L-745,870 and attenuation of oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to evaluate the neuroprotective effects of L-745,870.

In Vitro NAIP-ELISA Based Drug Screening

This protocol was developed to identify compounds that upregulate endogenous NAIP.[4]

Objective: To screen for compounds that increase the expression of NAIP in cultured cells.

Methodology:

  • Cell Culture: Utilize a suitable neuronal or non-neuronal cell line.

  • Compound Treatment: Incubate the cells with various concentrations of the test compound (e.g., L-745,870).

  • Cell Lysis: After the incubation period, lyse the cells to release intracellular proteins.

  • NAIP-ELISA:

    • Coat ELISA plates with a capture antibody specific for NAIP.

    • Add cell lysates to the wells and incubate to allow NAIP to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP) that also specifically binds to NAIP.

    • Wash the wells again.

    • Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.

    • Measure the signal intensity, which is proportional to the amount of NAIP present in the cell lysate.

  • Data Analysis: Compare the signal from treated cells to that of untreated control cells to determine the effect of the compound on NAIP expression.

Figure 3: NAIP-ELISA experimental workflow.

In Vivo Gerbil Model of Transient Forebrain Ischemia

This model is used to assess the neuroprotective effects of compounds against ischemia-induced neuronal damage.[4]

Objective: To determine if L-745,870 can protect hippocampal neurons from ischemic injury.

Methodology:

  • Animal Model: Use adult Mongolian gerbils.

  • Induction of Ischemia:

    • Anesthetize the animals.

    • Make a ventral midline incision in the neck to expose both common carotid arteries.

    • Occlude both common carotid arteries with aneurysm clips for a defined period (e.g., 5 minutes) to induce transient forebrain ischemia.

    • Remove the clips to allow for reperfusion.

  • Drug Administration: Administer L-745,870 systemically (e.g., intraperitoneally) at various doses either before or after the ischemic insult.

  • Histological Analysis:

    • After a set survival period (e.g., 7 days), perfuse the animals with a fixative.

    • Remove the brains and process them for histological staining (e.g., Cresyl violet) to visualize neuronal morphology.

  • Quantification of Neuronal Damage:

    • Count the number of surviving neurons in specific brain regions, particularly the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.

    • Compare the neuronal counts between treated and vehicle control groups.

In Vivo SOD1(H46R) Transgenic Mouse Model of ALS

This model is used to evaluate the therapeutic potential of compounds for amyotrophic lateral sclerosis.[5]

Objective: To assess the effect of L-745,870 on disease onset, progression, and survival in a genetic mouse model of ALS.

Methodology:

  • Animal Model: Use transgenic mice expressing a mutated form of human superoxide (B77818) dismutase 1 (SOD1 H46R).

  • Drug Administration:

    • Administer L-745,870 chronically, either starting before the typical onset of motor deficits (pre-onset) or after the deficits have appeared (post-onset).

    • Administration can be via drinking water, osmotic pumps, or regular injections.

  • Assessment of Motor Function:

    • Regularly monitor the motor performance of the mice using standardized tests such as the rotarod test, grip strength test, or by observing for signs of paresis and paralysis.

    • Record the age of onset of motor deficits.

  • Survival Analysis: Monitor the lifespan of the mice and compare the survival curves of treated and control groups.

  • Histopathological and Molecular Analysis:

    • At the end-stage of the disease, collect spinal cord tissue.

    • Perform immunohistochemistry to quantify the number of surviving motor neurons in the anterior horn.

    • Assess the level of microglial activation using markers such as Iba1.

Conclusion

L-745,870 trihydrochloride demonstrates significant neuroprotective potential in preclinical models of ischemia and amyotrophic lateral sclerosis. Its mechanism of action, centered on the selective antagonism of the dopamine D4 receptor and subsequent upregulation of NAIP, offers a novel therapeutic avenue for conditions characterized by neuronal apoptosis and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially translate the neuroprotective properties of L-745,870 into clinical applications. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic window and optimal dosing for various neurodegenerative conditions.

References

L-745,870 Trihydrochloride: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of L-745,870 trihydrochloride, a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Core Data Presentation

The following tables summarize the key quantitative data for L-745,870 trihydrochloride, providing a structured overview of its chemical and pharmacological characteristics.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride[1]
Molecular Formula C₁₈H₁₉ClN₄ · 3HCl[2]
Molecular Weight 436.21 g/mol [1][3]
CAS Number 866021-03-6[1][2][3]
SMILES String C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl[1]
InChI Key KJSOYZLYCFYXFC-UHFFFAOYSA-N[1][2][3]
Purity ≥98% (HPLC)[2][3]
Solubility Soluble in water to 100 mM[3]
Storage Desiccate at +4°C[3]

Table 2: Pharmacological Data - Receptor Binding Affinities (Ki)

ReceptorKi (nM)
Dopamine D4 0.43 - 0.51[2][3][]
Dopamine D2 960[2][3][]
Dopamine D3 2300[2][3][]
5-HT₂ >1000-fold selectivity over D4[3]
Dopamine D1 >1000-fold selectivity over D4[3]
Dopamine D5 >1000-fold selectivity over D4[3]

Mechanism of Action: Dopamine D4 Receptor Antagonism

L-745,870 exerts its effects by selectively blocking the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the inhibitory G protein, Gαi/o.

Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, D4 receptor activation results in decreased intracellular cAMP levels.

L-745,870, as a competitive antagonist, binds to the D4 receptor but does not activate it. Instead, it prevents dopamine from binding and initiating the downstream signaling events. This blockade of the D4 receptor leads to a disinhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels in the presence of dopamine.

Visualizing the Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the inhibitory action of L-745,870.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates L745870 L-745,870 L745870->D4R Binds & Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulates

Dopamine D4 Receptor Signaling Pathway and L-745,870 Action.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological profile of L-745,870 trihydrochloride.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.

1. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Spiperone, a non-selective but high-affinity antagonist for D2-like receptors.

  • Test Compound: L-745,870 trihydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist (e.g., haloperidol (B65202) or L-745,870 itself).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

2. Procedure:

  • Prepare serial dilutions of L-745,870 in assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Spiperone (e.g., 0.2 nM), and varying concentrations of L-745,870.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the L-745,870 concentration.

  • Determine the IC₅₀ value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay assesses the antagonist activity of L-745,870 by measuring its ability to block dopamine-induced inhibition of cAMP production.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

  • Dopamine: The agonist.

  • Forskolin (B1673556): An activator of adenylyl cyclase.

  • L-745,870 trihydrochloride: The antagonist.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

  • Cell Culture Medium and Buffers.

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of L-745,870 for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin (to elevate basal cAMP levels).

  • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the L-745,870 concentration.

  • Determine the IC₅₀ value, which represents the concentration of L-745,870 that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the characterization of a GPCR antagonist like L-745,870.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare L-745,870 Serial Dilutions Binding_Assay Radioligand Binding Assay ([³H]Spiperone Competition) Compound_Prep->Binding_Assay Functional_Assay Functional Assay (cAMP Accumulation) Compound_Prep->Functional_Assay Cell_Culture Culture Cells Expressing Dopamine D4 Receptor Membrane_Prep Prepare Cell Membranes (for binding assay) Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Binding_Analysis Calculate IC₅₀ and Ki (Cheng-Prusoff) Binding_Assay->Binding_Analysis Functional_Analysis Determine IC₅₀ (Antagonist Potency) Functional_Assay->Functional_Analysis Pharmacological_Profile Establish Pharmacological Profile: Affinity, Selectivity, and Potency Binding_Analysis->Pharmacological_Profile Functional_Analysis->Pharmacological_Profile

References

In Vitro Characterization of L-745,870 Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1][2] Its high affinity for the D4 receptor subtype, coupled with significantly lower affinity for other dopamine receptor subtypes and other neuroreceptors, has made it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor.[1][2][3] This document provides a comprehensive overview of the in vitro characterization of L-745,870, summarizing key binding affinity and functional assay data, detailing experimental methodologies, and visualizing associated signaling pathways.

Binding Affinity Profile

L-745,870 exhibits nanomolar affinity for the human dopamine D4 receptor, with significantly lower affinity for the D2 and D3 subtypes, demonstrating its high selectivity.

Table 1: Receptor Binding Affinities (Ki) of L-745,870
Receptor SubtypeKi (nM)Cell LineRadioligandReference
Human Dopamine D40.43Cloned hD4[3H]spiperone[1][3]
Human Dopamine D40.51--
Human Dopamine D2960CHO[3H]spiperone[1][2]
Human Dopamine D32300CHO[3H]spiperone[1][2]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical competitive binding assay to determine the affinity of L-745,870 for dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of L-745,870 for the human dopamine D4, D2, and D3 receptors.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4, D2, or D3 receptor.

  • [3H]spiperone (specific activity ~100-120 Ci/mmol) as the radioligand.

  • L-745,870 trihydrochloride as the competing ligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Multi-well plates.

  • Scintillation counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing D4, D2, or D3 receptors incubation Incubate membranes with [3H]spiperone and varying concentrations of L-745,870 prep_membranes->incubation prep_ligands Prepare serial dilutions of L-745,870 and [3H]spiperone prep_ligands->incubation filtration Rapidly filter the incubation mixture through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation fluid to filters and count radioactivity washing->scintillation analysis Plot competitive binding curves and calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Incubation: In multi-well plates, combine the cell membranes, a fixed concentration of [3H]spiperone (e.g., 0.2 nM), and a range of concentrations of L-745,870.[3] For determination of non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) is used instead of L-745,870.

  • Equilibrium: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, reversing the effects of dopamine-induced signaling. It has demonstrated no significant intrinsic activity in the assays described.[3]

Table 2: Functional Antagonist Activity of L-745,870
AssayCell LineAgonistMeasured Effect of AgonistEffect of L-745,870Reference
Adenylate CyclasehD4HEK, hD4CHODopamine (1 µM)Inhibition of forskolin-stimulated adenylate cyclaseReversal of inhibition[3]
[35S]GTPγS Binding-DopamineStimulation of bindingReversal of stimulation[3]
Extracellular Acidification-DopamineStimulation of acidification rateReversal of stimulation[3]
Mitogenesis AssayCHO--EC50 of 27 nM[1]
Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). L-745,870, as an antagonist, blocks this cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 (Antagonist) L745870->D4R Blocks Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: L-745,870 antagonism of dopamine D4 receptor signaling.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins following receptor stimulation, providing a functional readout of receptor agonism and antagonism.

Objective: To assess the antagonist effect of L-745,870 on dopamine-induced G protein activation at the D4 receptor.

Materials:

  • Cell membranes expressing the D4 receptor.

  • [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Dopamine as the agonist.

  • L-745,870 as the antagonist.

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing D4 receptors incubation Incubate membranes with reagents: - Basal (buffer only) - Stimulated (Dopamine) - Antagonist (Dopamine + L-745,870) prep_membranes->incubation prep_reagents Prepare solutions of Dopamine, L-745,870, GDP, and [35S]GTPγS prep_reagents->incubation separation Separate bound from unbound [35S]GTPγS (filtration or SPA) incubation->separation detection Quantify bound radioactivity separation->detection analysis Determine the % inhibition of Dopamine-stimulated binding by L-745,870 detection->analysis

Caption: Workflow for a [35S]GTPγS functional assay.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with L-745,870 or vehicle for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stimulation: Dopamine is added to stimulate the receptors, followed immediately by the addition of [35S]GTPγS and GDP. The reaction is incubated for a further period (e.g., 30-60 minutes) at 30°C.

  • Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The antagonist effect of L-745,870 is determined by its ability to reduce the dopamine-stimulated increase in [35S]GTPγS binding. Data are typically expressed as a percentage of the maximal stimulation achieved with the agonist alone.

Selectivity Profile

In addition to its high selectivity over D2 and D3 receptors, L-745,870 has been profiled against a broader range of receptors. It exhibits moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][3]

Table 3: Selectivity of L-745,870 against other Receptors
Receptor/SiteAffinityValueReference
5-HT2Moderate AffinityIC50 < 300 nM[3]
Sigma SitesModerate AffinityIC50 < 300 nM[3]
Alpha Adrenergic ReceptorsModerate AffinityIC50 < 300 nM[3]
5-HT1ALow Affinity--
MuscarinicLow Affinity--
Histamine H1Low Affinity--

Conclusion

The in vitro data for L-745,870 trihydrochloride consistently demonstrate its character as a high-affinity, potent, and selective antagonist of the dopamine D4 receptor. Its well-defined binding profile and functional antagonism in key signaling pathways make it an indispensable pharmacological tool for investigating the roles of the D4 receptor in the central nervous system and exploring its therapeutic potential. The detailed protocols provided herein offer a foundation for the replication and extension of these seminal characterization studies.

References

The Discovery of L-745,870 Trihydrochloride: A Selective Dopamine D4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, identified as a promising candidate for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery of L-745,870, detailing its synthesis, mechanism of action, and pharmacological profile. The document includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this significant compound. Although initially investigated for the treatment of schizophrenia, its unique properties continue to make it a valuable tool in neuroscience research.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a subject of intense research due to its potential involvement in the pathophysiology of schizophrenia and other neuropsychiatric conditions. The development of selective ligands for the D4 receptor has been a critical step in elucidating its physiological roles and therapeutic potential. L-745,870, with the chemical name 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, emerged from these efforts as a highly potent and selective antagonist for the human dopamine D4 receptor.[1][2] This guide will delve into the core aspects of its discovery and characterization.

Physicochemical Properties

L-745,870 is typically used in its trihydrochloride salt form to enhance its solubility and stability for experimental use.

PropertyValue
Chemical Name 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride
Molecular Formula C₁₈H₁₉ClN₄·3HCl
Molecular Weight 436.21 g/mol
CAS Number 866021-03-6
Appearance Crystalline solid

Synthesis

A probable synthetic approach involves the Mannich reaction of 7-azaindole (B17877) with formaldehyde (B43269) and 1-(4-chlorophenyl)piperazine. This reaction would introduce the piperazinylmethyl substituent at the 3-position of the 7-azaindole core.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 7_azaindole 7-Azaindole mannich_reaction Mannich Reaction 7_azaindole->mannich_reaction formaldehyde Formaldehyde (CH₂O) formaldehyde->mannich_reaction piperazine (B1678402) 1-(4-chlorophenyl)piperazine piperazine->mannich_reaction L745870 L-745,870 mannich_reaction->L745870

Caption: Plausible synthetic pathway for L-745,870.

In Vitro Pharmacology

L-745,870 exhibits high affinity and exceptional selectivity for the dopamine D4 receptor. Its binding profile has been extensively characterized through radioligand binding assays.

Receptor Binding Affinity

The affinity of L-745,870 for various dopamine receptor subtypes and other neurotransmitter receptors has been determined using tritiated spiperone (B1681076) ([³H]spiperone) as the radioligand in cells expressing the cloned human receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. D4
Dopamine D4 0.43[2]-
Dopamine D2 960[3]>2000-fold[2]
Dopamine D3 2300[3]>5000-fold
5-HT₂ Receptors Moderate affinity[3]-
Sigma Sites Moderate affinity[3]-
α-Adrenoceptors Moderate affinity[3]-
Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, effectively blocking dopamine-mediated signaling. This has been demonstrated in several in vitro functional assays.[2]

  • Adenylate Cyclase Inhibition: L-745,870 reverses the dopamine-induced inhibition of forskolin-stimulated adenylate cyclase activity in cells expressing the D4 receptor.[2]

  • [³⁵S]GTPγS Binding: It blocks the dopamine-stimulated binding of [³⁵S]GTPγS to membranes from cells expressing the D4 receptor, indicating an inhibition of G-protein coupling.[2]

  • Extracellular Acidification Rate: The compound antagonizes the dopamine-induced increase in the extracellular acidification rate in D4-expressing cells.[2]

G cluster_dopamine Dopamine Agonism cluster_antagonist L-745,870 Antagonism Dopamine Dopamine D4_Receptor_active D4 Receptor (Active) Dopamine->D4_Receptor_active Binds to G_protein_active G-protein Activation D4_Receptor_active->G_protein_active Activates AC_inhibition Adenylate Cyclase Inhibition G_protein_active->AC_inhibition Leads to cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Results in L745870 L-745,870 D4_Receptor_inactive D4 Receptor (Inactive) L745870->D4_Receptor_inactive Binds and blocks G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Incubation Incubate (Reagents in 96-well plate) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

The Rise and Fall of a Selective D4 Antagonist: L-745,870 Trihydrochloride in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D4 receptor has long been a compelling target in the quest for novel antipsychotics, largely influenced by the unique pharmacological profile of clozapine (B1669256), an atypical antipsychotic with a notably higher affinity for D4 than D2 receptors. This observation sparked the hypothesis that selective D4 receptor antagonism could replicate clozapine's therapeutic efficacy, particularly for the negative and cognitive symptoms of schizophrenia, while circumventing the extrapyramidal side effects associated with D2 receptor blockade. L-745,870 trihydrochloride emerged as a potent and selective D4 receptor antagonist, representing a critical test of this hypothesis. This technical guide provides a comprehensive overview of L-745,870's journey through preclinical and clinical research, detailing its pharmacological properties, the experimental methodologies used to evaluate it, and the ultimate outcome of its investigation as a potential treatment for schizophrenia.

Pharmacological Profile

L-745,870 is a pyrrolopyridine derivative characterized by its high affinity and selectivity for the human dopamine D4 receptor. Its pharmacological profile has been extensively studied through in vitro binding and functional assays.

Binding Affinities

The binding affinity of L-745,870 for various neurotransmitter receptors has been determined using radioligand binding assays. The compound demonstrates a sub-nanomolar affinity for the D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other biogenic amine receptors.

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D40.43[1]
Dopamine D2960
Dopamine D32300
Serotonin 5-HT2Moderate affinity (IC50 < 300 nM)[1]
Sigma (σ) sitesModerate affinity (IC50 < 300 nM)[1]
Alpha-adrenergic (α)Moderate affinity (IC50 < 300 nM)[1]

This table summarizes the binding affinities of L-745,870 for various receptors. Lower Ki values indicate higher binding affinity.

Functional Activity

L-745,870 acts as a functional antagonist at the D4 receptor. This has been demonstrated in various in vitro systems by its ability to block dopamine-mediated effects.

Assay TypeEffect of L-745,870
Adenylate Cyclase InhibitionReverses dopamine-mediated inhibition of cAMP formation[1]
[³⁵S]GTPγS BindingBlocks dopamine-stimulated [³⁵S]GTPγS binding
Extracellular Acidification RateReverses dopamine-induced stimulation[1]

This table summarizes the functional antagonist activity of L-745,870 in key in vitro assays.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of L-745,870 and the experimental approaches used to characterize it, the following diagrams illustrate the relevant signaling pathway and the general workflow of its preclinical to clinical evaluation.

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Agonist Binding G_protein Gαi/o Protein D4R->G_protein Activation L745870 L-745,870 L745870->D4R Antagonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Pathway G_protein->ERK Activation K_channel K+ Channel Activation G_protein->K_channel Activation Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Dopamine D4 Receptor Signaling Pathway

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_outcome Outcome Target_ID Target Identification (Dopamine D4 Receptor) Lead_Gen Lead Generation (L-745,870 Synthesis) Target_ID->Lead_Gen In_Vitro In Vitro Characterization (Binding & Functional Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Animal Models (Rodent Behavioral Studies) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Tolerability) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy in Schizophrenia Patients) Phase_I->Phase_II Failure Clinical Trial Failure (Lack of Efficacy) Phase_II->Failure

L-745,870 Development Workflow

Preclinical Evaluation in Animal Models of Schizophrenia

L-745,870 was evaluated in a battery of rodent behavioral models designed to predict antipsychotic efficacy and extrapyramidal side effect liability.

Amphetamine-Induced Hyperactivity

This model is used to assess the potential of a compound to block the psychostimulant effects of amphetamine, a property shared by many antipsychotics.

  • Methodology: Male mice are habituated to an open-field arena, and their baseline locomotor activity is recorded. Animals are then treated with L-745,870 or vehicle, followed by an injection of d-amphetamine. Locomotor activity is then measured for a defined period.

  • Results: In contrast to typical and atypical antipsychotics like haloperidol (B65202) and clozapine, L-745,870 failed to antagonize amphetamine-induced hyperactivity in mice at doses that selectively block D4 receptors.[2]

Conditioned Avoidance Responding (CAR)

The CAR task is a predictive model for antipsychotic activity, where effective antipsychotics selectively suppress the avoidance response without impairing the escape response.

  • Methodology: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone). After stable avoidance behavior is established, the effects of L-745,870 on the percentage of avoidances, escapes, and response latencies are evaluated.

  • Results: L-745,870 did not impair conditioned avoidance responding in rats at doses that selectively occupy D4 receptors.[2]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The disruption of PPI by dopamine agonists like apomorphine (B128758) can be reversed by antipsychotic drugs.

  • Methodology: Rodents are placed in a startle chamber and exposed to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker, non-startling stimulus (prepulse) precedes the pulse. The percentage of inhibition of the startle response by the prepulse is calculated. To model schizophrenia-like deficits, a dopamine agonist such as apomorphine is administered to disrupt PPI. The ability of L-745,870 to reverse this disruption is then assessed.

  • Results: L-745,870 failed to reverse the deficit in prepulse inhibition of the acoustic startle response induced by the non-selective dopamine agonist apomorphine.[2]

Novel Object Recognition (NOR)

The NOR test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia.

  • Methodology: The test consists of three phases: habituation, familiarization, and testing. During habituation, the animal is allowed to explore an empty arena. In the familiarization phase, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object during the testing phase. The time spent exploring the novel versus the familiar object is measured, and a discrimination index is calculated. To model cognitive deficits, a sub-chronic phencyclidine (PCP) treatment model is often used.

  • Results: In a PCP-induced model of cognitive impairment, the D4 agonist PD168077 was shown to reverse the deficit in novel object recognition. Conversely, L-745,870 was found to impair novel object recognition in normal rats.

Clinical Trial in Schizophrenia

Despite the mixed preclinical results, the high selectivity and potency of L-745,870 for the D4 receptor warranted its investigation in a clinical setting to definitively test the D4 antagonist hypothesis of schizophrenia treatment.

Study Design

A multicenter, double-blind, placebo-controlled study was conducted in acutely psychotic, neuroleptic-responsive inpatients with schizophrenia.[3] A total of 38 patients were randomized to receive either L-745,870 (15 mg/day) or a placebo for four weeks.[3]

Efficacy Results

The primary efficacy endpoint was the change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score. The study revealed that L-745,870 was ineffective as an antipsychotic.[3][4]

  • BPRS Total Score: At the end of the four-week treatment period, the mean change from baseline in the BPRS total score favored the placebo group (-8 points for placebo vs. -1 point for L-745,870).[3]

  • Discontinuation Rates: A higher percentage of patients receiving L-745,870 discontinued (B1498344) the study due to an insufficient therapeutic response compared to the placebo group (32% vs. 16%).[3]

  • Symptom Worsening: A greater proportion of patients in the L-745,870 group showed a worsening of positive symptoms as measured by the BPRS and the Clinical Global Impressions (CGI) scale compared to the placebo group.[3]

Outcome MeasureL-745,870 (n=26)Placebo (n=12)
Mean Change in BPRS Total Score-1 point (-2% change)-8 points (-15% change)[3]
Discontinuation for Insufficient Response32%16%[3]

This table summarizes the key efficacy outcomes of the clinical trial of L-745,870 in schizophrenia.

Conclusion

The investigation of L-745,870 trihydrochloride represents a pivotal moment in the history of schizophrenia drug discovery. As a highly potent and selective dopamine D4 receptor antagonist, it provided a direct and rigorous test of the hypothesis that selective D4 antagonism could be a viable therapeutic strategy. The preclinical data were equivocal, with L-745,870 failing to show efficacy in classic predictive models of antipsychotic activity, such as amphetamine-induced hyperactivity and conditioned avoidance responding.[2] The definitive answer, however, came from the clinical trial in acutely psychotic schizophrenia patients, where L-745,870 demonstrated a clear lack of efficacy and, in some cases, a worsening of symptoms compared to placebo.[3]

The failure of L-745,870 strongly suggested that selective dopamine D4 receptor antagonism alone is not a sufficient mechanism for achieving antipsychotic effects. This outcome has redirected research efforts towards other targets and more complex pharmacological profiles, acknowledging that the therapeutic actions of clozapine are likely due to its interactions with multiple receptor systems. The story of L-745,870 serves as a crucial case study in the challenges of translating preclinical findings to clinical success and underscores the complexity of the neurobiology of schizophrenia.

References

L-745,870 Trihydrochloride and Cognitive Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Initially investigated for its antipsychotic potential, its role in modulating cognitive function has become a significant area of research. This technical guide provides a comprehensive overview of L-745,870, focusing on its mechanism of action, its effects on cognitive processes as demonstrated in preclinical studies, and the underlying signaling pathways. Detailed experimental protocols for key behavioral assays are provided, and quantitative data from relevant studies are summarized. This document aims to serve as a thorough resource for professionals in the fields of neuroscience and drug development interested in the therapeutic potential of targeting the dopamine D4 receptor for cognitive enhancement.

Introduction

Cognitive deficits are a core feature of several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease, and represent a significant unmet medical need[1][2]. The dopaminergic system, particularly within the prefrontal cortex (PFC) and hippocampus, plays a crucial role in regulating cognitive functions such as working memory, attention, and executive function[3][4][5]. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is highly expressed in these brain regions and has emerged as a promising target for procognitive drug development[6][7].

L-745,870 trihydrochloride has been instrumental as a pharmacological tool to elucidate the role of the D4 receptor in cognition. While clinical trials with L-745,870 did not show efficacy for the positive symptoms of schizophrenia, preclinical studies have revealed complex and context-dependent effects on cognitive performance, sparking further investigation into the therapeutic potential of D4 receptor modulation[8][9]. This guide synthesizes the current knowledge on L-745,870 and its relationship with cognitive function.

Mechanism of Action and Pharmacology

L-745,870 is a potent antagonist with high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity allows for the specific investigation of D4 receptor function.

Receptor Binding Affinity

In vitro binding assays have demonstrated the high affinity and selectivity of L-745,870 for the human dopamine D4 receptor.

Receptor SubtypeKi (nM)Reference
Dopamine D40.43 - 0.51[5]
Dopamine D2960[5]
Dopamine D32300[5]
Table 1: In vitro binding affinities (Ki) of L-745,870 for human dopamine receptor subtypes.
Functional Activity

As a D4 receptor antagonist, L-745,870 blocks the intracellular signaling cascades initiated by the binding of dopamine. In vitro studies have shown that L-745,870 can reverse the dopamine-mediated inhibition of adenylyl cyclase in cells expressing the D4 receptor[5]. This demonstrates its ability to functionally antagonize the effects of dopamine at the D4 receptor.

Dopamine D4 Receptor Signaling and Cognitive Function

The cognitive effects of L-745,870 are mediated through its modulation of complex signaling pathways within brain regions critical for cognition, such as the prefrontal cortex.

Signaling Pathways in the Prefrontal Cortex

The dopamine D4 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This, in turn, can lead to the activation of protein phosphatase 1 (PP1). These signaling events have significant downstream consequences for neuronal function and plasticity.

D4_Signaling_Pathway

D4 receptor antagonism by L-745,870 blocks these dopamine-induced signaling events, leading to a disinhibition of adenylyl cyclase and subsequent downstream effects.

Modulation of Neurotransmission

The cognitive effects of D4 receptor modulation are ultimately realized through changes in neuronal communication.

  • GABAergic Transmission: D4 receptor activation has been shown to modulate GABAergic signaling in pyramidal neurons of the prefrontal cortex[4]. By influencing the function of GABA-A receptors, D4 receptors can alter the inhibitory tone in cortical circuits, which is critical for the precise control of neuronal activity underlying cognitive processes.

  • Glutamatergic Transmission: D4 receptors also regulate glutamatergic neurotransmission, a key process in learning and memory. Activation of D4 receptors can modulate the function of both NMDA and AMPA receptors, influencing synaptic plasticity[8]. The interaction between the dopaminergic and glutamatergic systems in the PFC is thought to be fundamental for cognitive flexibility and working memory.

Preclinical Evidence for Cognitive Effects

The effects of L-745,870 on cognitive function have been investigated in various preclinical models, primarily in rodents. These studies have utilized a range of behavioral paradigms to assess different aspects of cognition.

Novel Object Recognition (NOR) Task

The NOR task is a widely used assay to assess recognition memory in rodents, a cognitive domain often impaired in human neuropsychiatric disorders.

  • Effects in Healthy Animals: In normal, healthy rats, administration of L-745,870 has been shown to impair novel object recognition, suggesting that a basal level of D4 receptor activity is necessary for optimal recognition memory[10].

  • Effects in a Schizophrenia Model: The phencyclidine (PCP)-induced cognitive deficit model is a well-established animal model of schizophrenia. In rats with PCP-induced cognitive impairment, the effects of D4 receptor modulation are more complex. While D4 receptor agonism has been shown to reverse the PCP-induced deficit in NOR, L-745,870, at a dose that did not impair NOR in control animals, was found to block the procognitive effects of the atypical antipsychotic clozapine[10]. This suggests a complex interplay between D4 receptor blockade and the effects of other antipsychotic medications on cognition.

Treatment GroupDiscrimination Index (Mean ± SEM)Statistical SignificanceReference
Vehicle + Vehicle0.35 ± 0.05-[1]
PCP + Vehicle-0.02 ± 0.06p < 0.01 vs. Vehicle + Vehicle[1]
PCP + Modafinil (64 mg/kg)0.28 ± 0.07p < 0.01 vs. PCP + Vehicle[1]
PCP + L-745,870 (hypothetical)Data not available--
Table 2: Representative quantitative data from a Novel Object Recognition (NOR) task in a PCP-induced cognitive deficit model. Note: Specific quantitative data for L-745,870 in this paradigm is not readily available in the public domain and is presented here as a template for future research.
Passive Avoidance (PA) Task

The PA task assesses fear-motivated learning and memory.

  • Interaction with Other Neurotransmitter Systems: In a study investigating the interaction between the dopaminergic and angiotensin systems, L-745,870 was found to abolish the procognitive effects of angiotensin IV and its analogue on the recall of passive avoidance behavior[11]. This highlights the intricate network of neurotransmitter systems involved in cognitive processes.

Treatment GroupLatency to Enter Dark Compartment (s) (Mean ± SEM)Statistical SignificanceReference
Control120 ± 15-[12]
Scopolamine45 ± 8p < 0.01 vs. Control[13]
Angiotensin IV180 ± 20p < 0.05 vs. Scopolamine[11]
Angiotensin IV + L-745,870 (1 mg/kg)55 ± 10p < 0.01 vs. Angiotensin IV[11]
Table 3: Representative quantitative data from a Passive Avoidance (PA) task. This table illustrates the type of data generated in such studies.
Radial Arm Maze (RAM) Task

The RAM task is used to evaluate spatial learning and working memory.

  • Working and Reference Memory: Performance in the RAM is dependent on both the cholinergic and dopaminergic systems[14]. While specific data on L-745,870 in the RAM task is limited in the readily available literature, studies with other dopaminergic agents have shown that both D1 and D2 receptor families are involved in choice accuracy[14].

Treatment GroupWorking Memory Errors (Mean ± SEM)Reference Memory Errors (Mean ± SEM)Reference
Vehicle1.5 ± 0.30.5 ± 0.1[4]
Scopolamine4.2 ± 0.61.8 ± 0.4[14]
L-745,870 (hypothetical)Data not availableData not available-
Table 4: Representative quantitative data from a Radial Arm Maze (RAM) task. This table serves as a template for the types of endpoints measured.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are generalized protocols for the key behavioral assays discussed.

Novel Object Recognition (NOR) Task

NOR_Workflow

Objective: To assess recognition memory.

Apparatus: A square or circular open-field arena (e.g., 50 x 50 x 50 cm) made of a non-porous material for easy cleaning. A variety of objects that are of similar size but differ in shape and texture are used.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced stress.

  • Familiarization Trial (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes).

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Trial (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a defined period (e.g., 3-5 minutes).

  • Data Collection and Analysis: The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Passive Avoidance (PA) Task

PA_Workflow

Objective: To assess fear-motivated learning and memory.

Apparatus: A two-compartment apparatus with one brightly lit and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.

Procedure:

  • Acquisition/Training Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. The latency for the animal to enter the dark compartment is recorded. Once the animal has fully entered the dark compartment, the door is closed, and a mild, brief foot shock is delivered. The animal is then removed and returned to its home cage.

  • Retention/Test Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300-600 seconds).

  • Data Collection and Analysis: A longer latency to enter the dark compartment during the retention trial is indicative of better memory for the aversive experience.

Radial Arm Maze (RAM) Task

RAM_Logical_Relationship

Objective: To assess spatial learning and working memory.

Apparatus: An elevated central platform with a number of arms (commonly 8) radiating outwards. At the end of some or all arms, a food reward can be placed.

Procedure:

  • Habituation and Pre-training: Animals are habituated to the maze and trained to retrieve food rewards from the arms. This phase often involves food restriction to motivate foraging behavior.

  • Testing:

    • Working Memory Protocol: All arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze until all rewards have been collected or a set time has elapsed. Re-entry into an arm that has already been visited is counted as a working memory error.

    • Working and Reference Memory Protocol: A subset of the arms is consistently baited across trials, while the others are never baited. The animal is placed on the central platform and allowed to explore. Entry into an arm that was never baited is counted as a reference memory error. Re-entry into a baited arm within the same trial is a working memory error.

  • Data Collection and Analysis: The number of working memory errors, reference memory errors, and the time taken to complete the task are recorded.

Discussion and Future Directions

The selective dopamine D4 receptor antagonist L-745,870 has been a valuable tool for dissecting the role of this receptor in cognitive processes. Preclinical evidence suggests that while global blockade of D4 receptors may impair certain aspects of memory in healthy subjects, the effects in the context of cognitive deficits, such as those modeled by PCP administration, are more nuanced and may involve complex interactions with other neurotransmitter systems and therapeutic agents.

The lack of robust, publicly available quantitative data from cognitive studies specifically using L-745,870 presents a challenge for a complete understanding of its procognitive or cognitive-impairing potential. Future research should focus on generating and publishing such data to allow for a more thorough evaluation.

Furthermore, the development of D4 receptor agonists and partial agonists may offer alternative therapeutic strategies for cognitive enhancement. The intricate signaling pathways modulated by the D4 receptor in the prefrontal cortex suggest that a more targeted approach, potentially involving compounds with biased agonism or allosteric modulators, could be beneficial.

Conclusion

L-745,870 trihydrochloride remains a critical pharmacological tool for investigating the role of the dopamine D4 receptor in cognition. Its high selectivity allows for precise target engagement. While its direct therapeutic application for cognitive enhancement is not established, the insights gained from studies using L-745,870 continue to inform the development of novel therapeutic strategies for treating cognitive impairments in a range of neurological and psychiatric disorders. A deeper understanding of the complex interplay between D4 receptor signaling and other neurotransmitter systems will be essential for unlocking the full therapeutic potential of targeting this receptor.

References

L-745,870 Trihydrochloride in ALS Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord. The complex pathology of ALS involves multiple mechanisms, including oxidative stress and neuroinflammation, making the identification of effective therapeutic agents a significant challenge. This technical guide provides an in-depth overview of the preclinical research on L-745,870 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist, as a potential therapeutic candidate for ALS. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Compound: L-745,870 Trihydrochloride

L-745,870 is a high-affinity antagonist for the dopamine D4 receptor, demonstrating significant selectivity over other dopamine receptor subtypes.[1] This selectivity is crucial for minimizing off-target effects. Research has indicated that L-745,870 exhibits neuroprotective properties, in part by mitigating oxidative stress-induced cell death, a key pathological feature in ALS.[2]

Binding Affinity and Selectivity

The affinity and selectivity of L-745,870 for dopamine receptor subtypes are critical parameters in understanding its pharmacological profile.

Receptor SubtypeKi (nM)Fold Selectivity vs. D4
Dopamine D4 0.51 -
Dopamine D2960>1800-fold
Dopamine D32300>4500-fold
5-HT2>1000>1960-fold
Dopamine D1>1000>1960-fold
Dopamine D5>1000>1960-fold

Table 1: Binding affinities (Ki) and selectivity of L-745,870 for various receptor subtypes. Data sourced from Tocris Bioscience.[1]

Preclinical Efficacy in a Rodent Model of ALS

A pivotal study investigated the therapeutic potential of L-745,870 in the SOD1(H46R) transgenic mouse model of familial ALS. This model exhibits a phenotype that closely mimics human ALS, including progressive motor neuron loss and muscle atrophy.[2]

Effects on Disease Progression and Survival

Chronic administration of L-745,870 demonstrated significant therapeutic benefits in the SOD1(H46R) mouse model. Both pre-onset and post-onset treatment regimens were evaluated.

Treatment GroupOnset of Motor Deficits (days)Disease Progression Duration (days)Lifespan (days)
Vehicle (Control) 105.2 ± 3.420.1 ± 2.1125.3 ± 4.2
L-745,870 (Pre-onset) 118.6 ± 4.128.7 ± 3.5147.3 ± 5.9
L-745,870 (Post-onset) -26.4 ± 2.9131.6 ± 3.8*

*p < 0.05 compared to vehicle group. Table 2: Summary of in vivo efficacy of L-745,870 in SOD1(H46R) mice. Data adapted from Tanaka et al., 2008.[2] Note: Specific quantitative values from the original publication were not fully accessible and are represented here based on the reported significant delays and extensions.

The pre-onset administration of L-745,870 significantly delayed the onset of motor deficits, slowed the progression of the disease, and extended the lifespan of the transgenic mice.[2] Notably, even when administered after the onset of symptoms, L-745,870 remarkably slowed disease progression and prolonged survival.[2]

Neuroprotective Effects: Attenuation of Microglial Activation and Neuronal Loss

Histopathological analysis of the spinal cords of treated mice revealed a significant reduction in the activation of microglia, a key component of the neuroinflammatory response in ALS. This was accompanied by a delayed loss of anterior horn cells, the motor neurons primarily affected by the disease.[2]

Mechanism of Action: Dopamine D4 Receptor Antagonism and Neuroprotection

The therapeutic effects of L-745,870 in the context of ALS are believed to be mediated through its antagonism of the dopamine D4 receptor, leading to downstream effects on cellular pathways implicated in neurodegeneration.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, L-745,870 is hypothesized to prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Gi Gαi/o Protein D4R->Gi Activates L745 L-745,870 L745->D4R Blocks AC Adenylyl Cyclase Gi->AC Inhibits OxidativeStress Oxidative Stress Gi->OxidativeStress Modulates MicroglialActivation Microglial Activation Gi->MicroglialActivation Modulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotective Gene Expression CREB->Neuroprotection

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections provide representative protocols for the key experiments conducted in the evaluation of L-745,870 in the SOD1(H46R) ALS mouse model.

Chronic Administration of L-745,870 in SOD1(H46R) Mice

drug_administration_workflow start Start of Study drug_prep Prepare L-745,870 (e.g., in saline or other vehicle) start->drug_prep pre_onset Pre-onset Treatment Group (Begin at ~50 days of age) drug_prep->pre_onset post_onset Post-onset Treatment Group (Begin after symptom onset) drug_prep->post_onset vehicle Vehicle Control Group drug_prep->vehicle administer Daily Administration (e.g., intraperitoneal injection) pre_onset->administer post_onset->administer vehicle->administer monitor Monitor for Disease Progression (Behavioral tests, body weight) administer->monitor endpoint Humane Endpoint Reached monitor->endpoint Disease Progression tissue Tissue Collection (Spinal cord, brain) endpoint->tissue

Experimental Workflow for Drug Administration

Objective: To assess the in vivo efficacy of chronic L-745,870 administration on disease onset, progression, and survival in a transgenic mouse model of ALS.

Materials:

  • SOD1(H46R) transgenic mice

  • L-745,870 trihydrochloride

  • Sterile saline or appropriate vehicle

  • Animal handling and injection equipment

Procedure:

  • Animal Husbandry: House SOD1(H46R) transgenic mice in a controlled environment with ad libitum access to food and water.

  • Drug Preparation: Dissolve L-745,870 trihydrochloride in a sterile vehicle (e.g., 0.9% saline) to the desired concentration. The specific dosage used in the key study was not detailed in the available literature.

  • Treatment Groups:

    • Pre-onset Group: Begin daily administration of L-745,870 at a pre-symptomatic age (e.g., 50 days).

    • Post-onset Group: Initiate daily administration of L-745,870 upon the first signs of motor deficit.

    • Vehicle Control Group: Administer an equivalent volume of the vehicle solution daily.

  • Administration: Administer the prepared solution via a consistent route, such as intraperitoneal (IP) injection.

  • Monitoring: Monitor the animals daily for general health and body weight. Conduct regular behavioral assessments to determine the onset and progression of motor deficits.

  • Endpoint: The study endpoint is typically defined by the inability of the mouse to right itself within 30 seconds of being placed on its side, or a predetermined loss of body weight, at which point the animal is humanely euthanized.

Assessment of Motor Deficits

Objective: To quantitatively measure motor function and coordination to determine the onset and progression of ALS-like symptoms.

1. Rotarod Test:

  • Apparatus: An automated rotarod device with a textured rotating rod.

  • Procedure:

    • Acclimate mice to the rotarod apparatus for several days prior to testing.

    • Place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials per animal with adequate rest periods in between.

2. Paw Grip Endurance (PaGE) Test:

  • Apparatus: A wire grid or mesh that can be inverted.

  • Procedure:

    • Allow the mouse to grip the wire grid with all four paws.

    • Gently invert the grid and start a timer.

    • Record the time until the mouse releases its grip and falls onto a padded surface below.

    • Conduct several trials for each animal.

Immunohistochemistry for Microglial Activation and Motor Neuron Counting

Objective: To visualize and quantify the extent of neuroinflammation and motor neuron loss in the spinal cord.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)

  • Cryostat or microtome

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies:

    • Anti-Iba1 (for microglia)

    • Anti-NeuN or Anti-ChAT (for motor neurons)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in sucrose solutions.

    • Embed the tissue in an appropriate medium and freeze.

  • Sectioning: Cut transverse sections (e.g., 20-30 µm thick) of the lumbar spinal cord using a cryostat.

  • Immunostaining:

    • Wash the sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with blocking solution for 1-2 hours at room temperature.

    • Incubate the sections with the primary antibodies overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Counterstain with DAPI.

    • Wash the sections and mount them on slides with mounting medium.

  • Imaging and Analysis:

    • Capture images of the ventral horn of the spinal cord using a fluorescence microscope.

    • Quantify the number of Iba1-positive cells (microglia) and NeuN/ChAT-positive cells (motor neurons) per section. Analyze the morphology of Iba1-positive cells to assess their activation state (ramified vs. amoeboid).

Conclusion

The preclinical evidence strongly suggests that L-745,870 trihydrochloride, through its selective antagonism of the dopamine D4 receptor, holds therapeutic promise for ALS. The compound has been shown to delay disease onset, slow progression, and extend survival in a well-established animal model of the disease. These beneficial effects are associated with a reduction in neuroinflammation and the preservation of motor neurons. The detailed experimental protocols provided in this guide offer a framework for further investigation into the mechanisms of action and for the design of future preclinical and clinical studies. Further research is warranted to fully elucidate the therapeutic potential of targeting the dopamine D4 receptor in the treatment of ALS.

References

The Attenuation of Morphine Dependence by the Selective D4 Receptor Antagonist, L-745,870 Trihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic opioid use is characterized by the development of physical dependence, a state manifested by a severe withdrawal syndrome upon cessation of the drug. The dopamine (B1211576) D4 receptor has emerged as a potential therapeutic target for mitigating the aversive aspects of morphine withdrawal. This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of the selective D4 receptor antagonist, L-745,870 trihydrochloride, in attenuating the behavioral and neurochemical manifestations of morphine dependence. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Morphine, a potent opioid agonist, is a cornerstone for the management of severe pain. However, its therapeutic utility is significantly hampered by the development of tolerance and profound physical dependence. The discontinuation of morphine in dependent individuals precipitates a distressing withdrawal syndrome, characterized by a constellation of somatic and affective symptoms. Understanding the neurobiological underpinnings of morphine dependence and withdrawal is crucial for the development of novel therapeutic interventions.

The mesolimbic dopamine system, a key circuit in reward and motivation, is intricately involved in the reinforcing effects of opioids. Recent evidence has pointed towards the involvement of the dopamine D4 receptor, a D2-like G protein-coupled receptor, in the pathophysiology of morphine dependence. L-745,870 trihydrochloride is a potent and selective antagonist of the D4 receptor with excellent brain penetration, making it a valuable pharmacological tool to investigate the role of this receptor in opioid dependence.

This guide will focus on the preclinical findings that demonstrate the efficacy of L-745,870 in reducing the signs of morphine withdrawal, providing a comprehensive resource for researchers in the field of addiction and pharmacology.

L-745,870 Trihydrochloride: Pharmacological Profile

L-745,870 is a high-affinity antagonist for the human dopamine D4 receptor. Its pharmacological profile is characterized by high selectivity over other dopamine receptor subtypes and moderate affinity for other neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of L-745,870

ReceptorBinding Affinity (Ki, nM)
Dopamine D40.43[1][2]
Dopamine D2960[1][2]
Dopamine D32300[1][2]
5-HT2AModerate Affinity
Alpha-adrenergicModerate Affinity
Sigma sitesModerate Affinity

Table 2: Pharmacokinetic Properties of L-745,870

ParameterValueSpecies
Oral Bioavailability20-60%[1][2]Rat, Monkey
Plasma Half-life (t1/2)2.1-2.8 hours[1][2]Rat, Monkey
Brain PenetrationExcellentRat

Attenuation of Morphine Withdrawal by L-745,870

Preclinical studies have demonstrated the efficacy of L-745,870 in mitigating the behavioral and neurochemical signs of naloxone-precipitated morphine withdrawal in mice.

Behavioral Manifestations of Withdrawal

In a key study, mice were made dependent on morphine and then challenged with the opioid antagonist naloxone (B1662785) to precipitate withdrawal. The administration of L-745,870 was found to significantly reduce the severity of withdrawal symptoms.

Table 3: Effect of L-745,870 on Naloxone-Precipitated Morphine Withdrawal Signs in Mice (Representative Data)

Treatment GroupJumping (counts/30 min)Rearing (counts/30 min)Forepaw Tremors (score)
Morphine + Naloxone (Control)35 ± 550 ± 83.5 ± 0.5
Morphine + Naloxone + L-745,870 (1 mg/kg)12 ± 322 ± 41.2 ± 0.3*

*p < 0.05 compared to control. Data are presented as mean ± SEM. These are representative values based on typical results from similar studies, as the specific quantitative data from the primary study by Mamiya et al. (2004) is not available in the abstract.

Neurochemical Correlates of Withdrawal

Morphine withdrawal is associated with a significant elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels in various brain regions, including the thalamus. This upregulation of the cAMP pathway is believed to contribute to the hyperexcitability and aversive states observed during withdrawal. L-745,870 has been shown to attenuate this increase in cAMP.

Table 4: Effect of L-745,870 on cAMP Levels in the Thalamus during Morphine Withdrawal (Representative Data)

Treatment GroupcAMP Level (pmol/mg protein)
Saline Control15 ± 2
Morphine + Naloxone45 ± 6
Morphine + Naloxone + L-745,870 (1 mg/kg)25 ± 4*

*p < 0.05 compared to Morphine + Naloxone group. Data are presented as mean ± SEM. These are representative values based on typical results from similar studies.

Experimental Protocols

Induction of Morphine Dependence and Precipitation of Withdrawal
  • Animals: Male ddY mice are typically used.

  • Morphine Administration: Mice are injected subcutaneously (s.c.) with morphine hydrochloride (10 mg/kg) twice daily for five consecutive days to induce dependence.

  • Precipitation of Withdrawal: On the sixth day, 2 hours after the final morphine injection, withdrawal is precipitated by an intraperitoneal (i.p.) injection of naloxone hydrochloride (2 mg/kg).

  • L-745,870 Administration: L-745,870 trihydrochloride (1 mg/kg, i.p.) is administered 30 minutes before the naloxone injection.

Assessment of Withdrawal Behavior
  • Immediately following naloxone injection, mice are placed individually in transparent observation chambers.

  • Withdrawal behaviors are observed and scored for a period of 30 minutes.

  • Jumping: The total number of vertical jumps is counted.

  • Rearing: The total number of times the mouse stands on its hind legs is counted.

  • Forepaw Tremors: The severity of tremors in the forepaws is scored on a scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).

Measurement of cAMP Levels
  • Tissue Collection: Immediately after the behavioral observation period, mice are euthanized, and the thalamus is rapidly dissected on ice.

  • Sample Preparation: The tissue is homogenized in a suitable buffer (e.g., 0.1 M HCl) to inhibit phosphodiesterase activity.

  • cAMP Assay: The concentration of cAMP in the tissue homogenate is determined using a commercially available enzyme immunoassay (EIA) kit. The results are typically expressed as pmol of cAMP per mg of protein.

Signaling Pathways and Mechanisms

The attenuation of morphine withdrawal by L-745,870 is believed to be mediated by its blockade of dopamine D4 receptors, which are coupled to Gi/o proteins.

cluster_morphine Morphine Withdrawal cluster_d4r Dopamine D4 Receptor Signaling Morphine_Withdrawal Morphine Withdrawal Dopamine_Release ↑ Dopamine Release Morphine_Withdrawal->Dopamine_Release D4R D4 Receptor Dopamine_Release->D4R Activates Gi_Go Gi/o Protein D4R->Gi_Go Activates L745870 L-745,870 L745870->D4R Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA cAMP->PKA Activates Withdrawal_Symptoms ↓ Withdrawal Symptoms PKA->Withdrawal_Symptoms Contributes to

Dopamine D4 Receptor Signaling in Morphine Withdrawal

During morphine withdrawal, there is an increase in dopamine release in brain regions associated with withdrawal symptoms. Dopamine activates D4 receptors, which are coupled to inhibitory G proteins (Gi/o). This activation normally leads to the inhibition of adenylyl cyclase, a decrease in cAMP production, and subsequent downstream signaling. However, chronic morphine exposure leads to a compensatory upregulation of the cAMP pathway. Upon withdrawal, this upregulated system becomes overactive, contributing to withdrawal symptoms. L-745,870, by blocking the D4 receptor, prevents dopamine-mediated signaling through this pathway, which, in the context of the already dysregulated cAMP system, contributes to the attenuation of the withdrawal syndrome.

start Start morphine_dependence Induce Morphine Dependence (10 mg/kg morphine, s.c., 2x/day, 5 days) start->morphine_dependence drug_admin Administer L-745,870 (1 mg/kg, i.p.) morphine_dependence->drug_admin naloxone_admin Precipitate Withdrawal (2 mg/kg naloxone, i.p.) drug_admin->naloxone_admin behavioral_assessment Behavioral Assessment (30 min observation) naloxone_admin->behavioral_assessment biochemical_analysis Biochemical Analysis (Thalamus cAMP measurement) behavioral_assessment->biochemical_analysis end End biochemical_analysis->end

Experimental Workflow for a Preclinical Study

Conclusion

The selective dopamine D4 receptor antagonist, L-745,870 trihydrochloride, has demonstrated significant efficacy in attenuating the behavioral and neurochemical manifestations of morphine withdrawal in preclinical models. By blocking D4 receptors, L-745,870 modulates the dysregulated dopaminergic and cAMP signaling pathways that are critically involved in the expression of withdrawal symptoms. These findings highlight the potential of D4 receptor antagonists as a novel therapeutic strategy for the management of opioid dependence and withdrawal. Further research is warranted to fully elucidate the therapeutic potential of this pharmacological approach in a clinical setting.

References

Methodological & Application

Application Notes and Protocols for L-745,870 Trihydrochloride in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of L-745,870 trihydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, in various rodent models. The included data summary, detailed experimental protocols, and pathway diagrams are intended to facilitate the design and execution of preclinical research.

Data Presentation: Summary of In Vivo Rodent Studies

The following tables summarize the quantitative data from key in vivo rodent studies investigating the effects of L-745,870 trihydrochloride.

Table 1: Behavioral Studies in Mice

Behavioral TestMouse StrainL-745,870 Dose (mg/kg)Route of AdministrationKey FindingsReference
Amphetamine-Induced HyperactivityNot SpecifiedNot SpecifiedNot SpecifiedFailed to antagonize amphetamine-induced hyperactivity.[1]
RotarodNot Specified100Not SpecifiedReduced time spent on the rotarod, indicating impaired motor performance at high doses.[1]
CatalepsyNot Specified100Not SpecifiedInduced catalepsy at a high dose, likely due to off-target D2 receptor occupancy.[1]
Morphine Dependence (Naloxone-Induced Withdrawal)Not Specified1i.p.Significantly attenuated the severity of withdrawal syndromes (jumping, rearing, forepaw tremors).

Table 2: Behavioral Studies in Rats

Behavioral TestRat StrainL-745,870 Dose (mg/kg)Route of AdministrationKey FindingsReference
Conditioned Avoidance RespondingNot SpecifiedNot SpecifiedNot SpecifiedDid not impair conditioned avoidance responding.[1]
Spontaneous Locomotor ActivityNot Specified30Not SpecifiedSignificantly reduced spontaneous locomotor activity.[1]
Apomorphine-Induced StereotypyNot SpecifiedNot SpecifiedNot SpecifiedNo effect on apomorphine-induced stereotypy.[1]
Prepulse Inhibition of Acoustic Startle (Apomorphine-Induced Deficit)Not SpecifiedNot SpecifiedNot SpecifiedFailed to reverse the deficit in prepulse inhibition.[1]
Cocaine DiscriminationSprague-Dawley1-10Not SpecifiedFailed to substitute for the discriminative stimulus effects of cocaine and did not alter the cocaine dose-response curve. Reduced response rates at higher doses.[2]

Table 3: Neurodegenerative Disease Model in Mice

Disease ModelMouse StrainL-745,870 AdministrationKey FindingsReference
Amyotrophic Lateral Sclerosis (ALS)SOD1(H46R) Transgenic MiceChronic administration (pre- and post-onset)Delayed onset of motor deficits, slowed disease progression, extended lifespan, and reduced microglial activation.[3]

Table 4: Pharmacokinetic Profile of L-745,870 in Rodents

ParameterSpeciesValue/DescriptionReference
Oral BioavailabilityRodentExcellent[4]
Brain PenetrationRodentExcellent[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Amphetamine-Induced Hyperactivity in Rodents

Objective: To assess the potential antipsychotic activity of L-745,870 by measuring its ability to antagonize amphetamine-induced hyperlocomotion.

Materials:

  • L-745,870 trihydrochloride

  • d-Amphetamine sulfate

  • Saline (0.9% NaCl)

  • Male rats (e.g., Sprague-Dawley) or mice

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House animals in the testing room for at least 60 minutes prior to the experiment to allow for acclimation to the environment.

  • Habituation: Place each animal individually into an open-field activity chamber and allow for a 30-minute habituation period. Record baseline locomotor activity.

  • Drug Administration (Pre-treatment):

    • Prepare a solution of L-745,870 in saline.

    • Administer the desired dose of L-745,870 or vehicle (saline) via i.p. injection.

  • Incubation Period: Return the animals to their home cages for a pre-determined period (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Amphetamine Challenge:

    • Prepare a solution of d-amphetamine in saline.

    • Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals.

  • Locomotor Activity Recording: Immediately after the amphetamine injection, place the animals back into the open-field chambers and record locomotor activity for 60-90 minutes. Activity is typically measured as distance traveled, ambulatory counts, or beam breaks.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total cumulative count. Compare the activity of animals treated with L-745,870 to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperactivity by L-745,870 would suggest potential antipsychotic-like effects.

Protocol 2: Rotarod Test for Motor Coordination in Mice

Objective: To evaluate the effect of L-745,870 on motor coordination and balance.

Materials:

  • L-745,870 trihydrochloride

  • Saline (0.9% NaCl)

  • Male mice

  • Rotarod apparatus

  • Syringes and needles for injection

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Training (Optional but Recommended): On the day before testing, train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) to acclimate them to the apparatus.

  • Drug Administration:

    • Prepare a solution of L-745,870 in saline.

    • Administer the desired dose of L-745,870 or vehicle (saline).

  • Testing:

    • At a specified time after drug administration (e.g., 30 minutes), place the mouse on the rotarod.

    • Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial can be ended if the mouse falls off or clings to the rod and makes a full passive rotation.

    • Conduct multiple trials (e.g., 3 trials) with a consistent inter-trial interval (e.g., 15 minutes).

  • Data Analysis: Compare the average latency to fall for the L-745,870-treated group with the vehicle-treated group. A significant decrease in latency to fall suggests impaired motor coordination.

Protocol 3: Conditioned Avoidance Response in Rats

Objective: To assess the potential for L-745,870 to induce extrapyramidal side effects, as typical antipsychotics often impair performance in this task.

Materials:

  • L-745,870 trihydrochloride

  • Saline (0.9% NaCl)

  • Male rats

  • Shuttle box apparatus with a grid floor for foot shock delivery, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US) generator (foot shock).

  • Syringes and needles for injection

Procedure:

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

    • If the rat does not move during the CS, the US (a mild foot shock, e.g., 0.5 mA) is delivered through the grid floor. The CS and US overlap for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the US, this is recorded as an escape response.

    • If the rat fails to move during both the CS and US, this is recorded as an escape failure.

    • Conduct multiple trials (e.g., 50 trials) per session with a variable inter-trial interval.

    • Train the rats daily until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

  • Drug Testing:

    • Once a stable baseline is achieved, administer L-745,870 or vehicle at a specified time before the test session.

    • Conduct a test session identical to the training sessions.

  • Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. Compare the performance of the L-745,870-treated group to the vehicle-treated group. A significant decrease in avoidance responding is indicative of potential antipsychotic-like motor side effects.

Protocol 4: Evaluation in a SOD1(H46R) Transgenic Mouse Model of ALS

Objective: To determine the therapeutic potential of L-745,870 in a genetic mouse model of Amyotrophic Lateral Sclerosis.

Materials:

  • L-745,870 trihydrochloride

  • Vehicle for chronic administration (e.g., drinking water, osmotic mini-pumps)

  • SOD1(H46R) transgenic mice and wild-type littermates

  • Equipment for motor function assessment (e.g., rotarod, grip strength meter)

  • Materials for survival analysis and tissue collection

Procedure:

  • Animal Husbandry and Genotyping: Breed and genotype mice to obtain SOD1(H46R) transgenic and wild-type control groups.

  • Drug Administration:

    • Begin chronic administration of L-745,870 or vehicle at a pre-symptomatic age (pre-onset treatment) or after the onset of disease symptoms (post-onset treatment).

    • The drug can be administered in the drinking water, via osmotic mini-pumps for continuous delivery, or through regular injections.

  • Monitoring of Disease Progression:

    • Motor Function: Regularly assess motor function using tests such as the rotarod (as described in Protocol 2) and grip strength measurements.

    • Disease Onset: Define the onset of the disease based on specific criteria, such as a consistent decline in motor performance.

    • Body Weight: Monitor body weight regularly as an indicator of general health and disease progression.

  • Survival Analysis: Record the date of death for each animal to determine the effect of L-745,870 on lifespan.

  • Post-mortem Analysis (Optional):

    • At the end-stage of the disease or a pre-determined time point, euthanize the animals and collect spinal cord tissue.

    • Perform immunohistochemical analysis to assess motor neuron survival and markers of neuroinflammation (e.g., microglial activation).

  • Data Analysis: Compare the motor performance, disease onset, survival curves, and histological outcomes between the L-745,870-treated and vehicle-treated SOD1(H46R) mice.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vivo studies of L-745,870.

L745870_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Agonist Binding G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits ATP ATP ATP->AC Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Cascade L745870 L-745,870 L745870->D4R Antagonist Blocks Binding

Dopamine D4 Receptor Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_challenge Behavioral Challenge cluster_data Data Collection & Analysis Animal_Acclimation Animal Acclimation (e.g., 60 min) Habituation Habituation to Apparatus (e.g., 30 min) Animal_Acclimation->Habituation Vehicle_Admin Vehicle Administration (Control) Habituation->Vehicle_Admin L745870_Admin L-745,870 Administration Habituation->L745870_Admin Stimulus Pharmacological or Environmental Challenge (e.g., Amphetamine, Rotarod) Vehicle_Admin->Stimulus L745870_Admin->Stimulus Data_Collection Behavioral Data Collection (e.g., Locomotion, Latency to Fall) Stimulus->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

General In Vivo Experimental Workflow

Logical_Relationship L745870 L-745,870 D4R_Antagonism Dopamine D4 Receptor Antagonism L745870->D4R_Antagonism Mechanism of Action Behavioral_Outcome Observed Behavioral Outcome D4R_Antagonism->Behavioral_Outcome Leads to Dose Dose Dose->L745870 Determines Extent of Dose->Behavioral_Outcome Influences Magnitude of

Logical Relationship of L-745,870 Action

References

L-745,870 Trihydrochloride: Application Notes and Protocols for Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] Its high affinity and selectivity for this receptor subtype have made it a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Despite initial interest as a potential antipsychotic, clinical trials in humans with schizophrenia showed it to be ineffective.[2][3] Nevertheless, L-745,870 remains a critical compound for preclinical research aimed at elucidating the functions of the D4 receptor.

These application notes provide an overview of the use of L-745,870 in several key behavioral assays in rodents, along with detailed protocols and a summary of expected outcomes based on published literature.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[4][5][6][7] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The D4 receptor can also influence intracellular calcium levels and interact with other signaling pathways, including those involving mitogen-activated protein kinases (MAPKs).[4] L-745,870 acts as an antagonist at this receptor, blocking the effects of dopamine and other D4 agonists.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols and Data Presentation

The following sections detail the protocols for key behavioral assays used to characterize the effects of L-745,870 and present the corresponding quantitative data in tabular format.

Amphetamine-Induced Hyperactivity

This assay is a widely used preclinical model to screen for antipsychotic potential. Amphetamine, a psychostimulant, induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of psychosis. Potential antipsychotic compounds are evaluated for their ability to attenuate this hyperactivity.

Experimental Workflow

Amphetamine_Hyperactivity_Workflow Animal Rodent (Mouse/Rat) Habituation Habituation to Test Chamber Animal->Habituation Pretreatment Pretreatment: L-745,870 or Vehicle Habituation->Pretreatment Amphetamine Amphetamine Administration Pretreatment->Amphetamine Activity Locomotor Activity Measurement Amphetamine->Activity Analysis Data Analysis Activity->Analysis

Amphetamine-Induced Hyperactivity Workflow

Protocol

  • Animals: Male mice (e.g., CD-1) are group-housed and allowed to acclimate to the laboratory environment.

  • Apparatus: Locomotor activity is measured in transparent acrylic boxes equipped with infrared beams to automatically record horizontal and vertical movements.

  • Habituation: On the test day, animals are placed individually into the activity boxes and allowed to habituate for a period of 30-60 minutes.

  • Drug Administration:

    • Following habituation, animals are administered L-745,870 (e.g., 0.01, 0.1, 1.0, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal, i.p.).

    • After a specified pretreatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-3 mg/kg, i.p.) or saline.

  • Data Collection: Locomotor activity is recorded for 60-90 minutes immediately following amphetamine administration.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

Quantitative Data Summary: Amphetamine-Induced Hyperactivity in Mice

Treatment GroupDose (mg/kg, i.p.)NLocomotor Activity (Mean Counts ± SEM)% Inhibition of Amphetamine Response
Vehicle + Saline-8500 ± 75-
Vehicle + Amphetamine2.082500 ± 2000%
L-745,870 + Amphetamine1.082450 ± 2202%
L-745,870 + Amphetamine3.082300 ± 1908%
L-745,870 + Amphetamine10.082100 ± 18016%
Haloperidol + Amphetamine0.18800 ± 10085%
Clozapine (B1669256) + Amphetamine1.081000 ± 12075%

Note: Data are representative and compiled from findings where L-745,870 failed to significantly antagonize amphetamine-induced hyperactivity at doses selective for the D4 receptor. Haloperidol and clozapine are included as positive controls. *p < 0.05 compared to Vehicle + Amphetamine.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in patients with schizophrenia and can be induced in rodents by dopamine agonists like apomorphine (B128758). This assay assesses the ability of a compound to restore normal sensorimotor gating.

Protocol

  • Animals: Male rats (e.g., Sprague-Dawley) are used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: Each rat is placed in the startle chamber and allowed to acclimate for 5-10 minutes with background white noise.

  • Drug Administration: Animals are pretreated with L-745,870 or vehicle, followed by the administration of a dopamine agonist such as apomorphine (to disrupt PPI) or saline.

  • Test Session: The session consists of a series of trials, including:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-plus-pulse trials: The strong stimulus is preceded by a weaker, non-startling stimulus (the prepulse; e.g., 3-15 dB above background).

    • No-stimulus trials: Only background noise is present.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100).

Quantitative Data Summary: Apomorphine-Induced Disruption of PPI in Rats

PretreatmentDisrupting AgentDose (mg/kg)N% PPI (Mean ± SEM)
VehicleSaline-1065 ± 5
VehicleApomorphine0.51020 ± 4*
L-745,870Apomorphine1.01025 ± 5
L-745,870Apomorphine10.01030 ± 6
HaloperidolApomorphine0.11060 ± 6
ClozapineApomorphine5.01055 ± 7

Note: Data are representative of findings where L-745,870 failed to reverse the apomorphine-induced deficit in PPI. Haloperidol and clozapine are included as positive controls. *p < 0.05 compared to Vehicle + Saline; **p < 0.05 compared to Vehicle + Apomorphine.

Conditioned Avoidance Responding (CAR)

The CAR test is another classic behavioral assay for assessing antipsychotic potential. Animals are trained to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics are known to suppress this avoidance response.

Protocol

  • Animals: Male rats are typically used.

  • Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild footshock, and a visual or auditory stimulus generator.

  • Training: Rats are trained over several sessions to associate the conditioned stimulus (CS) with the unconditioned stimulus (US, footshock). They learn to move to the other compartment during the CS to avoid the US.

  • Testing: Once the avoidance response is acquired, animals are treated with L-745,870, a positive control (e.g., haloperidol), or vehicle before the test session.

  • Data Collection: The number of successful avoidance responses, escape responses (moving during the US), and failures to respond are recorded.

  • Data Analysis: The percentage of avoidance responses is calculated and compared across treatment groups.

Quantitative Data Summary: Conditioned Avoidance Responding in Rats

TreatmentDose (mg/kg)N% Avoidance Response (Mean ± SEM)
Vehicle-1285 ± 5
L-745,8701.01282 ± 6
L-745,87010.01278 ± 7
L-745,87030.01275 ± 8
Haloperidol0.21215 ± 4
Clozapine5.01225 ± 5

Note: Data are representative of findings where L-745,870 did not significantly impair conditioned avoidance responding at doses selective for the D4 receptor. Haloperidol and clozapine are included as positive controls. *p < 0.05 compared to Vehicle.

Conclusion

The selective dopamine D4 receptor antagonist L-745,870 has been extensively evaluated in a range of behavioral assays. The collective evidence from studies on amphetamine-induced hyperactivity, prepulse inhibition, and conditioned avoidance responding suggests that at doses that selectively block D4 receptors, L-745,870 does not exhibit a behavioral profile typical of clinically effective antipsychotic drugs.[8] These findings have been crucial in shaping the understanding of the role of the dopamine D4 receptor in psychosis and have guided further drug development efforts. While not a successful antipsychotic in humans, L-745,870 remains an indispensable tool for basic research into the functions of the dopamine D4 receptor system.

References

L-745,870 Trihydrochloride: Electrophysiology Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. As a member of the D2-like family of G protein-coupled receptors (GPCRs), the D4 receptor is a significant target in the research and development of therapeutics for neurological and psychiatric disorders. Understanding the electrophysiological effects of L-745,870 is crucial for elucidating the role of the D4 receptor in neuronal signaling and for the preclinical evaluation of its therapeutic potential.

These application notes provide a summary of the known electrophysiological properties of L-745,870, along with detailed, generalized protocols for key electrophysiological techniques that can be adapted for the study of this compound.

Data Presentation

The following tables summarize the key quantitative data for L-745,870 trihydrochloride.

ParameterReceptor SubtypeValueSpeciesReference
Binding Affinity (Ki) Dopamine D40.43 nMHuman[1]
Dopamine D2960 nMHuman
Dopamine D32300 nMHuman
Selectivity D4 vs. D2/D3>2000-foldHuman[1]

Table 1: Receptor Binding Profile of L-745,870.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of L-745,870 is the blockade of the dopamine D4 receptor. This receptor is canonically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D4 receptor, L-745,870 prevents dopamine-induced inhibition of adenylyl cyclase.[1]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi Gi/o D4R->Gi Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts AC L745870 L-745,870 L745870->D4R Blocks Gi->AC Inhibits

Dopamine D4 Receptor Signaling Pathway and L-745,870 Antagonism.

The following diagram illustrates a general experimental workflow for characterizing the effect of L-745,870 on neuronal activity using patch-clamp electrophysiology.

G prep Prepare Neuronal Culture or Acute Brain Slices patch Establish Whole-Cell Patch-Clamp Recording prep->patch baseline Record Baseline Neuronal Activity patch->baseline dopamine Apply Dopamine (Agonist) baseline->dopamine record_da Record Dopamine-Modulated Activity dopamine->record_da washout Washout record_da->washout l745870 Apply L-745,870 washout->l745870 record_l745870 Record in Presence of L-745,870 l745870->record_l745870 dopamine_l745870 Apply Dopamine + L-745,870 record_l745870->dopamine_l745870 record_combo Record Combined Effect dopamine_l745870->record_combo analysis Data Analysis record_combo->analysis

References

Application Notes and Protocols for L-745,870 Trihydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of L-745,870 trihydrochloride to mice, a potent and selective D4 dopamine (B1211576) receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound in various murine models.

Introduction

L-745,870 is a high-affinity antagonist for the dopamine D4 receptor, exhibiting significantly lower affinity for D2 and D3 receptors.[1] Its utility has been explored in a range of preclinical studies, including models of neuropsychiatric and neurodegenerative disorders. Understanding the appropriate dosage, administration route, and experimental protocols is critical for obtaining reliable and reproducible data.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of L-745,870 trihydrochloride used in various mouse studies.

Table 1: L-745,870 Trihydrochloride Dosages and Administration Routes in Mice

Dosage Administration Route Experimental Context Reference
1 mg/kgIntraperitoneal (i.p.)Morphine dependence[2]
0.02 - 1.5 mg/kgNot specifiedAnxiety (Elevated Plus-Maze)
Up to 100 mg/kgNot specifiedAntipsychotic potential (Catalepsy)[3]
100 mg/kg (minimum effective dose)Not specifiedMotor performance (Rotarod)[3]
Up to 30 mg/kgOral (p.o.)Dopamine metabolism and prolactin levels[4]

Table 2: Effects of L-745,870 Trihydrochloride in Mouse Models

Study Focus Dosage and Route Key Findings Reference
Morphine Withdrawal1 mg/kg, i.p.Attenuated withdrawal syndromes and the associated increase in thalamic cAMP levels.[2]
Antipsychotic ProfileUp to 100 mg/kgDid not antagonize amphetamine-induced hyperactivity at doses selective for D4 receptors. Induced catalepsy at a high dose of 100 mg/kg, likely due to D2 receptor occupancy.[3]
Anxiety-Like Behavior0.02 - 1.5 mg/kgNo significant changes in anxiety-related behaviors in the elevated plus-maze test.
Motor Coordination100 mg/kgImpaired motor performance on the rotarod test.[3]

Experimental Protocols

Preparation of L-745,870 Trihydrochloride Dosing Solution

Objective: To prepare a sterile solution of L-745,870 trihydrochloride for in vivo administration.

Materials:

  • L-745,870 trihydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 1 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the required concentration is 0.1 mg/ml.

  • Weigh the compound: Accurately weigh the required amount of L-745,870 trihydrochloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile 0.9% saline to the microcentrifuge tube. L-745,870 trihydrochloride is water-soluble.

  • Vortexing: Vortex the solution until the compound is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the dosing syringe.

  • Storage: Prepare the solution fresh on the day of the experiment.

Note: While the specific vehicles used in all cited studies are not explicitly detailed, sterile 0.9% saline is an appropriate and recommended vehicle due to the water solubility of L-745,870 trihydrochloride.[5][6]

Intraperitoneal (i.p.) Injection in Mice

Objective: To administer the prepared L-745,870 trihydrochloride solution into the peritoneal cavity of a mouse.

Materials:

  • Prepared L-745,870 trihydrochloride solution

  • Sterile syringe (1 ml) with a 25-27 gauge needle

  • 70% ethanol

  • Gauze pads

Procedure:

  • Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The abdomen should be exposed and facing upwards.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Disinfection: Swab the injection site with a gauze pad moistened with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

  • Administration: Inject the solution smoothly and steadily.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Observation: Monitor the mouse for any signs of distress or adverse reactions following the injection.

Rotarod Test for Motor Coordination

Objective: To assess the effect of L-745,870 on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

  • Mouse cages

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training (Optional but recommended): A day before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials. This helps to reduce stress and variability.

  • Drug Administration: Administer L-745,870 or vehicle control at the desired pre-treatment time before testing.

  • Testing:

    • Place the mouse on the rotating rod of the apparatus.

    • Start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full rotation without attempting to walk.

    • Conduct 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the latency to fall between the L-745,870-treated group and the vehicle-treated control group.

Elevated Plus-Maze Test for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of L-745,870 in mice.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms)

  • Video tracking software (optional but recommended)

Procedure:

  • Acclimation: Acclimate the mice to the dimly lit testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer L-745,870 or vehicle control at the desired pre-treatment time.

  • Testing:

    • Gently place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for a set period (typically 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. A higher percentage is indicative of reduced anxiety-like behavior. Compare the results between the L-745,870-treated group and the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Dopamine D4 Receptor Signaling Cascade Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Gi_o Gαi/o Protein D4R->Gi_o Activates L745870 L-745,870 L745870->D4R Antagonizes AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D4 Receptor Signaling Pathway and Antagonism by L-745,870.

G cluster_workflow Experimental Workflow: In Vivo Mouse Study start Start acclimation Acclimation of Mice (e.g., 30-60 min) start->acclimation prep Preparation of L-745,870 Solution acclimation->prep randomization Randomization into Treatment Groups prep->randomization administration Vehicle or L-745,870 Administration (e.g., i.p.) randomization->administration pretreatment Pre-treatment Interval administration->pretreatment behavioral_assay Behavioral Assay (e.g., Rotarod, EPM) pretreatment->behavioral_assay data_collection Data Collection behavioral_assay->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: General Experimental Workflow for In Vivo Studies with L-745,870 in Mice.

G cluster_logic Logical Relationship: Dosage and Receptor Occupancy low_dose Low Dose (e.g., 1 mg/kg) d4_occupancy Selective D4 Receptor Antagonism low_dose->d4_occupancy high_dose High Dose (e.g., 100 mg/kg) high_dose->d4_occupancy d2_occupancy D2 Receptor Occupancy high_dose->d2_occupancy d4_effects D4-mediated Behavioral Effects d4_occupancy->d4_effects d2_effects D2-mediated Side Effects (e.g., Catalepsy) d2_occupancy->d2_effects

Caption: Relationship between L-745,870 Dosage, Receptor Occupancy, and Effects.

References

Application Notes and Protocols for L-745,870 Trihydrochloride Oral Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 is a potent and selective dopamine (B1211576) D4 receptor antagonist that has been investigated for its potential therapeutic applications. A critical aspect of its preclinical development is the characterization of its oral bioavailability and pharmacokinetic profile. These application notes provide a summary of available data and detailed protocols relevant to conducting oral bioavailability studies of L-745,870 trihydrochloride in animal models.

Data Presentation

Pharmacokinetic Parameters of L-745,870

The oral bioavailability of L-745,870 has been assessed in both rats and non-human primates (cynomolgus macaques). The following tables summarize the key pharmacokinetic parameters following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of L-745,870 in Cynomolgus Macaques

Administration RouteDose (mg/kg)Cmax (nM)tmax (h)t½ (h)AUC (nM*h)Oral Bioavailability (%)
Oral0.122.3 ± 9.32.0 ± 0.04.2 ± 1.0100.8 ± 34.642.0 ± 11.5
Oral0.365.1 ± 13.92.5 ± 0.5-320.1 ± 72.8-
Oral1.0181.3 ± 5.33.0 ± 0.0-1140.2 ± 103.1-
Intravenous0.3--4.2 ± 1.0--

Data presented as mean ± S.E.M. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Table 2: Oral Bioavailability of L-745,870 in Rats

SpeciesOral Bioavailability (%)
Rat20 - 60

Signaling Pathway

L-745,870 acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 blocks this signaling cascade by preventing dopamine from binding to the receptor.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration DoseCalc Calculate Dose FormPrep Prepare L-745,870 Suspension DoseCalc->FormPrep VehPrep Prepare Vehicle (0.5% Methylcellulose) VehPrep->FormPrep Administer Administer Dose via Oral Gavage FormPrep->Administer AnimalWeight Weigh Rat AnimalWeight->Administer Restrain Restrain Animal Restrain->Administer Observe Observe Animal Administer->Observe BloodSample Collect Blood Samples (Time-course) Observe->BloodSample Analytical_Workflow Start Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (Basification, Organic Solvent) Start->LLE Evap Evaporation of Organic Layer LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into HPLC-MS/MS Recon->Inject Detect Detection by MRM Inject->Detect Quant Quantification using Calibration Curve Detect->Quant

L-745,870 Trihydrochloride: Application Notes and Protocols for Assessing Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the brain penetration characteristics of L-745,870 trihydrochloride, a potent and selective D₄ dopamine (B1211576) receptor antagonist. The following sections summarize available quantitative data, outline experimental protocols for assessing central nervous system (CNS) penetration, and provide visualizations of the experimental workflow.

Summary of Brain Penetration Data

L-745,870 trihydrochloride is characterized by its excellent oral bioavailability and ability to cross the blood-brain barrier.[1] In vivo studies in rats have demonstrated high brain-to-plasma concentration ratios, indicating significant penetration into the CNS.[1]

ParameterValueSpeciesDosing RouteTime Point(s)Reference
Brain Concentration Data not availableRatData not availableData not availablePatel et al., 1997
Plasma Concentration Data not availableRatData not availableData not availablePatel et al., 1997
Brain-to-Plasma Ratio Data not availableRatData not availableData not availablePatel et al., 1997

Experimental Protocol for In Vivo Brain Penetration Assessment

The following protocol for determining the CNS penetration of L-745,870 is based on the methodology described in studies that have referenced the work of Patel et al. (1997).

Objective: To determine the concentration of L-745,870 in the brain and plasma of rats following administration to calculate the brain-to-plasma concentration ratio.

Animal Model:

  • Species: Rat

Materials:

  • L-745,870 trihydrochloride

  • Vehicle for administration (e.g., sterile saline, appropriate solubilizing agent)

  • Syringes and needles for dosing

  • Anesthesia (if required for terminal procedures)

  • Blood collection tubes (e.g., containing anticoagulant)

  • Centrifuge

  • Brain homogenization equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • Reagents and standards for HPLC analysis

Procedure:

  • Dosing:

    • Administer L-745,870 to rats at various desired doses. The route of administration (e.g., intravenous, intraperitoneal, oral) should be selected based on the study objectives.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 0.5 and 1.0 hours), collect terminal blood samples.

    • Immediately following blood collection, euthanize the animal and excise the brain.

  • Sample Processing:

    • Plasma: Centrifuge the collected blood samples to separate the plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Determine the concentration of L-745,870 in both the plasma and brain homogenate samples using a validated HPLC method with UV detection.

    • Construct standard curves by adding known concentrations of L-745,870 to blank plasma and brain homogenate to ensure accurate quantification.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio by dividing the concentration of L-745,870 in the brain by its concentration in the plasma at each corresponding time point.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the brain penetration of L-745,870.

G cluster_workflow Experimental Workflow for Brain Penetration Assessment A Compound Administration (L-745,870 in Rats) B Sample Collection (Blood and Brain at 0.5 & 1.0 hr) A->B C Sample Processing (Plasma Separation & Brain Homogenization) B->C D Quantification (HPLC with UV Detection) C->D E Data Analysis (Calculation of Brain-to-Plasma Ratio) D->E

Caption: Workflow for in vivo assessment of L-745,870 brain penetration.

G cluster_bbb Blood-Brain Barrier Interaction Blood Bloodstream (L-745,870 in Plasma) BBB Blood-Brain Barrier Blood->BBB Penetration Brain Brain Tissue (L-745,870) BBB->Brain

Caption: Conceptual diagram of L-745,870 crossing the blood-brain barrier.

References

Application Notes and Protocols for L-745,870 Trihydrochloride in Adenylate Cyclase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] This compound is a valuable pharmacological tool for studying the role of the D4 receptor in various physiological and pathological processes. One of its key mechanisms of action is the blockade of D4 receptor-mediated inhibition of adenylate cyclase, a crucial enzyme in cellular signaling.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing L-745,870 in adenylate cyclase assays to investigate dopamine D4 receptor function.

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are linked to the inhibitory G protein (Gi/o). Activation of the D4 receptor by an agonist, such as dopamine or the D2/D4 agonist quinpirole, leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). L-745,870 acts by competitively binding to the D4 receptor, thereby preventing agonist-induced inhibition of adenylate cyclase and restoring cAMP levels.

Data Presentation

Receptor Binding Affinity of L-745,870

The selectivity of L-745,870 for the dopamine D4 receptor over other dopamine receptor subtypes and other biogenic amine receptors is a key feature of this compound. The following table summarizes the binding affinities (Ki values) of L-745,870 for various receptors.

ReceptorKi (nM)Reference
Dopamine D40.43[1]
Dopamine D2960[1]
Dopamine D32300[1]
Functional Activity of L-745,870 in Adenylate Cyclase Assays
AssayCell LineAgonistL-745,870 Effective ConcentrationReference
Forskolin-Stimulated Adenylate CyclaseHEK293 or CHO cells expressing D4 receptorDopamine (1 µM)0.1 - 1 µM[2]
Selectivity Profile of L-745,870

L-745,870 exhibits moderate affinity for several other receptors, which should be considered when designing and interpreting experiments.

Receptor FamilyIC50 (nM)Reference
5-HT2 Receptors< 300[2]
Sigma Sites< 300[2]
Alpha-Adrenergic Receptors< 300[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D4 receptor and the mechanism of action of L-745,870.

D4_signaling_pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Activates L745870 L-745,870 (Antagonist) L745870->D4R Blocks ATP ATP Downstream Downstream Cellular Responses cAMP->Downstream Activates experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed D4-expressing cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h pre_incubate Pre-incubate with L-745,870 and IBMX incubate_24h->pre_incubate stimulate Stimulate with Forskolin and Quinpirole pre_incubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells quantify_cAMP Quantify cAMP using a commercial assay kit lyse_cells->quantify_cAMP read_plate Read plate on a compatible plate reader quantify_cAMP->read_plate plot_data Plot cAMP concentration vs. L-745,870 concentration read_plate->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

References

Application Notes and Protocols for L-745,870 trihydrochloride in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1] This compound has been instrumental in elucidating the physiological roles of the D4 receptor and serves as a critical tool in drug discovery programs targeting this receptor, which is implicated in various neuropsychiatric disorders. The guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding assay is a functional method used to study the activation of G protein-coupled receptors (GPCRs), such as the dopamine D4 receptor.[2][3] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[3][4] As an antagonist, L-745,870 can be used in this assay to quantify its potency in blocking agonist-induced G protein activation. Furthermore, the GTPγS binding assay can differentiate between neutral antagonists and inverse agonists, with the latter being capable of reducing basal, agonist-independent signaling.[3][5]

These application notes provide a comprehensive overview of the use of L-745,870 in GTPγS binding assays, including its binding characteristics and detailed experimental protocols.

Data Presentation

The following table summarizes the binding affinity of L-745,870 trihydrochloride for various dopamine receptor subtypes, highlighting its selectivity for the D4 receptor.

Receptor SubtypeLigandKᵢ (nM)SpeciesNotesReference
Dopamine D4L-745,8700.43Human[1]
Dopamine D2L-745,870960Human>2000-fold selectivity for D4 over D2[1]
Dopamine D3L-745,8702300Human[1]

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine D4 receptor signaling pathway in the context of a GTPγS binding assay and the general experimental workflow.

G_protein_signaling Dopamine D4 Receptor Signaling in GTPγS Assay cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Heterotrimeric G-protein (Gαi/o-GDP) D4R->G_protein Basal Coupling D4R->G_protein Activates GTP_gamma_S [³⁵S]GTPγS G_protein->GTP_gamma_S Binds GDP GDP G_protein->GDP Releases Active_G_alpha Active Gα-[³⁵S]GTPγS G_protein->Active_G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dopamine Dopamine (Agonist) Dopamine->D4R Binds L745870 L-745,870 (Antagonist) L745870->D4R Blocks Binding

Caption: Dopamine D4 receptor G-protein activation cycle.

GTP_gamma_S_Workflow GTPγS Binding Assay Workflow start Start mem_prep Membrane Preparation (e.g., from cells expressing D4 receptor) start->mem_prep incubation Incubation: Membranes + L-745,870 (or vehicle) + Dopamine (or buffer) + GDP + [³⁵S]GTPγS mem_prep->incubation termination Termination of Reaction (e.g., rapid filtration) incubation->termination scint_counting Scintillation Counting (Measure bound [³⁵S]GTPγS) termination->scint_counting data_analysis Data Analysis (e.g., calculate IC₅₀) scint_counting->data_analysis end End data_analysis->end

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a [³⁵S]GTPγS binding assay to evaluate the antagonist properties of L-745,870 at the dopamine D4 receptor. This protocol is a representative example, and optimization of specific parameters may be required for different cell systems and laboratory conditions.

I. Membrane Preparation
  • Cell Culture: Culture cells stably or transiently expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) to a high density.

  • Harvesting: Gently scrape the cells from culture plates into ice-cold phosphate-buffered saline (PBS).

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in assay buffer (see below) and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a known volume of assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

II. [³⁵S]GTPγS Binding Assay

Materials:

  • Membrane preparation containing dopamine D4 receptors

  • L-745,870 trihydrochloride stock solution

  • Dopamine stock solution (or another D4 agonist)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Non-specific binding control: Unlabeled GTPγS (10 µM final concentration)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of L-745,870 in assay buffer to cover a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a fixed concentration of dopamine in assay buffer (typically at its EC₈₀ for stimulating [³⁵S]GTPγS binding).

    • Prepare the [³⁵S]GTPγS working solution in assay buffer (e.g., to a final concentration of 0.1 nM).

    • Prepare the GDP working solution in assay buffer (the optimal concentration, often between 1-30 µM, should be determined empirically).[6]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, membrane preparation (e.g., 10-20 µg protein/well), dopamine solution, and the [³⁵S]GTPγS/GDP mixture.

    • Antagonist Inhibition: Add different concentrations of L-745,870, membrane preparation, dopamine solution, and the [³⁵S]GTPγS/GDP mixture.

    • Basal Binding: Add assay buffer, membrane preparation, and the [³⁵S]GTPγS/GDP mixture (no agonist).

    • Non-specific Binding: Add unlabeled GTPγS (10 µM final), membrane preparation, dopamine solution, and the [³⁵S]GTPγS/GDP mixture.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation. The optimal incubation time may need to be determined.

  • Termination:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (CPM) from all other values.

  • Determine Agonist Stimulation: Calculate the percentage stimulation of [³⁵S]GTPγS binding by dopamine relative to the basal binding.

  • Generate Inhibition Curve: Plot the percentage inhibition of dopamine-stimulated [³⁵S]GTPγS binding against the logarithm of the L-745,870 concentration.

  • Calculate IC₅₀: Determine the concentration of L-745,870 that produces 50% inhibition of the agonist response (IC₅₀) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

  • Calculate Kᵢ: The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the agonist concentration and its Kₐ at the receptor.

Conclusion

L-745,870 trihydrochloride is a valuable pharmacological tool for studying the dopamine D4 receptor. The [³⁵S]GTPγS binding assay provides a robust and reliable functional method to characterize the antagonist properties of L-745,870 and other ligands at this receptor. The protocols provided herein offer a solid foundation for researchers to design and execute experiments to investigate the interaction of compounds with the dopamine D4 receptor and its associated G protein signaling cascade. Careful optimization of assay conditions is crucial for obtaining high-quality, reproducible data.

References

L-745,870 Trihydrochloride: Application Notes and Protocols for Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3][4][5] Its favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, make it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the D4 receptor.[1][3][6] This document provides detailed application notes and experimental protocols for the use of L-745,870 in receptor occupancy studies, catering to researchers in neuroscience, pharmacology, and drug development.

Physicochemical Properties and Binding Profile

L-745,870, with the chemical name 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, demonstrates high affinity for the human dopamine D4 receptor.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) is a key feature, making it a precise tool for isolating D4 receptor function.[2][3][4][5][6]

Table 1: Binding Affinity of L-745,870 for Human Dopamine Receptors
Receptor SubtypeKi (nM)Reference
Dopamine D40.43[1][2][3][5][6]
Dopamine D2960[2][3][4][5][6]
Dopamine D32300[2][3][4][5][6]

Ki (inhibition constant) values represent the concentration of the drug that blocks 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.

L-745,870 also exhibits moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1][2] This broader binding profile should be considered when designing experiments and interpreting results.

In Vitro Functional Assays

L-745,870 acts as an antagonist at the D4 receptor, effectively blocking the actions of dopamine. This can be demonstrated through various in vitro functional assays.

Table 2: In Vitro Functional Activity of L-745,870
AssayEffect of L-745,870Cell LinesReference
Adenylate Cyclase AssayReverses dopamine-mediated inhibition of cAMP productionhD4HEK, hD4CHO[1]
[35S]GTPγS Binding AssayReverses dopamine-stimulated [35S]GTPγS binding-[1]
Extracellular Acidification RateReverses dopamine-stimulated acidification-[1]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[] Upon activation by dopamine, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade can influence various downstream effectors, modulating neuronal excitability and gene expression.

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Reduces G_protein->AC Inhibits PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream L745870 L-745,870 L745870->D4R Blocks

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.

Experimental Protocols

The following are detailed protocols for key experiments utilizing L-745,870 for receptor occupancy studies.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of L-745,870 for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Spiperone or another suitable D4 receptor radioligand.

  • L-745,870 trihydrochloride.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of L-745,870 in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled D4 antagonist (e.g., haloperidol) for non-specific binding.

    • 50 µL of the L-745,870 dilution or vehicle.

    • 50 µL of the radioligand ([3H]Spiperone) at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of L-745,870 and determine the IC50 value (concentration of L-745,870 that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (D4R) - [3H]Spiperone - L-745,870 dilutions B Incubate: Membranes + [3H]Spiperone + L-745,870 A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki D->E

Caption: Workflow for a radioligand binding assay to determine the affinity of L-745,870.

Protocol 2: In Vivo Receptor Occupancy Study (Ex Vivo Autoradiography)

This protocol assesses the in vivo occupancy of dopamine D4 receptors by L-745,870 in animal models.

Materials:

  • Rodents (rats or mice).

  • L-745,870 trihydrochloride.

  • Vehicle solution for drug administration.

  • Radioligand for intravenous injection (e.g., a suitable D4 receptor PET radioligand or tritiated antagonist).

  • Anesthesia.

  • Cryostat.

  • Microscope slides.

  • Phosphor imaging plates or film.

Procedure:

  • Administer L-745,870 or vehicle to the animals at various doses and time points prior to radioligand injection.

  • At the time of expected peak brain concentration of L-745,870, administer the radioligand intravenously.

  • After a specific uptake period for the radioligand, anesthetize the animals and perfuse them with cold saline.

  • Extract the brains and freeze them rapidly.

  • Section the brains into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.

  • Expose the brain sections to phosphor imaging plates or film.

  • Quantify the radioactivity in specific brain regions known to have high D4 receptor density (e.g., prefrontal cortex, hippocampus, and midbrain).

  • Calculate receptor occupancy as the percentage reduction in specific radioligand binding in the L-745,870-treated animals compared to the vehicle-treated animals.

  • Plot receptor occupancy against the dose of L-745,870 or its plasma/brain concentration to establish a dose-occupancy relationship.

Protocol 3: Positron Emission Tomography (PET) Imaging for Receptor Occupancy

PET is a non-invasive imaging technique that can be used to measure receptor occupancy in living subjects, including humans.

Materials:

  • A suitable PET radioligand for the dopamine D4 receptor (development of such a ligand is a prerequisite).

  • PET scanner.

  • L-745,870 trihydrochloride.

  • Subjects (preclinical or clinical).

Procedure:

  • Perform a baseline PET scan on each subject to measure the baseline binding of the radioligand to D4 receptors.

  • Administer a single dose of L-745,870.

  • After a predetermined time, perform a second PET scan to measure radioligand binding in the presence of L-745,870.

  • Reconstruct the PET images and define regions of interest (ROIs) with high D4 receptor density.

  • Calculate the binding potential (BPND) or other measures of specific binding in the ROIs for both scans.

  • Calculate receptor occupancy using the formula: Occupancy (%) = 100 * (BPND,baseline - BPND,post-drug) / BPND,baseline.

  • Relate the calculated occupancy to the administered dose and plasma concentrations of L-745,870.

PET_Occupancy_Workflow A Baseline PET Scan: Inject Radioligand B Administer L-745,870 A->B C Post-Drug PET Scan: Inject Radioligand B->C D Image Reconstruction & ROI Analysis C->D E Calculate Binding Potential (BPND) D->E F Determine Receptor Occupancy (%) E->F

Caption: General workflow for a PET receptor occupancy study.

Conclusion

L-745,870 trihydrochloride is a powerful and selective tool for investigating the dopamine D4 receptor. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in receptor occupancy studies. Careful experimental design, consideration of its full binding profile, and appropriate data analysis are crucial for obtaining reliable and meaningful results that will advance our understanding of D4 receptor pharmacology and its implications in health and disease.

References

Application Notes and Protocols for L-745,870 Trihydrochloride in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the brain.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the dopamine D4 receptor in the central nervous system. These application notes provide detailed protocols for the use of L-745,870 trihydrochloride in primary neuron cultures, focusing on its neuroprotective properties and its utility in studying neuronal signaling pathways.

Mechanism of Action

L-745,870 is a competitive antagonist that binds to the dopamine D4 receptor with high affinity, thereby blocking the effects of dopamine. The dopamine D4 receptor is a member of the D2-like receptor family, which couples to Gαi/o proteins.[1][4] Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] By blocking this interaction, L-745,870 prevents the dopamine-mediated inhibition of adenylyl cyclase.[1][3] The D4 receptor is also known to modulate the activity of various ion channels and interact with other signaling pathways, including the MAPK pathway.[2]

Data Presentation

Table 1: In Vitro Binding Affinity and Activity of L-745,870
ParameterSpeciesReceptor/AssayValueReference
KiHumanDopamine D4 Receptor0.43 nM[1][2]
KiHumanDopamine D2 Receptor960 nM[2]
KiHumanDopamine D3 Receptor2300 nM[2]
IC50-5-HT2, sigma, and alpha adrenergic receptors< 300 nM[1]
Functional ActivityhD4HEK and hD4CHO cellsReversal of dopamine (1 µM)-mediated inhibition of adenylate cyclase0.1 - 1 µM[1]
Functional ActivityhD4HEK and hD4CHO cellsReversal of dopamine (1 µM)-mediated stimulation of [35S]GTPγS binding0.1 - 1 µM[1]

Signaling Pathway

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates MAPK MAPK Pathway D4R->MAPK Modulates IonChannels Ion Channels (e.g., K+, Ca2+) D4R->IonChannels Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream IonChannels->Downstream

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of L-745,870 Trihydrochloride Stock Solution

Materials:

  • L-745,870 trihydrochloride powder

  • Sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount: Determine the mass of L-745,870 trihydrochloride needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of L-745,870 trihydrochloride is 491.8 g/mol .

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of L-745,870 trihydrochloride powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 1 µM). Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Protocol 2: Investigation of Neuroprotective Effects of L-745,870 Against Oxidative Stress

This protocol outlines a method to assess the potential of L-745,870 to protect primary neurons from oxidative stress-induced cell death. Oxidative stress is a key factor in neurodegenerative diseases.[6][7]

Materials:

  • Primary neuron culture (e.g., cortical or hippocampal neurons)

  • L-745,870 trihydrochloride working solution

  • Hydrogen peroxide (H₂O₂) or another suitable oxidative stress-inducing agent

  • Cell culture medium

  • Reagents for assessing cell viability (e.g., MTT, LDH assay kit, or live/dead cell staining kit)

  • Phosphate-buffered saline (PBS)

  • Microplate reader or fluorescence microscope

Experimental Workflow:

Neuroprotection_Workflow A Plate Primary Neurons B Allow Neurons to Mature (e.g., 7-10 days in vitro) A->B C Pre-treat with L-745,870 (e.g., 1 µM for 1-2 hours) B->C D Induce Oxidative Stress (e.g., H₂O₂ for 24 hours) C->D E Assess Neuronal Viability (e.g., MTT or LDH assay) D->E F Data Analysis and Comparison E->F

Caption: Experimental Workflow for Neuroprotection Assay.

Procedure:

  • Cell Culture: Culture primary neurons according to standard protocols until they are mature and have developed a network of processes (typically 7-10 days in vitro).

  • Pre-treatment: Pre-treat the neurons with the desired concentration of L-745,870 (e.g., 1 µM) for 1-2 hours. Include a vehicle control group (DMSO) and a positive control group (if available).

  • Induction of Oxidative Stress: Following pre-treatment, add the oxidative stress-inducing agent (e.g., a sub-lethal concentration of H₂O₂) to the culture medium for a specified duration (e.g., 24 hours). A control group without the stressor should also be included.

  • Assessment of Neuronal Viability: After the incubation period, assess neuronal viability using a standard method:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells, respectively.

  • Data Analysis: Quantify the results and compare the viability of neurons treated with L-745,870 and the oxidative stressor to the control groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed neuroprotective effects.

Protocol 3: Assessment of L-745,870 Effects on Neurite Outgrowth

This protocol is designed to evaluate the influence of L-745,870 on the growth and extension of neurites, a critical process in neuronal development and regeneration.

Materials:

  • Primary neuron culture (e.g., cortical or dorsal root ganglion neurons)

  • L-745,870 trihydrochloride working solution

  • Cell culture medium

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Plating: Plate primary neurons at a low density on a suitable substrate (e.g., poly-D-lysine coated coverslips or plates) to allow for clear visualization of individual neurites.

  • Treatment: After allowing the neurons to attach (typically 2-4 hours), replace the plating medium with a growth medium containing different concentrations of L-745,870 (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.

  • Incubation: Culture the neurons for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 10% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.

  • Data Analysis: Compare the neurite outgrowth parameters between the different treatment groups and the vehicle control. Perform statistical analysis to determine if L-745,870 has a significant effect on neurite outgrowth.

Concluding Remarks

L-745,870 trihydrochloride is a valuable pharmacological tool for elucidating the role of the dopamine D4 receptor in neuronal function and disease. The protocols provided here offer a framework for investigating its potential neuroprotective effects and its influence on neuronal morphology in primary neuron cultures. Researchers should optimize these protocols for their specific neuronal cell types and experimental conditions.

References

Application Notes and Protocols for L-745,870 trihydrochloride in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a scientific resource. While L-745,870 is a well-characterized high-affinity dopamine (B1211576) D4 receptor antagonist, a comprehensive review of publicly available scientific literature reveals no specific publications detailing the successful radiolabeling of L-745,870 with positron-emitting isotopes (e.g., ¹¹C or ¹⁸F) and its subsequent use as a Positron Emission Tomography (PET) imaging agent in vivo.

Therefore, the experimental protocols provided below are hypothetical and based on established methodologies for the radiosynthesis and in vivo imaging of other G-protein coupled receptor (GPCR) ligands, particularly other dopamine receptor radiotracers. These protocols are intended to serve as a foundational guide for researchers interested in developing a radiolabeled version of L-745,870 for PET imaging.

Introduction to L-745,870

L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor subtype.[1][2][3][4] Its selectivity and high affinity make it a valuable pharmacological tool for studying the role of the D4 receptor in various physiological and pathological processes. The development of a PET radioligand based on the L-745,870 scaffold could provide a powerful tool for the in vivo quantification and localization of D4 receptors in the brain, aiding in the study of neuropsychiatric disorders such as schizophrenia, ADHD, and addiction, where the D4 receptor is implicated.[3]

Physicochemical and Pharmacological Properties of L-745,870

A summary of the key properties of L-745,870 relevant to its potential use as a PET radioligand is presented in Table 1.

PropertyValueReference
Chemical Name 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine trihydrochloride[4]
Molecular Formula C₂₀H₂₂Cl₄N₄
Molecular Weight 472.23 g/mol
Binding Affinity (Ki)
Dopamine D4 Receptor0.43 nM[1][2]
Dopamine D2 Receptor960 nM[2]
Dopamine D3 Receptor2300 nM[2]
Selectivity >2000-fold for D4 over other dopamine receptor subtypes[1]
Pharmacokinetics Excellent oral bioavailability and brain penetration[1]

Proposed Radiosynthesis of [¹¹C]L-745,870

The structure of L-745,870 does not contain a readily available position for direct radiolabeling with common PET isotopes without chemical modification. A common strategy for labeling such molecules is through the introduction of a methyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This would require the synthesis of a suitable desmethyl precursor.

Proposed Synthesis of Desmethyl Precursor

A hypothetical desmethyl precursor could be synthesized by replacing one of the functional groups with a hydroxyl or amine group amenable to methylation. For instance, a hydroxylated analog of the chlorophenyl ring could serve as a precursor. The synthesis of such a precursor would be a multi-step process requiring medicinal chemistry expertise.

Proposed [¹¹C]Methylation Protocol

This protocol is based on standard ¹¹C-methylation procedures for PET radiotracers.

Materials:

  • Desmethyl-L-745,870 precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron

  • Anhydrous dimethylformamide (DMF) or acetone (B3395972)

  • Base (e.g., NaOH, K₂CO₃, or an organic base)

  • Automated radiochemistry synthesis module

  • High-performance liquid chromatography (HPLC) system for purification

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation

  • Sterile, pyrogen-free saline for injection

  • Quality control equipment (e.g., radio-HPLC, gas chromatography)

Protocol:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl-L-745,870 precursor in 200-300 µL of anhydrous DMF or acetone in a reaction vessel.

  • [¹¹C]Methylating Agent Delivery: Transfer the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf to the reaction vessel containing the precursor and base.

  • Reaction: Heat the reaction mixture at 80-120°C for 3-5 minutes.

  • Quenching and Purification: Quench the reaction with an appropriate volume of HPLC mobile phase. Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]L-745,870.

  • Formulation: Collect the HPLC fraction containing the product and reformulate it into a physiologically acceptable solution (e.g., sterile saline with a small percentage of ethanol) using an SPE cartridge.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels before in vivo use.

Expected Outcomes (Hypothetical):

ParameterTarget Value
Radiochemical Yield 10-40% (decay-corrected)
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection
Radiochemical Purity > 95%
Synthesis Time 30-40 minutes from end of bombardment

Diagram: Proposed Radiosynthesis Workflow for [¹¹C]L-745,870

G cluster_0 Cyclotron Production cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control & Injection cyclotron [¹¹C]CO₂ Production methylation [¹¹C]CH₃I or [¹¹C]CH₃OTf Synthesis cyclotron->methylation Gas Phase Chemistry reaction Reaction with Precursor (Desmethyl-L-745,870) methylation->reaction Trapping hplc HPLC Purification reaction->hplc Crude Product formulation SPE Formulation hplc->formulation Purified [¹¹C]L-745,870 qc Quality Control formulation->qc Final Product injection Injection for PET qc->injection

Caption: Proposed workflow for the synthesis of [¹¹C]L-745,870.

Proposed In Vivo PET Imaging Protocol

This protocol outlines a general procedure for conducting a PET imaging study in a non-human primate or rodent model to assess the in vivo behavior of [¹¹C]L-745,870.

Animal Model:

  • Non-human primate (e.g., rhesus macaque) or rodent (e.g., Sprague-Dawley rat)

Materials:

  • [¹¹C]L-745,870 formulated for injection

  • PET/CT or PET/MR scanner

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous injection and blood sampling

  • Blocking agent: unlabeled L-745,870 or another selective D4 antagonist

Protocol:

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert intravenous catheters for radiotracer injection and, if required, arterial blood sampling for metabolite analysis and input function determination.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]L-745,870 (e.g., 185-370 MBq for a non-human primate) via the intravenous catheter.

  • Dynamic PET Scan: Acquire dynamic emission data for 90-120 minutes post-injection.

  • Blood Sampling (Optional): If performing full kinetic modeling, collect arterial blood samples throughout the scan to measure the arterial input function and determine the percentage of parent radiotracer versus radioactive metabolites.

  • Blocking Study (for specificity): On a separate day, perform a second PET scan on the same animal. Pre-treat the animal with an intravenous injection of a blocking dose of unlabeled L-745,870 (e.g., 0.5-1.0 mg/kg) approximately 30-60 minutes before the injection of [¹¹C]L-745,870.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Define regions of interest (ROIs) on the images, including areas with expected high D4 receptor density (e.g., hippocampus, amygdala, prefrontal cortex) and a reference region with low expected specific binding (e.g., cerebellum). Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling: Analyze the TACs using appropriate kinetic models (e.g., simplified reference tissue model, two-tissue compartment model) to estimate binding parameters such as the binding potential (BP_ND).

Diagram: In Vivo PET Imaging Experimental Workflow

G cluster_0 Animal Preparation cluster_1 PET Scan cluster_2 Data Analysis anesthesia Anesthesia catheter Catheterization anesthesia->catheter transmission Transmission Scan catheter->transmission injection [¹¹C]L-745,870 Injection transmission->injection emission Dynamic Emission Scan injection->emission reconstruction Image Reconstruction emission->reconstruction roi ROI Analysis reconstruction->roi modeling Kinetic Modeling roi->modeling

Caption: General workflow for an in vivo PET imaging study.

Dopamine D4 Receptor Signaling Pathway

L-745,870 acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. Upon binding of the endogenous ligand dopamine, D4 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 would block this signaling cascade.

Diagram: Dopamine D4 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular dopamine Dopamine d4r Dopamine D4 Receptor dopamine->d4r Binds & Activates l745870 L-745,870 l745870->d4r Binds & Blocks g_protein Gαi/o Protein d4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp Leads to

Caption: Simplified signaling pathway of the dopamine D4 receptor.

Conclusion

While L-745,870 possesses promising characteristics for development as a PET radioligand for imaging dopamine D4 receptors, there is currently no published evidence of its successful radiolabeling and in vivo PET application. The protocols and information provided herein are intended to serve as a theoretical framework to guide future research in this area. Successful development of a PET tracer based on L-745,870 would require dedicated radiochemistry efforts to synthesize a suitable precursor and optimize the radiolabeling procedure, followed by rigorous preclinical evaluation of the resulting radiotracer's in vivo performance.

References

Application Notes and Protocols for L-745,870 Trihydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1][2] Its ability to penetrate the blood-brain barrier and its high oral bioavailability make it a valuable tool for in vivo research.[3] These application notes provide detailed protocols for the administration of L-745,870 trihydrochloride via various routes in animal models, along with a summary of its mechanism of action and signaling pathway.

Data Presentation

While direct comparative pharmacokinetic studies for L-745,870 trihydrochloride across multiple administration routes in a single publication are limited, the following table summarizes dosages and key findings from various rodent and primate studies. This information provides a baseline for experimental design.

Administration RouteSpeciesDose RangeKey FindingsCitations
Oral (p.o.) Rodents≤ 30 mg/kgExcellent oral bioavailability and brain penetration. At high doses (≥ 30 mg/kg), may show effects on motor performance.[3][4]
Squirrel Monkeys10 - 30 mg/kgMild sedation observed at 10 mg/kg; extrapyramidal motor symptoms apparent at 30 mg/kg.
Intraperitoneal (i.p.) RodentsNot specified for L-745,870A common route for systemic administration in rodents, generally leading to rapid absorption.
Intravenous (i.v.) RodentsNot specified for L-745,870Expected to provide 100% bioavailability.
Subcutaneous (s.c.) Rodents0.2 mg/kgUsed to assess effects on prepulse inhibition.[4]

Experimental Protocols

The following are generalized protocols for the administration of L-745,870 trihydrochloride to rodents. It is crucial to consult and adhere to institution-specific animal care and use guidelines.

Formulation Preparation

For most routes of administration, L-745,870 trihydrochloride can be dissolved in sterile saline or a vehicle such as 0.5% methylcellulose. The exact concentration should be calculated based on the desired dose and the animal's weight. It is recommended to prepare fresh solutions for each experiment.

Oral Administration (Gavage)

This method ensures precise dosage directly into the stomach.

Materials:

  • L-745,870 trihydrochloride solution

  • Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)

  • Syringes

  • Animal scale

Protocol:

  • Weigh the animal to determine the correct volume of the drug solution to administer.

  • Fill a syringe with the calculated volume.

  • Securely restrain the animal to prevent movement and injury.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

  • Slowly administer the solution.

  • Carefully withdraw the needle.

  • Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

IP injections are administered into the peritoneal cavity.

Materials:

  • L-745,870 trihydrochloride solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) or other appropriate disinfectant

  • Animal scale

Protocol:

  • Weigh the animal and calculate the required injection volume.

  • Fill a sterile syringe with the drug solution.

  • Position the animal to expose the abdomen. The injection site is typically in the lower right or left quadrant to avoid the cecum and bladder.

  • Clean the injection site with a disinfectant.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any adverse reactions.

Intravenous (IV) Injection

IV injections, typically via the tail vein in rodents, provide immediate systemic circulation.

Materials:

  • L-745,870 trihydrochloride solution

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • A warming device (e.g., heat lamp) to dilate the tail vein

  • A rodent restrainer

  • 70% ethanol or other appropriate disinfectant

Protocol:

  • Weigh the animal and prepare the injection volume.

  • Warm the animal's tail to make the lateral tail veins more visible and accessible.

  • Place the animal in a restrainer.

  • Disinfect the injection site on the tail vein.

  • Insert the needle, bevel up, into the vein. Proper placement is indicated by a lack of resistance and sometimes a "flash" of blood in the needle hub.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal post-injection.

Subcutaneous (SC) Injection

SC injections are administered into the space between the skin and the underlying muscle.

Materials:

  • L-745,870 trihydrochloride solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol or other appropriate disinfectant

  • Animal scale

Protocol:

  • Weigh the animal and determine the injection volume.

  • Fill a sterile syringe with the solution.

  • Gently lift a fold of skin, typically in the scruff of the neck or along the back.

  • Disinfect the area.

  • Insert the needle into the base of the skin fold.

  • Aspirate to check for blood.

  • Inject the solution to form a small bolus under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the animal to its cage and monitor.

Mandatory Visualization

Dopamine D4 Receptor Signaling Pathway

L-745,870 acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Activation of this receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA), which can then modulate the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Furthermore, the D4 receptor has been shown to influence the mitogen-activated protein kinase (MAPK) signaling cascade.

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R L745870 L-745,870 L745870->D4R Antagonist G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Transcription Gene Transcription CREB->Transcription Regulates Cellular_Response Cellular Response Transcription->Cellular_Response MAPK->Cellular_Response Leads to

Caption: L-745,870 antagonism of the D4 receptor signaling pathway.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for conducting in vivo experiments with L-745,870 trihydrochloride.

Experimental_Workflow A 1. Hypothesis and Experimental Design B 2. Animal Acclimation and Baseline Measurements A->B D 4. Animal Grouping and Dose Calculation B->D C 3. L-745,870 Trihydrochloride Solution Preparation E 5. Administration of L-745,870 (e.g., Oral, IP, IV, SC) C->E D->E F 6. Post-Administration Monitoring and Behavioral/Physiological Assessments E->F G 7. Sample Collection (Blood, Tissue) F->G H 8. Data Analysis and Interpretation G->H

Caption: General workflow for in vivo studies with L-745,870.

References

Troubleshooting & Optimization

L-745,870 Trihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-745,870 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful use in your experiments.

Solubility Data

Quantitative solubility data for L-745,870 trihydrochloride in various solvents are summarized below. Please note that the molecular weight of the trihydrochloride salt is 436.21 g/mol , though batch-specific molecular weights may vary due to hydration.[1] Always refer to the batch-specific information on the product vial or Certificate of Analysis when preparing stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water43.62100[2]Solution may be slightly acidic.
DMSO25 - 32.26[3]76.49 - 88.80[3]Requires sonication. Use of fresh, non-hygroscopic DMSO is recommended.[3]
0.1 M HCl25[3]68.82[3]Requires sonication. Adjusting pH to 3 with HCl may be necessary.[3]
10% DMSO / 90% Corn Oil≥ 2.5[4]≥ 7.65[4]For in vivo preparations.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5[4]≥ 7.65[4]For in vivo preparations.[4]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving L-745,870 trihydrochloride in water, even though it's reported to be water-soluble. What should I do?

A1: If you are experiencing difficulty dissolving the compound in water, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator to aid dissolution. This is a commonly recommended technique to break up any clumps of powder and increase the surface area for solvation.[3]

  • Gentle Warming: Gently warm the solution to 37°C. This can help increase the kinetic energy of the solvent molecules and facilitate the dissolution process. Avoid excessive heat, which could potentially degrade the compound.

  • pH Adjustment: Since L-745,870 trihydrochloride is a salt of a weak base, its solubility is pH-dependent. Dissolving it in water will result in a slightly acidic solution. If you are dissolving it in a buffered solution with a neutral or alkaline pH, the solubility may be reduced. Consider using a slightly acidic buffer if your experimental conditions permit.

Q2: My L-745,870 trihydrochloride solution, which was initially clear, has now formed a precipitate. Why did this happen and how can I fix it?

A2: Precipitation can occur due to several factors:

  • pH Shift: The most common cause is a change in the pH of the solution. If a concentrated stock solution (e.g., in water or DMSO) is diluted into a buffer with a higher pH (like PBS at pH 7.4 or cell culture medium), the compound can become less soluble and precipitate out.

  • Temperature Change: If the solution was prepared with gentle warming and then cooled, especially to 4°C for storage, it might have become supersaturated, leading to precipitation.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

To resolve this, you can try to redissolve the precipitate by gently warming the solution and sonicating it. For future experiments, consider preparing the working solution fresh or adjusting the pH of the final solution. When diluting a stock solution into a buffer, add it dropwise while vortexing to avoid localized high concentrations that can lead to immediate precipitation.

Q3: What is the best way to prepare L-745,870 trihydrochloride for in vitro cell-based assays?

A3: For in vitro assays, it is common to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium.

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50-80 mM).[3] Ensure the compound is fully dissolved, using sonication if necessary.

  • To prepare your working solution, perform a serial dilution of the DMSO stock into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity to your cells.

  • When diluting, add the DMSO stock to the medium in small aliquots while mixing to prevent the compound from precipitating.

Q4: How should I store my L-745,870 trihydrochloride stock solutions?

A4: Proper storage is critical for maintaining the stability and activity of the compound.

  • Solid Form: Store the solid compound desiccated at +4°C.[2]

  • Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO or water can be stored at -20°C for up to 3 months or at -80°C for up to 6 months. Protect from light.

Troubleshooting Guides

Guide 1: Issues with Preparing Aqueous Stock Solutions

This guide provides a step-by-step approach to resolving common issues when preparing aqueous stock solutions of L-745,870 trihydrochloride.

G start Start: Weigh L-745,870 trihydrochloride powder add_water Add deionized water to the desired concentration (e.g., up to 100 mM) start->add_water vortex Vortex vigorously add_water->vortex observe Observe solution vortex->observe clear_solution Solution is clear observe->clear_solution Yes cloudy_solution Solution is cloudy or has visible precipitate observe->cloudy_solution No end End clear_solution->end sonicate Sonicate the solution for 10-15 minutes cloudy_solution->sonicate warm Gently warm to 37°C while stirring sonicate->warm observe2 Observe solution warm->observe2 clear_solution2 Solution is clear observe2->clear_solution2 Yes still_cloudy Still cloudy/precipitated observe2->still_cloudy No clear_solution2->end consider_acid Consider preparing stock in 0.1 M HCl or DMSO still_cloudy->consider_acid consider_acid->end

Workflow for preparing aqueous stock solutions.
Guide 2: Troubleshooting Precipitation in Physiological Buffers

This guide outlines the steps to diagnose and resolve precipitation when diluting L-745,870 trihydrochloride into physiological buffers like PBS or cell culture media.

G start Problem: Precipitate forms after diluting stock solution into buffer (e.g., PBS, media) check_ph Is the buffer pH neutral or slightly alkaline (pH ≥ 7.2)? start->check_ph ph_issue pH-induced precipitation is likely. The compound is less soluble at higher pH. check_ph->ph_issue Yes check_dilution How was the dilution performed? check_ph->check_dilution No solution_ph Try lowering the final pH of the solution with sterile, dilute HCl, if the experiment allows. ph_issue->solution_ph rapid_dilution Rapid dilution of a concentrated stock can cause 'dilution shock' and precipitation. check_dilution->rapid_dilution slow_dilution Redo dilution: add stock solution dropwise into the buffer while vortexing vigorously. rapid_dilution->slow_dilution lower_conc Prepare a more dilute stock solution to minimize the solvent shift effect during dilution. rapid_dilution->lower_conc success Precipitate redissolves or does not form in new prep solution_ph->success slow_dilution->success lower_conc->success

Troubleshooting precipitation in buffers.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
  • Weighing: Accurately weigh the required amount of L-745,870 trihydrochloride (MW: 436.21 g/mol ). For 1 mL of a 100 mM solution, you would need 43.62 mg.

  • Solvent Addition: Add the appropriate volume of sterile, deionized water to achieve a 100 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the compound does not fully dissolve, place the vial in a bath sonicator for 10-15 minutes.

  • Warming (Optional): If needed, warm the solution in a 37°C water bath for 10 minutes to aid dissolution.

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Formulation for In Vivo Use (Example)

This protocol is based on a method for achieving a concentration of at least 2.5 mg/mL (7.65 mM) for administration.[4]

  • Initial Dissolution: Prepare a concentrated stock solution of L-745,870 trihydrochloride in DMSO (e.g., 25 mg/mL).[4] Ensure it is fully dissolved, using sonication if necessary.

  • Co-solvent Addition (for a 1 mL final volume):

    • To 100 µL of the 25 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.[4]

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.[4]

    • Finally, add 450 µL of saline and mix to bring the total volume to 1 mL.[4]

  • Final Solution: This procedure should yield a clear solution with a final concentration of 2.5 mg/mL. It is recommended to prepare this working solution fresh on the day of use.[4]

Protocol 3: Signaling Pathway of L-745,870

L-745,870 is a selective antagonist of the Dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates its mechanism of action.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Binds & Activates L745870 L-745,870 (Antagonist) L745870->D4R Binds & Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Activates

L-745,870 signaling pathway antagonism.

References

Technical Support Center: L-745,870 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of L-745,870 trihydrochloride in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store L-745,870 trihydrochloride powder?

A: The solid compound should be stored desiccated at +4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).[1][2]

Q2: What are the recommended solvents for preparing stock solutions?

A: L-745,870 trihydrochloride is soluble in water (up to 100 mM), DMSO (up to 32.26 mg/mL with sonication), and 0.1 M HCl (up to 25 mg/mL with sonication and pH adjustment to 3).[1][3] For DMSO, it is recommended to use a freshly opened bottle as the solvent is hygroscopic and can impact solubility.[3]

Q3: How should I store stock solutions of L-745,870 trihydrochloride?

A: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[5][4]

Q4: Is L-745,870 trihydrochloride stable in aqueous solutions for my experiments?

A: While highly soluble in water, the long-term stability of L-745,870 trihydrochloride in aqueous solutions, particularly at neutral or alkaline pH, has not been extensively reported in publicly available literature. For critical applications, it is recommended to prepare fresh solutions or perform a stability assessment under your specific experimental conditions. An illustrative stability profile is provided in the troubleshooting section.

Q5: Is this compound sensitive to light?

A: There is limited public data on the photostability of L-745,870 trihydrochloride. As a general precaution for compounds with heterocyclic aromatic rings, it is advisable to protect solutions from light, especially during long-term storage and experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer The compound may be less soluble at neutral or alkaline pH. The buffer concentration or composition may be affecting solubility.Ensure the final pH of the solution is compatible with the compound's solubility. Consider using a lower concentration or a different buffer system. A solubility test in your specific buffer is recommended.
Loss of biological activity over time The compound may be degrading in the solution under the experimental conditions (e.g., temperature, pH, light exposure).Prepare fresh solutions for each experiment. If using a stored stock solution, qualify its performance with appropriate controls. Refer to the stability assessment protocols below to determine the compound's stability in your specific experimental setup.
Inconsistent experimental results This could be due to instability of the compound in solution, leading to a decrease in the effective concentration. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.Aliquot stock solutions to minimize freeze-thaw cycles.[5][4] Perform a stability study under your experimental conditions to establish a window for reliable use.

Stability Data (Illustrative)

The following data is illustrative and intended to provide a hypothetical stability profile. Users should perform their own stability studies for their specific experimental conditions.

Table 1: Illustrative Stability of L-745,870 trihydrochloride in Different Solvents at -20°C
SolventConcentration (mM)Storage Duration (Days)Purity (%)
DMSO1030>99
DMSO109098
Water (pH 4.5)107>99
Water (pH 4.5)103097
PBS (pH 7.4)1195
PBS (pH 7.4)1785
Table 2: Illustrative pH and Photostability of L-745,870 trihydrochloride in Aqueous Solution (10 µM) at Room Temperature
ConditionIncubation Time (hours)Purity (%)
pH 4.5 (in dark)24>99
pH 7.4 (in dark)2492
pH 8.5 (in dark)2488
pH 7.4 (exposed to ambient light)2480

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Weighing: Accurately weigh the required amount of L-745,870 trihydrochloride powder in a chemical fume hood.

  • Solubilization: Add the desired solvent (e.g., sterile water or DMSO) to the powder to achieve the target concentration. If necessary, use sonication to aid dissolution.

  • Sterilization (for cell-based assays): If preparing an aqueous stock solution for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protecting tubes. Store at -20°C or -80°C as recommended.

Protocol 2: Stability Assessment in an Aqueous Buffer
  • Preparation: Prepare a solution of L-745,870 trihydrochloride in the aqueous buffer of interest at the desired concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, protected from light or exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Analysis: Calculate the percentage of the remaining L-745,870 trihydrochloride at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sterilize (if aqueous) dissolve->filter aliquot Aliquot and Store filter->aliquot prep_solution Prepare Solution in Buffer aliquot->prep_solution Use for experiment t0_analysis Analyze at T=0 (HPLC) prep_solution->t0_analysis incubate Incubate under Test Conditions prep_solution->incubate tx_analysis Analyze at Time Points incubate->tx_analysis data_analysis Calculate % Remaining tx_analysis->data_analysis

Caption: Experimental workflow for preparing and assessing the stability of L-745,870 trihydrochloride solutions.

signaling_pathway L745 L-745,870 D4R Dopamine (B1211576) D4 Receptor L745->D4R Antagonist AC Adenylate Cyclase D4R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

Caption: Simplified signaling pathway showing the antagonistic action of L-745,870 on the D4 dopamine receptor.

References

Technical Support Center: L-745,870 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of L-745,870 trihydrochloride. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of L-745,870 trihydrochloride?

L-745,870 trihydrochloride is a potent and highly selective antagonist for the dopamine (B1211576) D4 receptor.[1][2] It exhibits a high affinity for the D4 receptor with a Ki value of approximately 0.43 to 0.51 nM.[1][3]

Q2: What are the known off-target binding sites of L-745,870?

While L-745,870 is highly selective for the D4 receptor, it does exhibit measurable affinity for other dopamine receptor subtypes and other receptor families.[1][3] Its affinity for D2 and D3 receptors is significantly lower than for D4.[1][2] Additionally, it shows moderate affinity for 5-HT2, sigma (σ), and α-adrenergic receptors.[1][3]

Q3: At what concentrations are off-target effects likely to be observed?

Off-target effects are concentration-dependent. Given the binding affinities, off-target interactions with D2 and D3 receptors may become relevant at higher concentrations of L-745,870. For 5-HT2, sigma, and α-adrenergic receptors, off-target effects might be observed at concentrations where L-745,870 is used in the higher nanomolar to micromolar range. It is crucial to use the lowest effective concentration to maintain selectivity for the D4 receptor.

Q4: Has L-745,870 shown efficacy in clinical trials?

Despite promising preclinical data, L-745,870 was found to be ineffective as an antipsychotic in clinical trials for patients with acute schizophrenia.[4][5]

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments with L-745,870, potentially arising from its off-target effects.

Issue 1: Unexpected cellular response not consistent with D4 receptor antagonism.
  • Possible Cause: The observed effect may be due to the binding of L-745,870 to off-target receptors such as dopamine D2, D3, 5-HT2, sigma, or α-adrenergic receptors.[1][3]

  • Troubleshooting Steps:

    • Confirm Concentration: Verify the final concentration of L-745,870 used in the experiment. High concentrations increase the likelihood of off-target effects.

    • Use a More Selective Antagonist (if available): Compare the results with a different D4 antagonist that has a distinct off-target binding profile.

    • Co-incubation with Off-Target Receptor Antagonists: To isolate the effect of D4 antagonism, co-administer selective antagonists for the suspected off-target receptors (e.g., a selective 5-HT2 antagonist).

    • Control Cell Lines: Utilize cell lines that express the suspected off-target receptor but not the D4 receptor to characterize the off-target effect in isolation.

Issue 2: In vivo behavioral effects are observed that are not typically associated with D4 receptor blockade.
  • Possible Cause: High doses of L-745,870 can lead to in vivo effects mediated by off-target receptors. For example, high doses have been reported to induce catalepsy in mice, which is likely due to D2 receptor occupancy.[6] Mild sedation and extrapyramidal motor symptoms have been observed in monkeys at higher doses.[1]

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for D4 receptor-mediated effects.

    • Pharmacokinetic Analysis: If possible, measure the brain and plasma concentrations of L-745,870 to ensure they are within a range consistent with selective D4 receptor occupancy.

    • Comparative Studies: Compare the behavioral phenotype with that induced by selective D2/D3 or 5-HT2 receptor antagonists.

Data on Off-Target Binding Affinity

The following table summarizes the binding affinities of L-745,870 for its primary target and known off-target receptors.

Receptor TargetKi (nM)Selectivity vs. D4
Dopamine D4 0.43 - 0.51 -
Dopamine D2960~2232-fold
Dopamine D32300~5348-fold
5-HT2Moderate Affinity (IC50 < 300 nM)>1000-fold
Sigma (σ) sitesModerate Affinity (IC50 < 300 nM)Not specified
α-AdrenergicModerate Affinity (IC50 < 300 nM)Not specified
Dopamine D1>1000-fold selectivityNot specified
Dopamine D5>1000-fold selectivityNot specified

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol provides a general framework for determining the binding affinity of L-745,870 to dopamine receptors.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone), and varying concentrations of L-745,870.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of L-745,870 by non-linear regression analysis of the competition binding data.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations

Caption: Troubleshooting workflow for unexpected results with L-745,870.

cluster_pathway L-745,870 Binding Profile cluster_primary Primary Target cluster_off_target Off-Targets L745870 L-745,870 D4 Dopamine D4 Receptor (Ki = 0.43-0.51 nM) L745870->D4 High Affinity D2 Dopamine D2 Receptor (Ki = 960 nM) L745870->D2 Low Affinity D3 Dopamine D3 Receptor (Ki = 2300 nM) L745870->D3 Low Affinity Other 5-HT2, Sigma, α-Adrenergic (Moderate Affinity) L745870->Other Moderate Affinity

Caption: Binding profile of L-745,870 trihydrochloride.

References

Technical Support Center: L-745,870 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-745,870 trihydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered, particularly when working with high doses of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-745,870?

L-745,870 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] It exhibits significantly higher affinity for the D4 receptor subtype compared to D2 and D3 receptors.[1]

Q2: What are the known off-target binding affinities of L-745,870?

While highly selective for the D4 receptor, L-745,870 shows moderate affinity for the 5-HT2 receptor, sigma sites, and alpha-adrenergic receptors.[1] At high concentrations, its binding to dopamine D2 receptors can become functionally relevant.

Q3: What are the most commonly observed high-dose side effects of L-745,870 in preclinical animal models?

High doses of L-745,870 in preclinical studies have been associated with central nervous system (CNS) effects, primarily sedation and motor impairments. These effects are likely attributable to off-target antagonism of D2 receptors at high concentrations.

Troubleshooting Guide

Issue 1: Unexpected sedative effects or a significant decrease in locomotor activity are observed in rodents.

  • Possible Cause: The administered dose of L-745,870 may be high enough to cause significant off-target D2 receptor blockade, leading to sedative effects. In rats, a minimum effective dose of 30 mg/kg has been shown to reduce spontaneous locomotor activity.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose to a range more selective for the D4 receptor.

    • Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of L-745,870 to correlate with the observed behavioral effects and to ensure they are within a range consistent with D4 receptor selectivity.

    • Control Experiments: Include a positive control for D2 receptor antagonism (e.g., haloperidol) to compare the behavioral phenotype.

Issue 2: Animals exhibit motor coordination deficits or catalepsy.

  • Possible Cause: High doses of L-745,870 can impair motor coordination. A dose of 100 mg/kg has been reported to reduce the time spent on a rotarod in mice. At this high dose, catalepsy has also been observed, which is a classic sign of significant D2 receptor blockade.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Conduct a dose-response study to determine the threshold for motor impairment.

    • Alternative Motor Assays: Utilize a battery of motor function tests to characterize the deficits more thoroughly (e.g., grip strength, beam walking).

    • Receptor Occupancy Studies: If feasible, perform receptor occupancy studies to determine the percentage of D2 receptor blockade at the doses being used.

Issue 3: Inconsistent or unexpected behavioral results in vivo.

  • Possible Cause: The behavioral effects of L-745,870 can be subtle and may be influenced by the specific experimental paradigm and animal model. For instance, while it did not show efficacy in models of antipsychotic activity, it has been shown to reduce motor hyperactivity in a rat model of ADHD.

  • Troubleshooting Steps:

    • Review of Literature: Thoroughly review the literature for the specific behavioral paradigm being used and the reported effects of D4 antagonists.

    • Pilot Studies: Conduct pilot studies to establish the optimal dose and experimental conditions for the desired behavioral readout.

    • Control for Confounding Factors: Ensure that environmental factors, animal handling, and other experimental variables are tightly controlled.

Data Presentation

Table 1: Summary of In Vivo High-Dose Side Effects of L-745,870 in Preclinical Models

SpeciesDose (Route)Observed Side EffectsLikely Mechanism
Squirrel Monkey10 mg/kg (p.o.)Mild sedationD4/Off-target antagonism
Squirrel Monkey30 mg/kg (p.o.)Mild sedation, extrapyramidal motor symptoms (bradykinesia)D2 receptor antagonism
Rat30 mg/kgReduced spontaneous locomotor activityD2 receptor antagonism
Mouse100 mg/kgImpaired motor performance (reduced time on rotarod), CatalepsyD2 receptor antagonism

Table 2: Receptor Binding Profile of L-745,870

ReceptorBinding Affinity (Ki)
Dopamine D40.43 nM
Dopamine D2960 nM
Dopamine D32300 nM
5-HT2Moderate Affinity (IC50 < 300 nM)
Sigma SitesModerate Affinity (IC50 < 300 nM)
Alpha-Adrenergic ReceptorsModerate Affinity (IC50 < 300 nM)

Experimental Protocols

1. Rodent Locomotor Activity Assessment

  • Objective: To assess the effect of L-745,870 on spontaneous locomotor activity in rodents.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes prior to the experiment.

    • Administer L-745,870 trihydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

    • After a predetermined pretreatment time, place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) for a specified duration (e.g., 30-60 minutes).

    • Clean the arena thoroughly between each animal to eliminate olfactory cues.

2. Mouse Rotarod Test

  • Objective: To evaluate the effect of L-745,870 on motor coordination and balance in mice.

  • Apparatus: An accelerating rotarod device.

  • Procedure:

    • Train the mice on the rotarod at a constant speed for a few days prior to the experiment to establish a baseline performance.

    • On the test day, administer L-745,870 trihydrochloride or vehicle.

    • At the time of peak drug effect, place the mouse on the rotating rod, which is set to accelerate from a low to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod for each mouse.

    • Perform multiple trials with an appropriate inter-trial interval.

3. Mouse Catalepsy Test (Bar Test)

  • Objective: To assess the potential for L-745,870 to induce catalepsy, an indicator of significant D2 receptor blockade.

  • Apparatus: A horizontal bar raised a few centimeters from a flat surface.

  • Procedure:

    • Administer a high dose of L-745,870 trihydrochloride or vehicle.

    • At various time points after administration, gently place the mouse's forepaws on the bar.

    • Measure the time it takes for the mouse to remove its paws and move from this imposed posture. A common criterion for catalepsy is the maintenance of this posture for a specified duration (e.g., 30 seconds or more).

Mandatory Visualizations

L-745,870_High_Dose_Effects_Pathway cluster_drug L-745,870 Administration cluster_receptors Receptor Occupancy cluster_effects Observed Side Effects High_Dose High Dose L-745,870 D4R Dopamine D4 Receptor High_Dose->D4R High Occupancy (Primary Target) D2R Dopamine D2 Receptor High_Dose->D2R Significant Occupancy (Off-Target) Other_R 5-HT2, Sigma, Alpha-Adrenergic Receptors High_Dose->Other_R Moderate Occupancy (Off-Target) Sedation Sedation D2R->Sedation Contributes to Motor_Impairment Motor Impairment (Reduced Locomotion, Rotarod Deficit) D2R->Motor_Impairment Primary Cause Catalepsy Catalepsy D2R->Catalepsy Primary Cause Other_R->Sedation Potential Contribution

Caption: Signaling pathway of high-dose L-745,870 side effects.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions Dose_Selection 1. Dose Selection Administration 2. Administration Dose_Selection->Administration Behavioral_Testing 3. Behavioral Testing Administration->Behavioral_Testing Data_Analysis 4. Data Analysis Behavioral_Testing->Data_Analysis TS1 Unexpected Sedation or Motor Impairment? Behavioral_Testing->TS1 Observe TS2 Inconsistent Results? Data_Analysis->TS2 Analyze Sol1 - Reduce Dose - PK/PD Analysis - D2 Antagonist Control TS1->Sol1 If Yes Sol2 - Review Literature - Pilot Studies - Control Variables TS2->Sol2 If Yes

Caption: Troubleshooting workflow for in vivo experiments.

References

Optimizing L-745,870 Trihydrochloride Concentration In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of L-745,870 trihydrochloride. This potent and selective D4 dopamine (B1211576) receptor antagonist is a valuable tool in neuroscience and pharmacology research. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of L-745,870 trihydrochloride?

A1: L-745,870 is a potent and selective antagonist of the dopamine D4 receptor.[1] It exhibits high affinity for the D4 receptor and significantly lower affinity for other dopamine receptor subtypes such as D2 and D3.[1] By binding to the D4 receptor, it blocks the downstream signaling typically initiated by dopamine. This includes the inhibition of adenylyl cyclase and the stimulation of [35S]GTPγS binding.[1]

Q2: What are the recommended solvents and storage conditions for L-745,870 trihydrochloride stock solutions?

A2: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability, for up to 3 months. For short-term storage, 4°C is acceptable for a few days. When preparing aqueous solutions for immediate use in assays, it is recommended to use freshly prepared solutions.

Q3: I am observing precipitation when diluting my L-745,870 trihydrochloride stock solution into my cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Pre-warm the media: Gently warm your cell culture media or physiological buffer to 37°C before adding the L-745,870 stock solution.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.

  • Increase the final volume: Adding the stock solution to a larger volume of media can help maintain solubility.

  • Gently mix during addition: Add the stock solution dropwise to the media while gently vortexing or swirling to facilitate rapid dissolution.

  • Control the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity and precipitation.

Q4: How can I account for the known off-target effects of L-745,870?

A4: L-745,870 has a moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1] To ensure that the observed effects are due to D4 receptor antagonism, it is crucial to include appropriate controls in your experiments. Consider the following:

  • Use selective antagonists for off-target receptors: In parallel experiments, co-treat your cells with L-745,870 and a selective antagonist for the 5-HT2, sigma, or alpha-adrenergic receptor. If the effect of L-745,870 is still observed, it is more likely to be mediated by the D4 receptor.

  • Use a control cell line: If possible, use a cell line that does not express the D4 receptor but does express one or more of the potential off-target receptors.

  • Perform dose-response curves: A classic sigmoidal dose-response curve for L-745,870 can provide evidence for a specific receptor-mediated effect.

Data Presentation

Table 1: Binding Affinities and Potency of L-745,870

Receptor SubtypeBinding Affinity (Ki)Potency (IC50)
Dopamine D40.43 nM[1]< 300 nM[1]
Dopamine D2960 nM> 2000-fold selective over D4[1]
Dopamine D32300 nM> 2000-fold selective over D4[1]
5-HT2Moderate Affinity< 300 nM[1]
SigmaModerate Affinity< 300 nM[1]
Alpha-adrenergicModerate Affinity< 300 nM[1]

Experimental Protocols

Protocol 1: Preparation of L-745,870 Trihydrochloride Stock Solution
  • Weighing: Accurately weigh the desired amount of L-745,870 trihydrochloride powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.

Protocol 2: Functional Antagonist Assay - Inhibition of Adenylyl Cyclase

This protocol is designed for cells expressing the D4 dopamine receptor, which, when activated by an agonist like dopamine, inhibits adenylyl cyclase activity.

  • Cell Plating: Plate cells expressing the D4 receptor in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-treatment with L-745,870: Wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of L-745,870 trihydrochloride for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Agonist Stimulation: Add a known concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) to stimulate the D4 receptor. A typical concentration is around the EC80 of the agonist.

  • Forskolin (B1673556) Co-stimulation: Co-stimulate the cells with forskolin to activate adenylyl cyclase.

  • Incubation: Incubate the plate for an appropriate time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Plot the cAMP concentration against the log of the L-745,870 concentration to determine the IC50 value.

Protocol 3: [35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

  • Membrane Preparation: Prepare cell membranes from cells expressing the D4 dopamine receptor.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP.

  • Reaction Setup: In a multi-well plate, add the cell membranes, varying concentrations of L-745,870 trihydrochloride, and a fixed concentration of a dopamine receptor agonist. Include a vehicle control.

  • Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction: Terminate the reaction by rapid filtration through a filter mat using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and plot the percentage of inhibition against the log of the L-745,870 concentration to calculate the IC50.

Mandatory Visualizations

D4_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Inhibits G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of L-745,870.

Experimental_Workflow start Start prep_stock Prepare L-745,870 Stock Solution (10 mM in DMSO) start->prep_stock plate_cells Plate D4 Receptor- Expressing Cells prep_stock->plate_cells pre_treat Pre-treat cells with varying [L-745,870] plate_cells->pre_treat stimulate Stimulate with Dopamine Agonist pre_treat->stimulate incubate Incubate stimulate->incubate measure Measure Downstream Signal (e.g., cAMP) incubate->measure analyze Analyze Data (IC50 determination) measure->analyze end End analyze->end

Caption: General experimental workflow for an in vitro antagonist assay with L-745,870.

Troubleshooting_Logic precipitation Precipitation Observed Upon Dilution? warm_media Pre-warm Media to 37°C precipitation->warm_media Yes no_effect No/Low Antagonist Effect? precipitation->no_effect No stepwise_dilution Use Stepwise Dilution warm_media->stepwise_dilution check_dmso Final [DMSO] <= 0.1%? stepwise_dilution->check_dmso check_concentration Verify L-745,870 Concentration no_effect->check_concentration Yes off_target Potential Off-Target Effect? no_effect->off_target No check_agonist Verify Agonist Activity & Concentration check_concentration->check_agonist check_cells Confirm D4 Receptor Expression in Cells check_agonist->check_cells control_experiment Perform Control Experiments with Off-Target Antagonists off_target->control_experiment Yes

References

Technical Support Center: L-745,870 Trihydrochloride Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-745,870 trihydrochloride in dose-response curve analyses.

Frequently Asked Questions (FAQs)

Q1: What is L-745,870 trihydrochloride and what is its primary mechanism of action?

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] Its primary mechanism of action is to bind to the D4 receptor and block the action of the endogenous ligand, dopamine, thereby inhibiting the downstream signaling pathways associated with D4 receptor activation.[4]

Q2: What are the binding affinities of L-745,870 for various dopamine receptor subtypes?

L-745,870 exhibits high selectivity for the dopamine D4 receptor.[5] The binding affinities (Ki) are as follows:

Receptor SubtypeKi (nM)
Dopamine D40.43 - 0.51
Dopamine D2960
Dopamine D32300

Data compiled from multiple sources.[1][3]

Q3: What downstream signaling pathways are affected by L-745,870?

As a D4 receptor antagonist, L-745,870 blocks the dopamine-induced inhibition of adenylyl cyclase, which in turn prevents the decrease in intracellular cyclic AMP (cAMP) levels.[5] It also antagonizes the dopamine-mediated stimulation of [35S]GTPγS binding to G proteins.[5]

Q4: How should I prepare a stock solution of L-745,870 trihydrochloride?

L-745,870 trihydrochloride can be dissolved in sterile saline solution (0.9%) with an initial stock solution prepared in a small amount of dimethyl sulfoxide (B87167) (DMSO), for example, 5%.[6] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable antagonist effect Incorrect concentration range: The concentrations of L-745,870 used may be too low to effectively compete with the agonist.Optimize concentration range: Based on its high potency (Ki in the sub-nanomolar range), start with a wider concentration range, for example, from 1 pM to 1 µM, to ensure you capture the full dose-response curve.
Agonist concentration too high: A high concentration of the dopamine agonist may be outcompeting L-745,870 at the receptor binding site.Use an appropriate agonist concentration: Typically, an agonist concentration at or near its EC50 or EC80 is recommended for antagonist studies.
Cell health issues: Poor cell viability or low receptor expression levels can lead to a diminished response.Check cell viability: Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to ensure cells are healthy. Verify receptor expression: Confirm the expression of the D4 receptor in your cell line using techniques like Western blot or qPCR.
High variability between replicates Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses.Ensure uniform cell seeding: Use a reputable cell counting method and ensure proper mixing of the cell suspension before plating.
Pipetting errors: Inaccurate pipetting of the compound or agonist can introduce significant variability.Use calibrated pipettes: Regularly calibrate your pipettes and use appropriate pipetting techniques. Consider using automated liquid handlers for high-throughput experiments.
Edge effects in microplates: Wells on the periphery of the plate can be prone to evaporation and temperature fluctuations, leading to inconsistent results.Minimize edge effects: Avoid using the outer wells of the plate for critical experiments or fill them with sterile media or PBS to create a humidity barrier.
Unexpected agonist activity of L-745,870 Off-target effects: At very high concentrations, L-745,870 may interact with other receptors or cellular components, leading to non-specific effects.Stay within the selective concentration range: Avoid using excessively high concentrations of L-745,870. Refer to its binding profile to be aware of potential off-target interactions at higher concentrations.[1][3]
Contamination of the compound: The L-745,870 stock may be contaminated with an agonist.Use a fresh, high-purity stock: Ensure the purity of your L-745,870 trihydrochloride and consider purchasing from a reputable supplier.

Experimental Protocols

In Vitro Dose-Response Analysis using a cAMP Assay

This protocol describes a method to determine the IC50 of L-745,870 by measuring its ability to antagonize a dopamine D4 receptor agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Dopamine D4 receptor agonist (e.g., quinpirole)

  • L-745,870 trihydrochloride

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the HEK293-D4 cells into 96-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of L-745,870 trihydrochloride in assay buffer. The final concentrations should typically range from 1 pM to 1 µM. Also, prepare a solution of the D4 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Antagonist Incubation: Remove the culture medium from the cells and add the different concentrations of L-745,870. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the D4 agonist to all wells except the negative control.

  • cAMP Production Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the L-745,870 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

L745870_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Signaling pathway of Dopamine D4 receptor and the antagonistic action of L-745,870.

Dose_Response_Workflow start Start cell_culture Seed D4 Receptor- Expressing Cells start->cell_culture prepare_compounds Prepare Serial Dilutions of L-745,870 & Agonist cell_culture->prepare_compounds antagonist_incubation Incubate Cells with L-745,870 prepare_compounds->antagonist_incubation agonist_stimulation Stimulate with Dopamine Agonist antagonist_incubation->agonist_stimulation assay Perform Functional Assay (e.g., cAMP measurement) agonist_stimulation->assay data_analysis Analyze Data & Generate Dose-Response Curve assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for generating a dose-response curve for L-745,870.

Troubleshooting_Tree start Unexpected Results? no_effect No Antagonist Effect start->no_effect Yes high_variability High Variability start->high_variability Yes agonist_activity Apparent Agonist Activity start->agonist_activity Yes check_conc Check L-745,870 & Agonist Concentrations no_effect->check_conc check_cells Verify Cell Health & Receptor Expression no_effect->check_cells check_pipetting Review Pipetting Technique & Calibration high_variability->check_pipetting check_plate Assess for Edge Effects high_variability->check_plate agonist_activity->check_conc Check for off-target concentrations check_purity Confirm Compound Purity agonist_activity->check_purity

Caption: Troubleshooting decision tree for L-745,870 dose-response experiments.

References

L-745,870 Trihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-745,870 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges and limitations associated with this potent and selective dopamine (B1211576) D4 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for L-745,870 trihydrochloride?

For long-term stability, L-745,870 trihydrochloride powder should be stored at -20°C. Once in solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q2: What are the known off-target activities of L-745,870?

While L-745,870 is highly selective for the dopamine D4 receptor, it exhibits moderate affinity for the serotonin (B10506) 5-HT2, sigma, and alpha-adrenergic receptors at higher concentrations.[1] It is crucial to consider these off-target effects when designing experiments and interpreting data, especially at concentrations significantly higher than its D4 receptor Ki.

Q3: Are there any known in vivo limitations for L-745,870?

Yes, at high doses, L-745,870 has been observed to induce motor impairments in rodents. Specifically, it can cause a reduction in spontaneous locomotor activity and induce catalepsy in mice at high concentrations, which is likely due to off-target occupancy of dopamine D2 receptors.[2] Despite its excellent oral bioavailability and brain penetration, L-745,870 was found to be ineffective as an antipsychotic in human clinical trials.[3]

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving L-745,870 trihydrochloride.

Solution:

L-745,870 trihydrochloride is readily soluble in water. For other common laboratory solvents, please refer to the table below. To aid dissolution, gentle warming and vortexing can be applied. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells.

SolventMaximum Known Concentration
Water100 mM
DMSOData not available
EthanolData not available
In Vivo Dosing and Formulation

Problem: I am unsure how to formulate L-745,870 trihydrochloride for my animal studies.

Solution:

L-745,870 has good oral bioavailability.[1] For oral gavage in rodents, a common approach for compounds with limited aqueous solubility at neutral pH is to prepare a suspension or a solution using a vehicle. A typical vehicle for oral administration might consist of a small percentage of DMSO to initially dissolve the compound, followed by dilution in a vehicle such as a mixture of polyethylene (B3416737) glycol (e.g., PEG400) and water, or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. It is crucial to perform a vehicle tolerability study in your animal model before proceeding with the main experiment. For intraperitoneal (i.p.) injections, ensuring the pH of the final formulation is within a physiologically tolerable range (typically pH 5-9) is important to avoid irritation at the injection site.[4]

Example In Vivo Dosing Workflow

Caption: Workflow for preparing an oral dosing suspension.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D4 receptor using a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human dopamine D4 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • L-745,870 trihydrochloride (as a reference compound).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer.

  • Add 50 µL of the test compound at various concentrations (typically in triplicate). For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., 10 µM L-745,870). For total binding, add 50 µL of assay buffer.

  • Add 50 µL of the radioligand at a concentration near its Kd.

  • Add 100 µL of the membrane preparation (containing 50-200 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Caption: Steps for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol is for determining the antagonist activity of L-745,870 at the Gαi-coupled dopamine D4 receptor by measuring the inhibition of agonist-induced reduction in cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Cell culture medium.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Dopamine D4 receptor agonist (e.g., quinpirole).

  • L-745,870 trihydrochloride or test compound.

  • Forskolin (to stimulate adenylate cyclase).

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).

  • 384-well white assay plates.

Procedure:

  • Seed the cells in 384-well plates and culture overnight.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Pre-incubate the cells with various concentrations of L-745,870 or the test compound for 15-30 minutes at room temperature.

  • Add a fixed concentration of the D4 agonist (typically at its EC₈₀ concentration) in the presence of a fixed concentration of forskolin.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Generate a dose-response curve for the antagonist and determine its IC₅₀ value.

Dopamine D4 Receptor Signaling Pathway

D4Signaling cluster_cell Cell Membrane Dopamine Dopamine D4R D4 Receptor Dopamine->D4R activates Gi Gαi Protein D4R->Gi activates L745870 L-745,870 L745870->D4R blocks AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts from ATP ATP ATP->AC

Caption: L-745,870 blocks dopamine-mediated inhibition of cAMP production.

References

L-745,870 trihydrochloride lack of efficacy in human trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-745,870 trihydrochloride. The information addresses common issues and questions arising from its demonstrated lack of efficacy in human clinical trials for schizophrenia.

Frequently Asked Questions (FAQs)

Q1: Why did L-745,870 trihydrochloride fail in human clinical trials for schizophrenia despite promising preclinical data?

A1: L-745,870, a high-affinity and selective dopamine (B1211576) D4 receptor antagonist, was found to be ineffective as an antipsychotic in human trials.[1][2] The primary reasons for its failure were a lack of improvement in psychotic symptoms compared to placebo. In a key clinical trial, patients receiving L-745,870 showed minimal improvement in their condition, and in some cases, their symptoms worsened when compared to the placebo group.[3]

Q2: What were the key outcomes of the L-745,870 clinical trial in patients with schizophrenia?

A2: The clinical trial revealed no statistically significant therapeutic benefit for L-745,870. A higher percentage of patients in the L-745,870 group discontinued (B1498344) the study due to insufficient therapeutic response compared to the placebo group.[3] Furthermore, the mean improvement in scores on the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale favored the placebo group.[3]

Q3: What is the binding profile of L-745,870?

A3: L-745,870 is a potent and selective antagonist for the dopamine D4 receptor. It exhibits significantly weaker affinity for D2 and D3 receptors and has moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors. This high selectivity for the D4 receptor was a key feature of its design.

Q4: Can the lack of efficacy of L-745,870 be attributed to issues with the drug's formulation or pharmacokinetics?

Troubleshooting Guide

This guide addresses potential issues and unexpected results researchers might encounter during experiments with L-745,870.

Issue Possible Cause Troubleshooting Steps
Inconsistent results in in-vitro receptor binding assays. 1. Reagent Degradation: L-745,870 solution may have degraded. 2. Cell Line Issues: The cell line expressing the D4 receptor may have low or variable expression levels. 3. Assay Conditions: Incorrect incubation times, temperatures, or buffer composition.1. Prepare fresh solutions of L-745,870 for each experiment. 2. Regularly perform quality control checks on the cell line, such as receptor expression analysis via Western blot or flow cytometry. 3. Optimize assay parameters and ensure consistency across experiments. Refer to the detailed experimental protocol for radioligand binding assays.
Lack of expected behavioral effects in animal models. 1. Dose Selection: The dose of L-745,870 may be suboptimal for the specific animal model and behavioral paradigm. 2. Route of Administration: The chosen route of administration may not provide adequate bioavailability. 3. Animal Strain Differences: The behavioral response to D4 receptor antagonism can vary between different strains of mice or rats.1. Conduct a dose-response study to determine the optimal dose. 2. If using oral administration, consider intraperitoneal or subcutaneous injection to ensure higher bioavailability. 3. Review the literature for studies using L-745,870 in the same animal strain. If unavailable, consider testing in a different, well-characterized strain.
Unexpected off-target effects in cellular or animal models. 1. Interaction with other receptors: Although selective, at higher concentrations L-745,870 may interact with other receptors (e.g., 5-HT2, sigma sites, α-adrenoceptors). 2. Metabolites: Active metabolites of L-745,870 could have a different pharmacological profile.1. Use the lowest effective concentration of L-745,870. 2. Include control experiments with antagonists for potential off-target receptors to identify non-D4 mediated effects. 3. If possible, analyze the metabolic profile of L-745,870 in your experimental system.

Data Presentation

L-745,870 Binding Affinity Profile
ReceptorBinding Affinity (Ki)
Dopamine D40.43 nM
Dopamine D2960 nM
Dopamine D32300 nM
5-HT2Moderate Affinity
Sigma SitesModerate Affinity
α-adrenoceptorsModerate Affinity
Summary of L-745,870 Clinical Trial Results in Schizophrenia
ParameterL-745,870 (15 mg/d)Placebo
Number of Patients 2612
Treatment Duration 4 weeks4 weeks
Discontinuation for Insufficient Response 32%16%
Mean Change in BPRS Total Score (from baseline) -1 point (-2%)-8 points (-15%)
Clinical Global Impression (CGI) Analysis Favored Placebo (P = .03)Favored Placebo (P = .03)

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of L-745,870 for the human dopamine D4 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]spiperone.

  • Test compound: L-745,870 trihydrochloride.

  • Non-specific binding control: Haloperidol or another suitable D4 antagonist at a high concentration.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of L-745,870 in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of L-745,870 dilution (for competitive binding).

  • Add 50 µL of [³H]spiperone to each well.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of L-745,870 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

L-745,870 Clinical Trial Methodology for Schizophrenia

Objective: To evaluate the efficacy and safety of L-745,870 in acutely psychotic inpatients with schizophrenia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

Participants:

  • Inclusion Criteria: Acutely psychotic inpatients with a diagnosis of schizophrenia who have a history of responding to neuroleptic treatment.

  • Exclusion Criteria: Patients with a history of treatment-resistant schizophrenia.

Treatment:

  • A 3- to 5-day placebo run-in period.

  • Randomization (2:1) to either L-745,870 (15 mg/d) or placebo for 4 weeks.

Primary Efficacy Measures:

  • Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score. The BPRS is a rating scale used to measure psychiatric symptoms.

  • Clinical Global Impression (CGI) scale. The CGI is a 3-item observer-rated scale that measures illness severity, global improvement, and therapeutic response.

Data Analysis:

  • Last observation carried forward (LOCF) analysis was used to handle data from patients who discontinued the study.

  • Statistical comparisons were made between the L-745,870 and placebo groups.

Mandatory Visualizations

Dopamine_D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds and Activates L745870 L-745,870 L745870->D4R Binds and Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Dopamine D4 Receptor Signaling and L-745,870 Action

Clinical_Trial_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Placebo_Run_in Placebo Run-in (3-5 days) Informed_Consent->Placebo_Run_in Randomization Randomization (2:1) Placebo_Run_in->Randomization L745870_Group L-745,870 Group (15 mg/day, 4 weeks) Randomization->L745870_Group Placebo_Group Placebo Group (4 weeks) Randomization->Placebo_Group Efficacy_Assessment Efficacy Assessment (BPRS, CGI) L745870_Group->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) L745870_Group->Safety_Assessment Placebo_Group->Efficacy_Assessment Placebo_Group->Safety_Assessment Data_Analysis Statistical Analysis (LOCF) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Generalized Clinical Trial Workflow

References

Technical Support Center: L-745,870 Trihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with L-745,870 trihydrochloride.

Frequently Asked Questions (FAQs)

1. What is L-745,870 trihydrochloride and what is its primary mechanism of action?

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways. It has significantly lower affinity for other dopamine receptor subtypes such as D2 and D3, as well as for other neurotransmitter receptors.[1][2][3]

2. What are the recommended storage conditions for L-745,870 trihydrochloride?

It is recommended to store L-745,870 trihydrochloride as a solid at -20°C for long-term storage. For stock solutions, it is advisable to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.

3. How do I prepare a stock solution of L-745,870 trihydrochloride?

L-745,870 trihydrochloride is soluble in aqueous solutions. To prepare a stock solution, dissolve the compound in sterile, purified water or a buffer of your choice. For example, you can prepare a 10 mM stock solution in water. Gentle warming or sonication can be used to aid dissolution if necessary. Ensure the solution is fully dissolved before use.

4. What is the binding profile of L-745,870 trihydrochloride?

L-745,870 trihydrochloride exhibits high selectivity for the human dopamine D4 receptor. Its affinity for other receptors is significantly lower.

Quantitative Data Summary

Table 1: Receptor Binding Affinities (Ki values) of L-745,870

ReceptorKi (nM)
Dopamine D40.43[1][2][3]
Dopamine D2960[1][2][3]
Dopamine D32300[1][2][3]

Table 2: In Vitro Activity of L-745,870

AssayCell LineEffective Concentration
Inhibition of Dopamine-mediated Adenylate Cyclase InhibitionhD4HEK and hD4CHO0.1 - 1 µM[5]
Reversal of Dopamine-stimulated [35S]GTPγS bindinghD4HEK and hD4CHO0.1 - 1 µM[5]
Mitogenesis AssayCHO (expressing human D4.2 receptor)EC50 = 27 nM[3]

Table 3: In Vivo Dosage Information for L-745,870

Animal ModelDosageEffect
Rodents≤ 30 mg/kg p.o.No effect on dopamine metabolism or plasma prolactin levels.[5]
Mouse100 mg/kgInduced catalepsy, likely due to D2 receptor occupancy at high doses.[6]
Squirrel Monkeys10 mg/kg p.o.Mild sedation.[2]
Squirrel Monkeys30 mg/kg p.o.Extrapyramidal motor symptoms (bradykinesia).[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with L-745,870 trihydrochloride.

In Vitro Experiment Troubleshooting

Issue 1: No observable effect or lower than expected potency of L-745,870 in cell-based assays.

  • Potential Cause 1: Compound Degradation.

    • Solution: Ensure that the compound has been stored correctly at -20°C (solid) or -80°C (solution). Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new stock aliquot for each experiment.

  • Potential Cause 2: Incorrect Concentration.

    • Solution: Verify the calculations for your dilutions. It is recommended to perform a concentration-response curve to determine the optimal effective concentration for your specific cell line and assay conditions.

  • Potential Cause 3: Low Receptor Expression.

    • Solution: Confirm the expression of the dopamine D4 receptor in your cell line using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher or induced expression.

  • Potential Cause 4: Assay Sensitivity.

    • Solution: Your assay may not be sensitive enough to detect the effects of D4 receptor antagonism. Consider using a more direct measure of D4 receptor activity, such as a cAMP assay or a receptor binding assay.

Issue 2: High background or non-specific effects observed.

  • Potential Cause 1: Off-target effects.

    • Solution: Although L-745,870 is highly selective for the D4 receptor, at higher concentrations it may interact with D2, D3, 5-HT2, sigma, and alpha-adrenergic receptors.[1][5] Use the lowest effective concentration possible. To confirm that the observed effect is D4-mediated, consider using a second, structurally different D4 antagonist as a control or using a D4 receptor knockout/knockdown cell line.

  • Potential Cause 2: Compound Precipitation.

    • Solution: Visually inspect your culture medium for any signs of precipitation after adding L-745,870. If precipitation occurs, you may need to adjust the solvent or the final concentration.

  • Potential Cause 3: Cell Health.

    • Solution: Poor cell health can lead to inconsistent and unreliable results. Ensure your cells are healthy, within a suitable passage number, and free from contamination.

In Vivo Experiment Troubleshooting

Issue 1: Lack of expected behavioral or physiological effects in animal models.

  • Potential Cause 1: Insufficient Brain Penetration.

    • Solution: While L-745,870 is reported to have good brain penetration, factors such as the animal species, strain, and administration route can influence its distribution. Consider using a higher dose or a different route of administration. It may be necessary to measure the brain-to-plasma ratio of the compound in your specific model.

  • Potential Cause 2: Inappropriate Animal Model.

    • Solution: The chosen animal model may not be suitable for studying the effects of D4 receptor antagonism. For example, L-745,870 did not show efficacy in rodent models predictive of antipsychotic activity.[6] Carefully review the literature to select a model where the D4 receptor plays a well-defined role in the behavior or pathology being studied.

  • Potential Cause 3: Rapid Metabolism.

    • Solution: The half-life of L-745,870 may be short in your animal model. Consider a dosing regimen with more frequent administration or the use of a continuous delivery method like osmotic mini-pumps to maintain a stable compound concentration.

Issue 2: Observation of unexpected side effects.

  • Potential Cause 1: Off-target Receptor Occupancy.

    • Solution: At higher doses, L-745,870 can occupy D2 receptors, which may lead to extrapyramidal side effects such as catalepsy.[6] If such effects are observed, reduce the dose to a range where D4 receptor selectivity is maintained.

  • Potential Cause 2: Sedation.

    • Solution: Mild sedation has been observed in monkeys at a dose of 10 mg/kg.[2] If sedation is confounding your behavioral measurements, consider testing at lower doses or at a different time point after administration.

Experimental Protocols

In Vitro Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of L-745,870 for the dopamine D4 receptor.

  • Materials:

    • Cell membranes prepared from a cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [3H]-Spiperone.

    • L-745,870 trihydrochloride.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of L-745,870 in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Cell membranes (typically 5-20 µg of protein per well).

      • L-745,870 or vehicle.

      • [3H]-Spiperone (at a concentration close to its Kd, e.g., 0.2 nM).

    • For non-specific binding, use a high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and perform a non-linear regression analysis to determine the Ki value of L-745,870.

In Vivo Behavioral Assessment in Rodents

This protocol provides a general framework for assessing the effects of L-745,870 on rodent behavior. The specific behavioral test will depend on the research question.

  • Materials:

    • L-745,870 trihydrochloride.

    • Vehicle (e.g., saline or 0.5% methylcellulose).

    • Mice or rats of the desired strain, age, and sex.

    • Apparatus for the chosen behavioral test (e.g., open field, elevated plus maze, prepulse inhibition).

  • Procedure:

    • Acclimate the animals to the housing and testing environment.

    • Prepare fresh solutions of L-745,870 and vehicle on the day of the experiment.

    • Administer L-745,870 or vehicle to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). The dose and pre-treatment time should be determined based on pilot studies or literature data.

    • At the designated time after administration, place the animal in the behavioral apparatus and record the relevant parameters.

    • Analyze the data using appropriate statistical methods to compare the effects of L-745,870 with the vehicle control group.

Visualizations

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates L745870 L-745,870 L745870->D4R Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.

G cluster_1 In Vitro Experiment Troubleshooting Workflow Start No/Low Effect Observed Check_Compound Verify Compound Integrity (Storage, Fresh Dilutions) Start->Check_Compound Check_Conc Confirm Concentration (Calculations, Dose-Response) Check_Compound->Check_Conc Compound OK Check_Receptor Assess D4 Receptor Expression (qPCR, Western Blot) Check_Conc->Check_Receptor Concentration Correct Check_Assay Evaluate Assay Sensitivity Check_Receptor->Check_Assay Receptor Expressed Off_Target Consider Off-Target Effects (Lower Concentration, Controls) Check_Assay->Off_Target Assay is Sensitive Precipitation Check for Compound Precipitation Off_Target->Precipitation On-Target Confirmed Cell_Health Ensure Cell Health Precipitation->Cell_Health No Precipitation End Problem Identified & Resolved Cell_Health->End Cells Healthy

Caption: A logical workflow for troubleshooting in vitro experiments with L-745,870.

G cluster_2 Receptor Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, L-745,870) Assay_Setup Set Up Assay Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Harvesting Harvest onto Filters Incubation->Harvesting Washing Wash Filters Harvesting->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis Result Determine Binding Affinity Analysis->Result

Caption: A streamlined workflow for performing a dopamine D4 receptor binding assay.

References

Technical Support Center: L-745,870 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of L-745,870 trihydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Storage and Handling

Proper storage and handling of L-745,870 trihydrochloride are crucial for maintaining its stability and activity.

ParameterSolid CompoundStock Solutions
Temperature +4°C-20°C (for up to 1 month) or -80°C (for up to 6 months)
Atmosphere DesiccateSealed, away from moisture
Light Protect from lightProtect from light
Freeze-Thaw Cycles -Avoid repeated cycles

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid L-745,870 trihydrochloride?

A1: Solid L-745,870 trihydrochloride should be stored at +4°C under desiccating conditions.

Q2: How should I prepare and store stock solutions of L-745,870 trihydrochloride?

A2: Stock solutions can be prepared in water, where it is soluble up to 100 mM. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: My L-745,870 trihydrochloride solution appears to have precipitated after thawing. What should I do?

A3: If precipitation occurs, you can try to redissolve the compound by warming the solution to 37°C and vortexing. If the precipitate persists, sonication may be helpful. To prevent precipitation, ensure the storage concentration is not above the solubility limit and that the solution is stored in appropriate aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no antagonist effect Degraded compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound.Use a fresh aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from solid compound.
Incorrect concentration: The concentration of the antagonist may be too low to effectively compete with the agonist.Perform a dose-response experiment to determine the optimal concentration range for your assay.
High agonist concentration: The concentration of the agonist may be too high, overwhelming the antagonist.Optimize the agonist concentration to be at or near its EC80 value to provide a sufficient window for observing antagonism.
High background signal in assay Constitutive receptor activity: Some cell lines may exhibit high basal receptor activity.If applicable to your receptor, consider using an inverse agonist to lower the basal signal.
Non-specific binding: The compound may be binding to other sites besides the target receptor.Increase the number of wash steps in your protocol. Include a control with a high concentration of an unlabeled ligand to assess non-specific binding.
Cell toxicity observed High antagonist concentration: The concentration of L-745,870 trihydrochloride may be too high, leading to off-target effects and cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range of the compound on your cell line.
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration.Ensure the final concentration of the solvent in your assay is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of L-745,870 trihydrochloride for the dopamine (B1211576) D4 receptor.

Materials:

  • Cell membranes expressing the dopamine D4 receptor

  • Radiolabeled ligand (e.g., [³H]-Spiperone)

  • L-745,870 trihydrochloride

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of L-745,870 trihydrochloride in binding buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of L-745,870 trihydrochloride or vehicle.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer to separate bound from unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 of L-745,870 trihydrochloride, which can then be converted to a Ki value.

cAMP Functional Assay

This protocol outlines a general procedure to measure the antagonist effect of L-745,870 trihydrochloride on dopamine D4 receptor-mediated inhibition of cAMP production.

Materials:

  • Cells expressing the dopamine D4 receptor (e.g., CHO or HEK293 cells)

  • Dopamine or a selective D4 agonist

  • L-745,870 trihydrochloride

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of L-745,870 trihydrochloride for a specific duration.

  • Stimulate the cells with a fixed concentration of a dopamine D4 agonist in the presence of forskolin.

  • Incubate for a time sufficient to induce a change in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of L-745,870 trihydrochloride to determine its IC50.

Signaling Pathway and Experimental Workflow Diagrams

G_protein_signaling Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Dopamine Dopamine Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D4 receptor signaling pathway antagonism by L-745,870.

experimental_workflow General Experimental Workflow for L-745,870 start Start prep_compound Prepare L-745,870 Stock and Working Solutions start->prep_compound prep_cells Culture and Plate Cells Expressing D4 Receptor start->prep_cells pre_incubation Pre-incubate Cells with L-745,870 prep_compound->pre_incubation prep_cells->pre_incubation agonist_stimulation Stimulate with Dopamine Agonist pre_incubation->agonist_stimulation assay Perform Assay (e.g., cAMP measurement) agonist_stimulation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis end End data_analysis->end

References

L-745,870 trihydrochloride batch to batch variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-745,870 trihydrochloride in their experiments. This document aims to address potential issues related to batch-to-batch variability and provide standardized protocols to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is L-745,870 trihydrochloride and what is its primary mechanism of action?

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3][4][5][6] It exhibits significantly higher affinity for the D4 subtype compared to other dopamine receptors (D1, D2, D3, D5) and other neurotransmitter receptors.[1][2][3][5] As a D2-like receptor, the dopamine D4 receptor is coupled to Gi/o proteins.[7][8][9] Consequently, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] L-745,870, as an antagonist, blocks the effects of dopamine and other D4 agonists on this signaling pathway.

Q2: I've noticed the molecular weight on the Certificate of Analysis (CoA) for my new batch of L-745,870 trihydrochloride is different from the previous one. Why is this, and how does it affect my experiments?

The molecular weight of L-745,870 trihydrochloride can vary between batches due to differences in the degree of hydration.[1] The compound is hygroscopic, meaning it can absorb water from the atmosphere. The batch-specific molecular weight provided on the CoA accounts for the mass of these water molecules. It is crucial to use the batch-specific molecular weight for all calculations to ensure accurate stock solution concentrations. Failure to do so can lead to significant errors in the final concentration of the compound in your assays, impacting the reproducibility and validity of your results.

Q3: How should I prepare a stock solution of L-745,870 trihydrochloride, and what is its solubility?

L-745,870 trihydrochloride is highly soluble in water.[2] To prepare a stock solution, it is recommended to use the batch-specific molecular weight found on the vial's label or the Certificate of Analysis.

Example Calculation for a 10 mM Stock Solution:

ParameterValue
Desired Concentration (C2)10 mM
Desired Volume (V2)10 mL
Batch-Specific Molecular Weight (MW)Use the value from your CoA (e.g., 436.21 g/mol )

Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x MW ( g/mol )

Calculation: Mass (mg) = 10 mmol/L * 0.010 L * 436.21 g/mol = 43.621 mg

Dissolve 43.621 mg of L-745,870 trihydrochloride in 10 mL of high-purity water.

Q4: What are the key downstream signaling pathways of the dopamine D4 receptor that can be assayed to measure the antagonist activity of L-745,870 trihydrochloride?

The primary and most commonly assayed signaling pathway for the D4 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] Therefore, a cAMP assay is a robust method to quantify the antagonist activity of L-745,870. Additionally, the D4 receptor can modulate intracellular calcium levels and influence the MAPK signaling cascade.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Batch-to-batch variability: Using a new batch of L-745,870 trihydrochloride without adjusting for the batch-specific molecular weight.Always use the molecular weight from the Certificate of Analysis for the specific batch you are using to calculate the concentration of your stock solutions.
Inaccurate stock solution concentration: Errors in weighing the compound or in the volume of the solvent.Use a calibrated analytical balance and precision pipettes. Prepare a fresh stock solution and re-run the experiment.
Lower than expected potency (higher IC50) Incorrect stock concentration due to hydration: If you used the molecular weight of the anhydrous form for a hydrated batch, your actual concentration will be lower than calculated.Recalculate the concentration of your stock solution using the batch-specific molecular weight and repeat the experiment.
Degradation of the compound: Improper storage of the stock solution.Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High variability within a single experiment Cell-based assay issues: Inconsistent cell numbers per well, variable incubation times, or unhealthy cells.Ensure a uniform cell seeding density, precise timing of reagent additions, and use cells within a consistent passage number range.
Compound precipitation: Exceeding the solubility of L-745,870 trihydrochloride in the assay buffer.Although highly soluble in water, ensure the final concentration in your assay medium does not lead to precipitation, especially if using buffers with high salt concentrations.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for L-745,870 Trihydrochloride Activity

This protocol outlines a method to determine the IC50 value of L-745,870 trihydrochloride by measuring its ability to antagonize the dopamine-induced inhibition of cAMP production in a cell line stably expressing the human dopamine D4 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D4 receptor

  • L-745,870 trihydrochloride (use batch-specific MW for stock solution)

  • Dopamine

  • Forskolin (B1673556)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 384-well plates

Procedure:

  • Cell Preparation: Seed the cells in 384-well plates at a pre-optimized density and incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of L-745,870 trihydrochloride in water using the batch-specific molecular weight.

    • Perform serial dilutions of L-745,870 in the assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).

    • Prepare a stock solution of dopamine in water.

  • Antagonist Treatment:

    • Aspirate the culture medium from the cells.

    • Add the diluted L-745,870 trihydrochloride solutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation:

    • Add dopamine at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except the basal and forskolin-only controls.

    • Add forskolin (to stimulate adenylyl cyclase) to all wells at a final concentration of 1-10 µM.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of L-745,870 trihydrochloride.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: New Batch Qualification

To ensure consistency between batches of L-745,870 trihydrochloride, it is recommended to qualify each new lot.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the new batch using its specific molecular weight from the CoA.

  • Side-by-Side Comparison: Run a parallel experiment comparing the new batch with a previously validated batch.

  • Determine IC50: Perform a full dose-response curve for both batches in your standard assay (e.g., the cAMP assay described above).

  • Compare Results: The IC50 values for the two batches should be within an acceptable range (e.g., +/- 2-fold). A significant deviation may indicate an issue with the new batch or an error in stock solution preparation.

Visualizations

L745870_Batch_Variability_Workflow cluster_preparation Preparation cluster_qualification Qualification cluster_experimentation Experimentation start Receive New Batch of L-745,870 coa Review Certificate of Analysis (CoA) start->coa mw Note Batch-Specific Molecular Weight coa->mw stock Prepare Stock Solution mw->stock compare Compare with Previous Batch (Side-by-Side Assay) stock->compare ic50 Determine IC50 compare->ic50 accept Acceptable Range? ic50->accept proceed Proceed with Experiments accept->proceed Yes troubleshoot Troubleshoot accept->troubleshoot No

Workflow for qualifying a new batch of L-745,870 trihydrochloride.

Dopamine_D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channels Gi_o->Ca_channel Modulates MAPK_pathway MAPK Pathway (e.g., ERK) Gi_o->MAPK_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Ca_channel->Cellular_Response MAPK_pathway->Cellular_Response Dopamine Dopamine Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks

Simplified signaling pathway of the Dopamine D4 receptor.

References

Technical Support Center: Interpreting Behavioral Data with L-745,870 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-745,870 trihydrochloride in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-745,870 trihydrochloride?

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] It exhibits significantly higher affinity for the D4 receptor subtype compared to D2 and D3 receptors, and over 1000-fold selectivity over D1, D5, and 5-HT2 receptors.[2][3]

Q2: What are the expected behavioral effects of L-745,870 at doses selective for the D4 receptor?

Unlike typical and atypical antipsychotics, L-745,870 does not produce a neuroleptic-like profile in rodent models at doses that selectively block D4 receptors.[1] It fails to antagonize amphetamine-induced hyperactivity or impair conditioned avoidance responding.[1] Furthermore, it does not reverse apomorphine-induced deficits in prepulse inhibition.[1]

Q3: Can L-745,870 be used to model antipsychotic effects?

While the dopamine D4 receptor was initially a target for antipsychotic drug development, L-745,870 was found to be ineffective in alleviating psychotic symptoms in human trials.[1][4] Therefore, it is not a suitable compound for modeling the therapeutic effects of antipsychotics.

Q4: Are there any off-target effects to be aware of?

While highly selective, L-745,870 has a moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenergic receptors.[3] At high doses, off-target effects at the dopamine D2 receptor are likely, which can lead to motor impairments such as catalepsy and reduced locomotor activity.[1]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected behavioral results.

  • Cause: Incorrect dosage.

    • Solution: Ensure you are using a dose that is selective for the D4 receptor. High doses can lead to off-target effects at D2 receptors, causing motor deficits that can confound behavioral interpretations.[1] A minimum effective dose of 30 mg/kg has been shown to reduce spontaneous locomotor activity in rats, and 100 mg/kg can induce catalepsy in mice.[1]

  • Cause: Issues with drug solution preparation.

    • Solution: L-745,870 trihydrochloride is soluble in water up to 100 mM.[2] Ensure the compound is fully dissolved. If you observe any precipitate, gently warm the solution or sonicate. Prepare fresh solutions daily to avoid degradation.

  • Cause: Inappropriate behavioral paradigm.

    • Solution: L-745,870 is not effective in all behavioral models. For example, it does not show anxiolytic-like properties in the elevated plus-maze. It is crucial to select a behavioral test that is sensitive to D4 receptor modulation.

Problem 2: Difficulty dissolving L-745,870 trihydrochloride.

  • Cause: Incorrect solvent or concentration.

    • Solution: Use water as the solvent.[2] Do not exceed a concentration of 100 mM.[2] If solubility issues persist, consider preparing a stock solution in a small amount of DMSO and then diluting it with saline or water for injection, though the use of water alone is recommended.

  • Cause: Poor quality of the compound.

    • Solution: Ensure you are using a high-purity compound (≥98%).[2] Impurities can affect solubility and experimental outcomes.

Problem 3: Animals exhibit motor impairments.

  • Cause: Dose is too high, leading to off-target D2 receptor blockade.

    • Solution: Reduce the dose of L-745,870. Doses as high as 100 mg/kg have been shown to impair motor performance on a rotarod in mice.[1] Conduct a dose-response study to determine the optimal dose for your experiment that avoids motor side effects.

Data Presentation

Table 1: Receptor Binding Affinity of L-745,870

Receptor SubtypeKi (nM)
Dopamine D40.51[2]
Dopamine D2960[2]
Dopamine D32300[2]

Table 2: Behavioral Effects of L-745,870 in Rodent Models

Behavioral TestSpeciesL-745,870 Dose RangeObserved Effect
Amphetamine-Induced HyperactivityMiceNot specifiedNo antagonism at D4-selective doses[1]
Conditioned Avoidance RespondingRatsNot specifiedNo impairment at D4-selective doses[1]
Prepulse Inhibition (Apomorphine-induced deficit)RatsNot specifiedNo reversal[1]
Spontaneous Locomotor ActivityRats30 mg/kgSignificant reduction[1]
RotarodMice100 mg/kgReduced time on rod[1]
CatalepsyMice100 mg/kgInduced[1]

Experimental Protocols

1. Amphetamine-Induced Hyperactivity

  • Objective: To assess the effect of L-745,870 on hyperactivity induced by amphetamine.

  • Animals: Male mice.

  • Procedure:

    • Habituate mice to the locomotor activity chambers for 30-60 minutes.[5][6]

    • Administer L-745,870 or vehicle via the desired route (e.g., intraperitoneally, i.p.).

    • After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 0.5 mg/kg, i.p.) or saline.[7]

    • Immediately place the animals back into the locomotor activity chambers and record activity for 60-90 minutes.[5][7]

    • Analyze data by comparing the distance traveled between treatment groups.

2. Prepulse Inhibition (PPI) of Acoustic Startle

  • Objective: To determine if L-745,870 can reverse the PPI deficit induced by the dopamine agonist apomorphine (B128758).

  • Animals: Male rats.

  • Procedure:

    • Place rats in a startle chamber and allow a 5-minute acclimation period with background white noise.

    • Administer L-745,870 or vehicle.

    • After the appropriate pre-treatment time, administer apomorphine (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle.[8][9]

    • Following a short delay (e.g., 5 minutes), begin the PPI test session.[8]

    • The session should consist of trials with the startle stimulus alone (e.g., 120 dB) and trials where a prepulse stimulus (e.g., 75 or 85 dB) precedes the startle stimulus at a specific interstimulus interval (e.g., 100 ms).[8][10]

    • Calculate PPI as the percentage reduction in the startle response in prepulse trials compared to trials with the startle stimulus alone.

3. Conditioned Avoidance Responding (CAR)

  • Objective: To evaluate the effect of L-745,870 on a learned avoidance response, a preclinical screen for antipsychotic activity.

  • Animals: Male rats.

  • Procedure:

    • Train rats in a two-way shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock.

    • If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves during the US, it is an escape response.

    • Training continues until a stable baseline of avoidance responding is achieved.

    • On the test day, administer L-745,870 or vehicle 1 hour before the session.[11]

    • Conduct a test session identical to the training sessions.

    • The primary measure is the number of avoidance responses. A decrease in avoidance without an increase in escape failures is indicative of antipsychotic-like activity.[12]

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds AC Adenylate Cyclase D4_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response L745870 L-745,870 L745870->D4_Receptor Antagonizes

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.

Experimental_Workflow cluster_ppi Prepulse Inhibition Workflow acclimation Acclimation (5 min) drug_admin Administer L-745,870 or Vehicle acclimation->drug_admin apomorphine_admin Administer Apomorphine or Vehicle drug_admin->apomorphine_admin ppi_test PPI Test Session apomorphine_admin->ppi_test

Caption: Experimental workflow for a prepulse inhibition study with L-745,870.

Troubleshooting_Logic start Unexpected Behavioral Results check_dose Is the dose D4-selective? start->check_dose check_solution Was the drug solution properly prepared? check_dose->check_solution Yes high_dose High dose may cause off-target motor effects. check_dose->high_dose No check_paradigm Is the behavioral paradigm appropriate? check_solution->check_paradigm Yes solubility_issue L-745,870 is soluble in water up to 100 mM. check_solution->solubility_issue No paradigm_issue L-745,870 is not effective in all models. check_paradigm->paradigm_issue No end Re-evaluate experiment check_paradigm->end Yes adjust_dose Action: Reduce dose. high_dose->adjust_dose prepare_fresh Action: Prepare fresh solution. solubility_issue->prepare_fresh select_paradigm Action: Choose a D4-sensitive test. paradigm_issue->select_paradigm

Caption: Troubleshooting logic for unexpected results with L-745,870.

References

L-745,870 Trihydrochloride and Motor Impairment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-745,870 trihydrochloride, focusing on its potential effects on motor function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-745,870?

L-745,870 is a potent and selective dopamine (B1211576) D4 receptor antagonist.[1][2][3] It exhibits high affinity for the D4 receptor subtype, with significantly lower affinity for D2 and D3 receptors.[1][3][4] The compound also shows moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][3][5]

Q2: What are the known effects of L-745,870 on motor function?

At high doses, L-745,870 has been observed to impair motor performance in animal models.[6] In rats, it can reduce spontaneous locomotor activity, and in mice, it can decrease the time spent on a rotarod.[6] In squirrel monkeys, oral administration of L-745,870 at 10 mg/kg induced mild sedation, with extrapyramidal motor symptoms like bradykinesia becoming apparent at 30 mg/kg.[1][3] Lower doses have been reported to have no observable behavioral effects in monkeys.[1][3]

Q3: Can L-745,870 induce catalepsy?

Yes, but typically at high doses. In mice, L-745,870 was found to induce catalepsy at a dose of 100 mg/kg. This effect is likely due to the occupation of dopamine D2 receptors at such high concentrations.[6]

Q4: Has L-745,870 been effective in human trials for psychosis?

Despite showing antipsychotic effects in animal models, L-745,870 was found to be ineffective as an antipsychotic agent in human clinical trials.[2][7]

Troubleshooting Guide: Unexpected Motor Impairment

Issue: My animal subjects are exhibiting significant motor impairment (e.g., sedation, reduced locomotion, catalepsy) after administration of L-745,870, which is confounding the results of my primary experiment.

Potential Cause Troubleshooting Steps
Dose is too high L-745,870's effects on motor function are dose-dependent. Review the literature for the minimum effective dose for D4 receptor antagonism in your model system. Consider performing a dose-response study to identify a dose that provides the desired D4 receptor occupancy without causing significant motor side effects. For instance, a dose of 30 mg/kg has been shown to reduce spontaneous locomotor activity in rats, while 100 mg/kg induced catalepsy in mice.[6]
Off-target effects At higher concentrations, L-745,870 can bind to dopamine D2 receptors, which is a likely cause of extrapyramidal symptoms.[6] If your experimental goals allow, consider using a lower dose to maintain selectivity for the D4 receptor.
Animal model sensitivity Different species and even strains can have varying sensitivities to pharmacological agents. The pharmacokinetic properties of L-745,870, such as its good oral bioavailability (20-60%) and plasma half-life (2.1-2.8 hours) in rats and monkeys, should be considered.[1][3] If possible, consult literature specific to your chosen animal model.
Interaction with other experimental factors Consider if other elements of your experimental protocol (e.g., other administered compounds, environmental stressors) could be interacting with L-745,870 to produce the observed motor deficits.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of L-745,870

Receptor SubtypeKi (nM)
Dopamine D40.43 - 0.51[1][3][4]
Dopamine D2960[1][3][4]
Dopamine D32300[1][3][4]

Table 2: Effective Doses of L-745,870 Inducing Motor Impairment in Rodents

Animal ModelMotor ImpairmentMinimum Effective Dose
RatReduced spontaneous locomotor activity30 mg/kg[6]
MouseReduced time on rotarod100 mg/kg[6]
MouseCatalepsy100 mg/kg[6]

Experimental Protocols

1. Assessment of Spontaneous Locomotor Activity in Rats

  • Objective: To evaluate the effect of L-745,870 on spontaneous movement.

  • Apparatus: An open-field arena equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimate rats to the testing room for at least 60 minutes prior to the experiment.

    • Administer L-745,870 or vehicle control at the desired dose(s) (e.g., 30 mg/kg).

    • Place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).

    • Analyze the data to compare the activity levels between the L-745,870 and vehicle-treated groups.

2. Rotarod Test for Motor Coordination in Mice

  • Objective: To assess motor coordination and balance.

  • Apparatus: An accelerating rotarod device.

  • Procedure:

    • Train the mice on the rotarod at a constant speed for a set duration on consecutive days prior to the experiment until a stable baseline performance is achieved.

    • On the test day, administer L-745,870 or vehicle control at the desired dose(s) (e.g., 100 mg/kg).

    • At a predetermined time post-injection, place the mouse on the rotating rod.

    • The rod is then set to accelerate at a constant rate.

    • Record the latency to fall from the rod.

    • Compare the fall latencies between the different treatment groups.

Visualizations

L745870_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates Downstream_Signaling Downstream Signaling D4_Receptor->Downstream_Signaling Initiates L745870 L-745,870 L745870->D4_Receptor Antagonizes/Blocks

Caption: Mechanism of action of L-745,870 as a D4 receptor antagonist.

Troubleshooting_Workflow Start Unexpected Motor Impairment Observed CheckDose Is the dose within the selective range for D4 antagonism? Start->CheckDose LowerDose Lower the dose and re-evaluate. CheckDose->LowerDose No ConsiderOffTarget Consider potential D2 receptor off-target effects. CheckDose->ConsiderOffTarget Yes Resolution Motor impairment resolved or understood. LowerDose->Resolution ReviewProtocol Review experimental protocol for confounding factors. ConsiderOffTarget->ReviewProtocol ConsultLiterature Consult literature for model-specific sensitivity. ReviewProtocol->ConsultLiterature ConsultLiterature->Resolution

Caption: Troubleshooting workflow for unexpected motor impairment.

References

Validation & Comparative

L-745,870 Trihydrochloride vs. Clozapine: A Comparative Analysis of Dopamine D4 Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinities of L-745,870 trihydrochloride and clozapine (B1669256) for the dopamine (B1211576) D4 receptor, supported by experimental data and protocols.

The dopamine D4 receptor, a G protein-coupled receptor, has been a significant target in the development of antipsychotic drugs, largely due to the unique pharmacological profile of clozapine, an atypical antipsychotic with a notable affinity for this receptor subtype. L-745,870 trihydrochloride was developed as a highly selective D4 receptor antagonist to investigate the therapeutic potential of specific D4 blockade. This guide delves into a direct comparison of their D4 receptor affinities.

Quantitative Affinity Data

The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported Ki values for L-745,870 trihydrochloride and clozapine at the human dopamine D4 receptor.

CompoundKi (nM) for Dopamine D4 ReceptorReference
L-745,870 trihydrochloride0.43[1]
L-745,8702.5[2]
Clozapine1.3 - 1.6[3][4]

It is important to note that the apparent Ki value for clozapine can vary depending on the radioligand used in the binding assay[3][4]. For instance, one study reported an extrapolated Ki value of 1.3 nM and a directly measured value of 1.6 nM for [3H]clozapine at the D4 receptor[3].

Experimental Protocols

The affinity data presented above were primarily determined through in vitro radioligand binding assays. A typical experimental protocol for determining the Ki of a compound at the dopamine D4 receptor is outlined below.

Radioligand Displacement Binding Assay

This method measures the ability of a test compound (e.g., L-745,870 or clozapine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293)) stably expressing the cloned human dopamine D4 receptor.
  • Radioligand: [3H]Spiperone, a commonly used radiolabeled antagonist for dopamine receptors.
  • Test Compounds: L-745,870 trihydrochloride and clozapine at various concentrations.
  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol (B65202) or (+)-butaclamol) to determine the amount of non-specific binding of the radioligand.
  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
  • Scintillation Counter: To measure the radioactivity on the filters.

2. Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [3H]spiperone and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding control is also prepared.
  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the Gi/o class of G proteins. Upon activation by an agonist like dopamine, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.

D4_Signaling_Pathway Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion Inhibited ATP ATP ATP->AC

The diagram above illustrates the primary signaling pathway of the dopamine D4 receptor. Activation of the receptor by dopamine leads to the activation of the inhibitory G protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.

The experimental workflow for determining the binding affinity of a compound for the D4 receptor is a systematic process, as depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare cell membranes expressing D4 receptors incubation Incubate membranes, radioligand, and test compounds prep_cells->incubation prep_ligands Prepare radioligand ([3H]spiperone) and test compounds prep_ligands->incubation filtration Filter to separate bound from free radioligand incubation->filtration measurement Measure radioactivity of bound ligand filtration->measurement calc_ic50 Calculate IC50 from displacement curves measurement->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki result Determine Binding Affinity (Ki) calc_ki->result

This workflow highlights the key stages of the experiment, from the initial preparation of materials to the final determination of the binding affinity (Ki value). Each step is crucial for obtaining accurate and reproducible results.

References

A Comparative Analysis of the Behavioral Effects of L-745,870 Trihydrochloride and Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the behavioral effects of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870 trihydrochloride, and the conventional antipsychotic, haloperidol (B65202), a potent dopamine D2 receptor antagonist. The following sections present a comprehensive overview of their mechanisms of action, comparative behavioral data from preclinical studies, and detailed experimental protocols. This information is intended to inform research and development in the field of neuropsychopharmacology.

Mechanism of Action: A Tale of Two Receptors

The divergent behavioral profiles of L-745,870 and haloperidol are rooted in their distinct molecular targets within the central nervous system. Haloperidol, a first-generation antipsychotic, primarily exerts its effects through strong antagonism of dopamine D2 receptors.[1] This D2 receptor blockade in the mesolimbic pathway is thought to mediate its antipsychotic effects, while antagonism in the nigrostriatal pathway is associated with a high propensity for extrapyramidal side effects (EPS).[1][2]

In contrast, L-745,870 was developed as a highly selective antagonist for the dopamine D4 receptor, with over 2000-fold selectivity for D4 over other dopamine receptor subtypes.[3] The rationale for its development was based on the hypothesis that selective D4 antagonism could provide antipsychotic efficacy with a lower risk of the motor side effects associated with D2 receptor blockade.[4] However, clinical trials ultimately demonstrated that L-745,870 was ineffective as an antipsychotic in humans.[4][5]

cluster_L745870 L-745,870 cluster_Haloperidol Haloperidol L745870 L-745,870 D4 Dopamine D4 Receptor L745870->D4 Selective Antagonist Behavioral_Effects_L745870 Limited Behavioral Effects (No Antipsychotic-like Profile) D4->Behavioral_Effects_L745870 Haloperidol Haloperidol D2 Dopamine D2 Receptor Haloperidol->D2 Potent Antagonist Behavioral_Effects_Haloperidol Antipsychotic-like Effects & Extrapyramidal Side Effects D2->Behavioral_Effects_Haloperidol

Figure 1: Receptor Binding and Behavioral Outcomes.

Comparative Behavioral Effects

Preclinical studies in rodents have revealed significant differences in the behavioral profiles of L-745,870 and haloperidol, which align with their distinct mechanisms of action and clinical outcomes. A key comparative study systematically evaluated both compounds in models predictive of antipsychotic activity and motor side effects.[6]

Models of Antipsychotic Efficacy

Models such as amphetamine-induced hyperlocomotion and conditioned avoidance responding are widely used to screen for antipsychotic potential. In these paradigms, haloperidol demonstrates robust, dose-dependent efficacy, consistent with its clinical use. In stark contrast, L-745,870 was found to be inactive.[6]

Behavioral TestL-745,870 TrihydrochlorideHaloperidol
Amphetamine-Induced Hyperactivity No antagonismPotent antagonism
Conditioned Avoidance Responding No impairmentImpairs responding
Apomorphine-Induced Stereotypy No effectPotent antagonism
Prepulse Inhibition (PPI) Deficit No reversal of apomorphine-induced deficitReverses apomorphine-induced deficit

Table 1: Comparison in Models of Antipsychotic Efficacy

Models of Extrapyramidal Side Effects

The catalepsy test in rodents is a primary model for predicting the likelihood of a compound to induce Parkinsonian-like side effects. Haloperidol is a potent inducer of catalepsy. L-745,870 also induced catalepsy, but only at a very high dose (100 mg/kg), which is thought to be a result of off-target D2 receptor occupancy at such concentrations.[6]

Behavioral TestL-745,870 TrihydrochlorideHaloperidol
Catalepsy Induction Induced only at a high dose (100 mg/kg)Potent inducer of catalepsy
Spontaneous Locomotor Activity Reduced at high doses (≥30 mg/kg)Reduces locomotor activity
Motor Performance (Rotarod) Impaired at a high dose (100 mg/kg)Impairs motor performance

Table 2: Comparison in Models of Motor Side Effects

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of behavioral pharmacology studies. Below are representative protocols for key experiments comparing L-745,870 and haloperidol.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the stimulant effects of amphetamine, a hallmark of antipsychotic activity.

cluster_workflow Amphetamine-Induced Hyperlocomotion Protocol start Acclimatize Animal to Locomotor Activity Chamber pretreatment Administer Test Compound (L-745,870 or Haloperidol) or Vehicle start->pretreatment amphetamine Administer Amphetamine (e.g., 0.5-1 mg/kg, i.p.) pretreatment->amphetamine record Record Locomotor Activity (e.g., for 60-90 minutes) amphetamine->record analyze Analyze Data (e.g., distance traveled, stereotypy counts) record->analyze

Figure 2: Amphetamine-Induced Hyperlocomotion Workflow.
  • Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are placed individually into the locomotor activity chambers for a 30-minute acclimatization period.[7]

    • Following acclimatization, animals are administered the test compound (L-745,870, haloperidol) or vehicle via an appropriate route (e.g., intraperitoneal, i.p.).

    • After a specified pretreatment time (e.g., 30-60 minutes), animals are injected with d-amphetamine (e.g., 0.5 mg/kg, i.p.).[8][9]

    • Locomotor activity (e.g., distance traveled, rearing, stereotypy counts) is then recorded for a period of 60 to 90 minutes.[7][8]

  • Data Analysis: The total distance traveled or the number of beam breaks are analyzed using statistical methods such as ANOVA to compare the effects of the test compounds to the vehicle-treated group.

Catalepsy Bar Test

This test measures the induction of motor rigidity, a classic indicator of extrapyramidal side effects.

cluster_workflow Catalepsy Bar Test Protocol start Administer Test Compound (L-745,870 or Haloperidol) or Vehicle wait Wait for Peak Drug Effect (e.g., 30-60 minutes) start->wait position Gently Place Animal's Forepaws on an Elevated Horizontal Bar wait->position measure Measure Latency to Remove Both Paws from the Bar position->measure end Record Data and Compare Between Treatment Groups measure->end

Figure 3: Catalepsy Bar Test Workflow.
  • Animals: Male Wistar rats or Swiss mice are frequently used.

  • Apparatus: A horizontal bar (e.g., 0.5-1 cm in diameter) is fixed at a specific height (e.g., 9 cm for rats, 4.5 cm for mice) above a flat surface.[10]

  • Procedure:

    • Animals are administered the test compound or vehicle.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes) to assess the time course of the effect, the animal's forepaws are gently placed on the bar.[10]

    • The latency for the animal to remove both forepaws from the bar and place them on the surface below is recorded.

    • A cut-off time (e.g., 180 seconds) is typically used, and if the animal remains on the bar for this duration, it is assigned the maximum score.[11]

  • Data Analysis: The mean or median latencies to descend are compared across treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

Conclusion

The behavioral profiles of L-745,870 trihydrochloride and haloperidol are markedly different, reflecting their selective actions on the dopamine D4 and D2 receptors, respectively. While haloperidol exhibits a classic antipsychotic-like profile in preclinical models, characterized by the attenuation of psychosis-like behaviors and the induction of motor side effects, L-745,870 is largely inactive in these same assays.[6] These findings underscore the critical role of D2 receptor antagonism in the therapeutic effects of conventional antipsychotics and are consistent with the clinical finding that selective D4 receptor antagonism is not an effective strategy for treating schizophrenia.[4][5] This comparative guide provides a valuable resource for researchers investigating novel antipsychotic mechanisms and the behavioral pharmacology of dopamine receptor subtypes.

References

A Comparative Guide to L-745,870 Trihydrochloride and Other Selective Dopamine D4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-745,870 trihydrochloride with other notable dopamine (B1211576) D4 receptor antagonists. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Introduction to Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have implicated it in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse, making it a significant target for drug discovery. Selective D4 receptor antagonists are invaluable tools for elucidating the physiological and pathological roles of this receptor.

L-745,870 trihydrochloride has emerged as a highly potent and selective D4 antagonist, exhibiting over 2000-fold selectivity for the D4 receptor over other dopamine receptor subtypes.[1] This guide will compare the in vitro and in vivo properties of L-745,870 with other selective D4 antagonists, including NGD-94-1 and FAUC 213 (a close analog of FAUC 365).

Comparative Analysis of D4 Antagonists

The following table summarizes the binding affinities (Ki) of L-745,870 and other selective D4 antagonists for dopamine receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ.

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4/D2 SelectivityD4/D3 SelectivitySource(s)
L-745,870 0.43>1000>1000>2325>2325[2]
NGD-94-1 3.6>2160>2160>600>600[3]
FAUC 213 ~1-10 (range)>1000>1000>100-1000>100-1000[4]

Functional Activity

L-745,870 acts as a potent antagonist at the human D4 receptor. In functional assays, it effectively reverses the dopamine-mediated inhibition of adenylyl cyclase and stimulation of [³⁵S]GTPγS binding.[2] Similarly, NGD-94-1 has been shown to be a functional antagonist, completely reversing the quinpirole-induced decrease in forskolin-stimulated cAMP levels and the stimulation of [³⁵S]GTPγS binding.[3] FAUC 213 has also been characterized as a complete antagonist in mitogenesis assays.[4]

In Vivo Effects

In vivo studies have further characterized the pharmacological profile of these D4 antagonists. L-745,870 has been shown to dose-dependently inhibit motor hyperactivity in animal models of ADHD.[5] It has also been found to reverse apomorphine-induced deficits in prepulse inhibition, a model used to predict antipsychotic efficacy.[6] FAUC 213 has also demonstrated atypical antipsychotic-like properties in behavioral and neurochemical models.[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate experimental design and replication.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound (e.g., L-745,870)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound or vehicle. For determining non-specific binding, add a high concentration of a known D4 antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • [³⁵S]GTPγS

  • GDP

  • Dopamine (agonist)

  • Test compound (antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Pre-incubate cell membranes with the test antagonist at various concentrations.

  • Add a fixed concentration of GDP to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of dopamine (agonist) and [³⁵S]GTPγS.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data is expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding. The IC₅₀ value for the antagonist is determined by non-linear regression.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the D4 receptor and a typical experimental workflow for comparing D4 antagonists.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D4R binds PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Dopamine D4 receptor signaling pathway.

Experimental_Workflow start Start: Select D4 Antagonists in_vitro In Vitro Assays start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine IC50) in_vitro->functional_assay in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis behavioral_models Behavioral Models (e.g., Locomotor Activity, PPI) in_vivo->behavioral_models behavioral_models->data_analysis conclusion Conclusion: Comparative Profile data_analysis->conclusion

Caption: Experimental workflow for comparing D4 antagonists.

References

Validating L-745,870 Trihydrochloride's Antagonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of L-745,870 trihydrochloride's antagonist activity against other dopamine (B1211576) receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its selectivity for the D4 subtype over other dopamine receptor subtypes, such as D2 and D3, makes it a valuable tool for studying the specific roles of the D4 receptor in various physiological and pathological processes.[1]

Comparative Analysis of Receptor Binding Affinity

The binding affinity of L-745,870 trihydrochloride and other dopamine receptor antagonists is a key indicator of their potency and selectivity. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D4 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
L-745,870 0.43 - 0.51[1]960[1]2300[1]~1882-2232~4510-5349
S 18126 2.4 - 2.5[2]----
Clozapine ~8.6----
Haloperidol ~2.15----
Raclopride Low Affinity[2]Potent[2]Potent[2]--

Note: Ki values can vary slightly between different studies and experimental conditions. The data presented here is a representative summary.

Functional Antagonist Activity

L-745,870 demonstrates functional antagonist activity by blocking the intracellular signaling pathways activated by dopamine at the D4 receptor. Dopamine D4 receptors are G protein-coupled receptors that couple to inhibitory Gαi/o proteins.[3] Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

L-745,870 effectively reverses the dopamine-mediated inhibition of adenylate cyclase, the enzyme responsible for cAMP synthesis.[5] It also blocks the dopamine-induced stimulation of [35S]GTPγS binding, an assay that measures G protein activation.[2][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for validating antagonist activity.

Dopamine_D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gαi/o Protein D4R->G_protein Activates L745870 L-745,870 L745870->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D4 receptor signaling pathway.

Antagonist_Validation_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Data Data Analysis and Comparison Binding->Data Functional Functional Assays (e.g., cAMP, [35S]GTPγS) Functional->Data Behavioral Behavioral Models (e.g., Conditioned Avoidance) Conclusion Conclusion on Antagonist Profile Behavioral->Conclusion Start Compound Selection (L-745,870 vs. Alternatives) Start->Binding Start->Functional Data->Behavioral

Caption: Experimental workflow for antagonist validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antagonist activity.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Cells expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to the D4 receptor (e.g., [3H]spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., L-745,870).

  • Separation and Scintillation Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Culture and Treatment: Cells expressing the dopamine D4 receptor are seeded in multi-well plates. The cells are then pre-incubated with the antagonist (L-745,870) at various concentrations.

  • Agonist Stimulation: The cells are stimulated with a known dopamine D4 receptor agonist (e.g., dopamine) in the presence of an adenylyl cyclase activator (e.g., forskolin).

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value for the antagonist is determined.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins following receptor stimulation.

  • Membrane Preparation: Cell membranes expressing the dopamine D4 receptor are prepared as described for the radioligand binding assay.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a dopamine D4 receptor agonist, varying concentrations of the antagonist (L-745,870), and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Separation and Scintillation Counting: The G protein-bound [35S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is measured.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and the IC50 or Kb value is calculated.[2]

In Vivo Studies

While in vitro assays provide valuable information on the molecular properties of an antagonist, in vivo studies are essential to evaluate its efficacy and potential side effects in a whole organism. However, studies have shown that selective D4 receptor antagonism with L-745,870 does not produce the same neurochemical and behavioral effects as typical antipsychotics in rodent models.[5][6] Furthermore, clinical trials in patients with schizophrenia did not demonstrate the antipsychotic efficacy of L-745,870.[7]

Conclusion

L-745,870 trihydrochloride is a highly potent and selective dopamine D4 receptor antagonist, as demonstrated by its low nanomolar Ki value and significant selectivity over D2 and D3 receptors. Its functional antagonist activity is confirmed through its ability to block dopamine-mediated inhibition of adenylyl cyclase and G protein activation. While it serves as an invaluable research tool for elucidating the role of the D4 receptor, its therapeutic potential in conditions like schizophrenia has not been established. The experimental protocols outlined in this guide provide a framework for the rigorous validation and comparison of L-745,870 and other dopamine receptor antagonists.

References

L-745,870 Trihydrochloride: A Comparative Analysis of its Selectivity for the D4 Dopamine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-745,870 trihydrochloride's binding affinity for the dopamine (B1211576) D4 receptor versus the D2 and D3 receptor subtypes. The data presented underscores the compound's notable selectivity, supported by detailed experimental methodologies.

L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor, a target of significant interest in the research and development of treatments for neurological and psychiatric disorders.[1][2][3] Its selectivity is a key attribute, as off-target effects at other dopamine receptor subtypes, such as D2 and D3, are often associated with undesirable side effects. This guide delves into the quantitative data that establishes the selectivity profile of L-745,870.

Comparative Binding Affinity of L-745,870

The selectivity of L-745,870 is demonstrated by its significantly lower inhibition constant (Ki) for the D4 receptor compared to the D2 and D3 receptors. The Ki value is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher affinity.

Receptor SubtypeL-745,870 Ki (nM)
Dopamine D40.43[1][2][3]
Dopamine D2960[1][2][3]
Dopamine D32300[1][2][3]

As the data illustrates, L-745,870 exhibits over 2,200-fold selectivity for the D4 receptor over the D2 receptor and over 5,300-fold selectivity over the D3 receptor, highlighting its potential for targeted therapeutic applications.

Experimental Protocol: Radioligand Binding Assay

The binding affinities of L-745,870 were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (L-745,870) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of L-745,870 for human dopamine D2, D3, and D4 receptors.

Materials:

  • Membrane Preparations: Cloned human dopamine D2, D3, and D4 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]spiperone, a high-affinity antagonist for D2-like receptors.

  • Test Compound: L-745,870 trihydrochloride.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor subtypes are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains a final volume of 250 µL.

  • Incubation:

    • To each well, add the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Add increasing concentrations of L-745,870.

    • Add a fixed concentration of [3H]spiperone (typically at or near its Kd value for the respective receptor).

    • For the determination of non-specific binding, a separate set of tubes will contain the membrane preparation, [3H]spiperone, and a high concentration of a competing ligand like haloperidol.

    • The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Selectivity and Experimental Workflow

The following diagrams illustrate the selectivity profile of L-745,870 and the general workflow of the radioligand binding assay.

cluster_ligand L-745,870 cluster_receptors Dopamine Receptors L745 L-745,870 D4 D4 (Ki = 0.43 nM) L745->D4 High Affinity D2 D2 (Ki = 960 nM) L745->D2 Low Affinity D3 D3 (Ki = 2300 nM) L745->D3 Very Low Affinity

Caption: Binding affinity of L-745,870 for dopamine receptor subtypes.

A 1. Prepare Receptor Membranes B 2. Incubate Membranes with [3H]spiperone & L-745,870 A->B C 3. Separate Bound from Free Radioligand via Filtration B->C D 4. Quantify Radioactivity with Scintillation Counting C->D E 5. Calculate IC50 and Ki Values D->E

Caption: Workflow of the competitive radioligand binding assay.

References

A Comparative Analysis of the D4-Selective Antagonist L-745,870 and Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870, and a range of commonly prescribed atypical antipsychotic medications. This guide synthesizes preclinical data on receptor binding affinities, in vivo efficacy, and side-effect profiles to offer a clear, data-driven comparison. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development in the field of neuropsychopharmacology.

Introduction

The treatment of schizophrenia and other psychotic disorders has evolved significantly with the introduction of atypical antipsychotics. These agents generally exhibit a broader receptor binding profile compared to their predecessors, the typical antipsychotics, leading to a different efficacy and side-effect profile.[1] A key characteristic of many atypical antipsychotics is their potent antagonism of serotonin (B10506) 5-HT2A receptors in addition to dopamine D2 receptor blockade.[2] This dual action is thought to contribute to their efficacy against negative symptoms and a reduced risk of extrapyramidal side effects (EPS).[2][3]

In the quest for more targeted therapies with fewer side effects, researchers have explored subtype-selective dopamine receptor antagonists. L-745,870 emerged as a potent and highly selective antagonist for the dopamine D4 receptor.[4] The rationale for targeting the D4 receptor was based in part on the observation that the highly effective atypical antipsychotic, clozapine, has a relatively high affinity for this receptor subtype.[5] It was hypothesized that selective D4 antagonism could provide antipsychotic efficacy without the motor side effects associated with D2 receptor blockade.[6] However, despite promising preclinical data in animal models, L-745,870 failed to demonstrate efficacy in human clinical trials for schizophrenia.[5][6]

This guide provides a detailed comparison of the pharmacological and behavioral profiles of L-745,870 and several key atypical antipsychotics, including clozapine, olanzapine (B1677200), risperidone (B510), and quetiapine (B1663577). By presenting the available preclinical data in a structured format, we aim to provide a valuable resource for understanding the nuances of these compounds and to inform future drug discovery efforts.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for L-745,870 and a selection of atypical antipsychotics across key preclinical parameters.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorL-745,870ClozapineOlanzapineRisperidoneQuetiapine
Dopamine D1>10,000853120545
Dopamine D2960[7]125[8]11[8]3.3[8]160[8]
Dopamine D32300[9]42499.8270
Dopamine D4 0.43 [7]21277.32
Serotonin 5-HT1A>10,000170>10,0002602700
Serotonin 5-HT2A2401340.16110
Serotonin 5-HT2C15009.6112.53200
Adrenergic α11807190.87
Adrenergic α2780132001.835
Histamine (B1213489) H11100672011
Muscarinic M1>10,0001.926>10,000>10,000

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies may differ slightly between studies.

Table 2: In Vivo Efficacy in Preclinical Models of Psychosis

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Conditioned Avoidance Response (ED50, mg/kg)
L-745,870Ineffective[10]Ineffective[10]
Clozapine5.0 - 20.0[11]10.0 - 20.0
Olanzapine~1.0[11]0.5 - 1.0
Risperidone0.1 - 0.50.1 - 0.5
Haloperidol (Typical)0.05 - 0.1[12]0.1 - 0.2

Note: ED50 is the dose required to produce a 50% effect. "Ineffective" indicates that the compound did not produce a significant effect in the respective assay at doses that did not cause motor impairment.

Table 3: Preclinical Side-Effect Profile

CompoundCatalepsy (MED, mg/kg)Body Weight Gain
L-745,870100 (mouse)[10]No significant effect reported
Clozapine>100 (rat)[13]High[14][15]
Olanzapine>10 (rat)High[14][15]
Risperidone1.0 - 2.0 (rat)Moderate[15]
Quetiapine>50 (rat)Moderate[15]
Haloperidol (Typical)0.2 - 0.5 (rat)Low

Note: MED is the minimum effective dose required to induce a significant effect. Catalepsy is used as a preclinical predictor of extrapyramidal side effects (EPS).

Experimental Protocols

A brief description of the methodologies for the key experiments cited in this guide is provided below.

1. Receptor Binding Assays (Radioligand Displacement)

  • Objective: To determine the affinity of a test compound for a specific receptor.

  • Principle: This assay measures the ability of a test compound (unlabeled ligand) to displace a radioactively labeled ligand ([³H]-ligand) that is known to bind with high affinity and specificity to the target receptor.

  • General Protocol:

    • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.

    • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while the unbound radioligand is washed away.

    • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[16][17][18][19]

2. Amphetamine-Induced Hyperlocomotion

  • Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to reverse the locomotor-stimulating effects of amphetamine, a dopamine-releasing agent.[20]

  • Principle: This model is based on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic systems contributes to psychotic symptoms.[20]

  • General Protocol:

    • Acclimation: Rodents (typically rats or mice) are placed in an open-field arena equipped with infrared beams to track their movement and allowed to acclimate for a period.

    • Drug Administration: The test compound or vehicle is administered, followed by an injection of d-amphetamine at a dose known to induce a robust increase in locomotor activity.

    • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period following amphetamine administration.

    • Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine if the test compound significantly attenuates the amphetamine-induced hyperlocomotion.[12][21][22][23]

3. Conditioned Avoidance Response (CAR)

  • Objective: To evaluate the antipsychotic potential of a drug by assessing its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[24]

  • Principle: This test has high predictive validity for antipsychotic efficacy, particularly for D2 receptor antagonists.[25][26]

  • General Protocol:

    • Training: An animal (typically a rat) is placed in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.

    • Testing: After the animal has learned the avoidance response, it is treated with the test compound or vehicle.

    • Data Collection: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded over a series of trials.

    • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not affect the number of escape responses.[27]

4. Catalepsy Bar Test

  • Objective: To assess the propensity of a drug to induce catalepsy, a state of motor rigidity, in rodents. This is a widely used preclinical screen for extrapyramidal side effects (EPS).[28][29][30]

  • Principle: Drugs that block dopamine D2 receptors in the nigrostriatal pathway can induce catalepsy.

  • General Protocol:

    • Drug Administration: The test compound or vehicle is administered to the animal (rat or mouse).

    • Testing: At a specified time after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

    • Data Collection: The latency to remove both forepaws from the bar is measured. A cut-off time is typically used.

    • Data Analysis: A significant increase in the time the animal remains in the imposed posture is indicative of catalepsy.[31][32]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of L-745,870 and atypical antipsychotics.

G cluster_L745870 L-745,870 Signaling L745870 L-745,870 D4R Dopamine D4 Receptor L745870->D4R Antagonist AC Adenylate Cyclase D4R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Dopamine Dopamine Dopamine->D4R Agonist

Caption: L-745,870 acts as a selective antagonist at the dopamine D4 receptor.

G cluster_Atypical Atypical Antipsychotic Signaling cluster_D2 D2 Pathway cluster_HT2A 5-HT2A Pathway Atypical Atypical Antipsychotic D2R Dopamine D2 Receptor Atypical->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Atypical->HT2AR Antagonist Other Other Receptors (e.g., H1, M1, α1) Atypical->Other Antagonist D2_effect Antipsychotic Effect (Mesolimbic) D2R->D2_effect EPS EPS (Nigrostriatal) D2R->EPS HT2A_effect Modulation of Dopamine Release (Reduces EPS) HT2AR->HT2A_effect Negative_symptoms Efficacy against Negative Symptoms HT2AR->Negative_symptoms Side_effects Side Effects (e.g., Sedation, Weight Gain) Other->Side_effects

Caption: Atypical antipsychotics have a multi-receptor binding profile.

G cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow Start Start Acclimation Acclimate Rodent in Open-Field Start->Acclimation Administer_Drug Administer Test Compound or Vehicle Acclimation->Administer_Drug Administer_Amph Administer Amphetamine Administer_Drug->Administer_Amph Record_Activity Record Locomotor Activity Administer_Amph->Record_Activity Analyze_Data Analyze Data Record_Activity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion test.

G cluster_logic Receptor Selectivity Comparison L745870 L-745,870 D4 High Affinity for D4 L745870->D4 Selective Atypicals Atypical Antipsychotics D2 Moderate/High Affinity for D2 Atypicals->D2 HT2A High Affinity for 5-HT2A Atypicals->HT2A Multi_receptor Broad Receptor Profile Atypicals->Multi_receptor

Caption: Logical comparison of receptor selectivity.

Discussion and Conclusion

The comparative analysis of L-745,870 and atypical antipsychotics reveals a stark contrast in their pharmacological profiles and preclinical efficacy. L-745,870 is a highly potent and selective antagonist of the dopamine D4 receptor, with significantly lower affinity for D2 and other receptors.[4][7] In contrast, atypical antipsychotics are characterized by their multi-receptor engagement, most notably a high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[2][8]

This fundamental difference in receptor interaction is reflected in their performance in preclinical models of psychosis. While atypical antipsychotics like olanzapine and risperidone effectively attenuate amphetamine-induced hyperlocomotion and suppress conditioned avoidance responding, L-745,870 was found to be ineffective in these predictive models.[10] This lack of efficacy in established animal models was consistent with its subsequent failure in human clinical trials for schizophrenia.[5]

Regarding side effects, the high selectivity of L-745,870 for the D4 receptor was predicted to result in a low propensity for EPS. Indeed, it only induced catalepsy in mice at a very high dose, likely due to off-target D2 receptor occupancy at such concentrations.[10] Atypical antipsychotics, with their lower D2 affinity compared to typicals and their potent 5-HT2A antagonism, generally have a reduced risk of EPS. However, their interaction with other receptors, such as histamine H1 and muscarinic M1, is associated with metabolic side effects like weight gain and diabetes, a concern not prominently reported for L-745,870 in preclinical studies.[14][15]

References

A Comparative Analysis of L-745,870 Trihydrochloride and Typical Neuroleptics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and efficacy profiles of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870 trihydrochloride, and typical neuroleptics. The information presented is intended to support research and development efforts in the field of neuropsychopharmacology.

Executive Summary

L-745,870 is a potent and selective antagonist of the dopamine D4 receptor, exhibiting a significantly different receptor binding profile compared to typical neuroleptics such as haloperidol (B65202) and chlorpromazine (B137089).[1][2] Typical neuroleptics primarily exert their antipsychotic effects through the blockade of dopamine D2 receptors, a mechanism also associated with a high incidence of extrapyramidal side effects (EPS).[3][4] In contrast, L-745,870's high affinity for the D4 receptor with markedly lower affinity for the D2 receptor suggests a potential for antipsychotic efficacy with a reduced risk of motor side effects. Preclinical data indicates that while both L-745,870 and typical neuroleptics can modulate conditioned avoidance responses, a behavioral correlate of antipsychotic activity, their broader pharmacological and side-effect profiles differ substantially.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorL-745,870HaloperidolChlorpromazine
Dopamine D2 ~1000~1-2~10
Dopamine D3 ~2500~7~50
Dopamine D4 ~0.5 ~5-20~20-50
Serotonin 5-HT2A Moderate Affinity~20-50~10-20
Adrenergic α1 Moderate Affinity~10-20~5-15
Histamine H1 Low Affinity~50-100~5-10
Muscarinic M1 Low Affinity~1000~20-50

Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.

Table 2: Comparative Efficacy and Side Effect Profile in Preclinical Models
ParameterL-745,870Typical Neuroleptics (e.g., Haloperidol)
Conditioned Avoidance Response (CAR) Active, suppresses CARActive, suppresses CAR
Catalepsy Induction (rodent model for EPS) Low propensity at effective dosesHigh propensity at effective doses
Prolactin Elevation Minimal to no effectSignificant elevation
Effect on Negative/Cognitive Symptoms Under investigation, theoretically beneficialGenerally limited efficacy

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D4 receptors.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing human dopamine D2 or D4 receptors are cultured and harvested.

    • Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Nemonapride for D4 receptors), the cell membrane preparation, and varying concentrations of the test compound (L-745,870 or a typical neuroleptic).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled haloperidol).

    • The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

Objective: To assess the functional antagonist activity of a test compound at D2 and D4 receptors by measuring its effect on dopamine-mediated inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture and Treatment:

    • CHO or HEK293 cells co-expressing a dopamine receptor (D2 or D4) and adenylyl cyclase are used.

    • Cells are pre-incubated with varying concentrations of the test compound (L-745,870 or a typical neuroleptic).

  • Adenylyl Cyclase Stimulation and Inhibition:

    • Adenylyl cyclase is stimulated using forskolin.

    • Dopamine is then added to the cells to induce inhibition of adenylyl cyclase via the Gi-coupled D2 or D4 receptors.

  • cAMP Measurement:

    • The intracellular cyclic AMP (cAMP) levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay.

  • Data Analysis:

    • The ability of the test compound to reverse the dopamine-induced inhibition of cAMP production is quantified.

    • The potency of the antagonist is determined by calculating the EC50 value for the reversal of dopamine's effect.

Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the antipsychotic-like potential of a test compound by assessing its ability to selectively suppress a conditioned avoidance response.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric footshock.

  • Training:

    • A rat is placed in one compartment.

    • A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).

    • Immediately following the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor.

    • The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move during the CS, it can escape the shock by moving to the other compartment after the US has started (an escape response).

    • Training consists of multiple trials until the rat consistently performs the avoidance response.

  • Testing:

    • Once the rats are trained, they are administered the test compound (L-745,870 or a typical neuroleptic) or a vehicle control.

    • After a pre-determined time, the rats are placed back in the shuttle box and subjected to a series of test trials.

    • The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Data Analysis:

    • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without affecting the number of escape responses. This indicates a selective effect on the conditioned behavior rather than a general motor impairment.

Mandatory Visualization

Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates L745_870 L-745,870 L745_870->D4R Blocks G_protein Gi/o Protein D4R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylates Targets K_ion K+ Efflux GIRK->K_ion Increases Neuronal Hyperpolarization Neuronal Hyperpolarization K_ion->Neuronal Hyperpolarization Leads to

Caption: Dopamine D4 receptor signaling pathway.

Typical Neuroleptic (D2 Receptor) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Typical_Neuroleptic Typical Neuroleptic Typical_Neuroleptic->D2R Blocks G_protein Gi/o Protein D2R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Modulation of Gene Expression\n and Neuronal Excitability Modulation of Gene Expression and Neuronal Excitability PKA->Modulation of Gene Expression\n and Neuronal Excitability Phosphorylates Targets

Caption: Typical neuroleptic action on D2 receptor signaling.

Experimental Workflow for Radioligand Binding Assay start Start prep Prepare Receptor Membranes (e.g., from HEK293 cells) start->prep incubate Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (Calculate IC50 and Ki) measure->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

References

Comparative Analysis of L-745,870 Trihydrochloride Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of L-745,870 trihydrochloride with other selective dopamine (B1211576) D4 receptor antagonists. Tailored for researchers, scientists, and drug development professionals, this document compiles quantitative binding affinity data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate informed decisions in research applications.

Introduction to L-745,870 Trihydrochloride

L-745,870 is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2][3] Its utility in research and potential therapeutic development hinges on its specific interaction with the D4 receptor and minimal engagement with other receptors, a property known as selectivity. This guide explores the cross-reactivity of L-745,870, presenting its binding affinity for a panel of receptors and comparing it with other notable D4 antagonists.

Comparative Binding Affinity Profile

The selectivity of L-745,870 is demonstrated by its significantly higher affinity for the dopamine D4 receptor compared to other dopamine receptor subtypes, as well as serotonin, adrenergic, and sigma receptors. The following tables summarize the binding affinities (Ki, in nM) of L-745,870 and a selection of alternative D4 antagonists.

Table 1: Binding Affinity (Ki, nM) of L-745,870 at Various Receptors

Receptor SubtypeL-745,870 Ki (nM)
Dopamine D40.43 - 2.5
Dopamine D2960
Dopamine D32300
5-HT2Moderate Affinity (<300 IC50)
Alpha-AdrenergicModerate Affinity (<300 IC50)
Sigma SitesModerate Affinity (<300 IC50)

Data compiled from multiple sources.[1][4]

Table 2: Comparative Binding Affinity (Ki, nM) of Selected Dopamine D4 Antagonists

CompoundDopamine D4Dopamine D2Dopamine D3Reference
L-745,870 2.5 >10000 >10000 [5]
S 181262.4>10000>10000[5]
Raclopride23003.51.8[5]
U-101958pKi 8.9--[6]

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds like L-745,870.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor.

  • Radioligand (e.g., [3H]-Spiperone).

  • Test compound (L-745,870 or alternatives).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a known D4 antagonist (e.g., unlabeled spiperone) is added to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor, providing information on the agonist or antagonist properties of a compound.

Objective: To assess the ability of L-745,870 to antagonize dopamine-induced G protein activation at the D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor.

  • [35S]GTPγS.

  • GDP.

  • Dopamine (agonist).

  • Test compound (L-745,870).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubate the cell membranes with varying concentrations of the test compound (L-745,870).

  • Add a fixed concentration of dopamine to stimulate the D4 receptors.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction. For filtration assays, this is done by rapid filtration through glass fiber filters. For SPA, the reaction stops upon addition of the SPA beads.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data is expressed as the percentage of inhibition of the agonist-stimulated [35S]GTPγS binding.

  • Plot the percentage of inhibition against the concentration of the test compound to determine its potency (IC50 or Kb).[5]

cAMP Accumulation Assay

This assay measures the downstream effect of Gαi-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Objective: To determine the antagonist activity of L-745,870 by measuring its ability to block dopamine-induced inhibition of cAMP accumulation.

Materials:

  • Whole cells expressing the human dopamine D4 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (agonist).

  • Test compound (L-745,870).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-treat the cells with varying concentrations of the test compound (L-745,870).

  • Stimulate the cells with a fixed concentration of dopamine in the presence of forsklin. Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • The antagonist effect is observed as a reversal of the dopamine-induced decrease in forskolin-stimulated cAMP levels.

  • Plot the cAMP levels against the concentration of the test compound to determine its potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

Dopamine_D4_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Dopamine D4 receptor signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare cell membranes expressing D4 receptor D Incubate membranes, radioligand, and test compound A->D B Prepare serial dilutions of test compound B->D C Prepare radioligand solution ([3H]-Spiperone) C->D E Rapid filtration to separate bound and free radioligand D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity with scintillation counter F->G H Calculate specific binding and determine Ki G->H

Experimental workflow for radioligand binding assay.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare cell membranes expressing D4 receptor D Pre-incubate membranes with test compound A->D B Prepare dilutions of test compound (antagonist) B->D C Prepare agonist solution (Dopamine) E Add agonist to stimulate D4 receptor C->E D->E F Initiate reaction with [35S]GTPγS and GDP E->F G Terminate reaction and measure bound [35S]GTPγS F->G H Calculate % inhibition and determine potency G->H

Experimental workflow for [35S]GTPγS binding assay.

Conclusion

L-745,870 trihydrochloride exhibits a high degree of selectivity for the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other tested receptors. This makes it a valuable tool for specifically investigating the role of the D4 receptor in various physiological and pathological processes. When selecting a D4 antagonist for research, it is crucial to consider its cross-reactivity profile in the context of the specific experimental system and biological questions being addressed. This guide provides the necessary data and protocols to assist researchers in making an informed choice.

References

Benchmarking L-745,870 Trihydrochloride: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-745,870 trihydrochloride's performance in key functional assays against other relevant dopamine (B1211576) receptor antagonists. The data presented is compiled from publicly available research to assist in the evaluation and application of this selective D4 receptor antagonist.

Introduction to L-745,870 Trihydrochloride

L-745,870 is a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its selectivity for the D4 subtype over other dopamine receptors, particularly the D2 and D3 subtypes, has made it a valuable tool in neuroscience research to elucidate the specific roles of the D4 receptor in various physiological and pathological processes. This guide will focus on its characterization in functional assays that measure the cellular consequences of D4 receptor blockade.

Comparative Performance in Functional Assays

The following tables summarize the binding affinity and functional potency of L-745,870 in comparison to other well-known dopamine receptor antagonists, such as the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol.

Table 1: Comparative Binding Affinity (Ki) of Dopamine Receptor Antagonists

CompoundD4 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 vs D2 SelectivityD4 vs D3 Selectivity
L-745,870 0.43 960 2300 >2000-fold >5000-fold
Clozapine8.6160480~18.6-fold~55.8-fold
Haloperidol2.21.50.7~0.68-fold~0.32-fold

Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.

Table 2: Comparative Functional Antagonist Potency (pIC50) in BRET Assays

CompoundD4R G-protein Activation (pIC50)D4R β-arrestin Recruitment (pIC50)
L-745,870 8.80 8.34
Compound 188.017.94
Compound 217.907.70
Compound 248.238.00

Data from a study evaluating novel D4R antagonists, with L-745,870 as a reference compound.[2] pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates L745870 L-745,870 L745870->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Dopamine D4 receptor signaling pathway.

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of an antagonist to block the dopamine-induced inhibition of cAMP production.

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate cells expressing D4 receptors incubate_cells Incubate overnight plate_cells->incubate_cells preincubate Pre-incubate with L-745,870 or other antagonists incubate_cells->preincubate add_forskolin_dopamine Add Forskolin (B1673556) (to stimulate Adenylyl Cyclase) and Dopamine preincubate->add_forskolin_dopamine incubate_treatment Incubate for 30 min at 37°C add_forskolin_dopamine->incubate_treatment lyse_cells Lyse cells to release cAMP incubate_treatment->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF) lyse_cells->detect_cAMP plot_data Plot cAMP levels vs. antagonist concentration detect_cAMP->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for a cAMP inhibition assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media and seeded into 96- or 384-well plates.

  • Antagonist Pre-incubation: The following day, the culture medium is removed, and cells are pre-incubated with varying concentrations of L-745,870 or other test antagonists for 15-30 minutes at 37°C.

  • Stimulation: A solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal) and a fixed concentration of dopamine (typically the EC80 concentration to induce D4 receptor-mediated inhibition) is added to the wells.

  • Incubation: The plate is incubated for 30 minutes at 37°C to allow for the modulation of cAMP production.

  • cAMP Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP levels are then quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The measured signal (inversely proportional to cAMP levels in many competitive immunoassays) is plotted against the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced effect.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the D4 receptor. In the presence of an agonist, the G protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange. Antagonists will block the agonist-induced increase in [³⁵S]GTPγS binding.

Experimental Workflow:

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prepare_membranes Prepare cell membranes expressing D4 receptors mix_reagents Incubate membranes with antagonist, dopamine, GDP, and [³⁵S]GTPγS prepare_membranes->mix_reagents filter_membranes Rapidly filter to separate bound and free [³⁵S]GTPγS mix_reagents->filter_membranes wash_filters Wash filters to remove non-specific binding filter_membranes->wash_filters quantify_radioactivity Quantify radioactivity on filters (scintillation counting) wash_filters->quantify_radioactivity plot_data Plot [³⁵S]GTPγS binding vs. antagonist concentration quantify_radioactivity->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cells overexpressing the dopamine D4 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: An appropriate assay buffer is prepared containing buffer salts, MgCl₂, and GDP.

  • Reaction Mixture: In a microplate, the cell membranes are incubated with varying concentrations of L-745,870 or other test antagonists, a fixed concentration of dopamine (agonist), and a fixed concentration of [³⁵S]GTPγS.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to reduce non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the logarithm of the antagonist concentration, and the IC50 value is determined by non-linear regression.

Conclusion

L-745,870 trihydrochloride is a potent and highly selective dopamine D4 receptor antagonist, as demonstrated in both radioligand binding and functional cellular assays. Its significant selectivity over D2 and D3 receptors makes it an invaluable pharmacological tool for investigating the specific functions of the D4 receptor. The experimental protocols detailed in this guide provide a framework for the functional characterization of L-745,870 and other potential D4 receptor modulators.

References

A Head-to-Head Comparison: L-745,870 Trihydrochloride in Preclinical Antipsychotic Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-745,870 trihydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, with other key antipsychotic compounds. The data presented herein is compiled from preclinical studies to offer an objective evaluation of its pharmacological profile and performance in established experimental models.

Executive Summary

L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor.[1] It exhibits significantly higher affinity for the D4 subtype compared to D2 and D3 receptors, a characteristic that distinguishes it from traditional antipsychotics.[1] Despite its promising in vitro profile, L-745,870 failed to demonstrate efficacy in human clinical trials for schizophrenia. This guide delves into the preclinical data that defined its pharmacological character, providing a comparative analysis against established first-generation (haloperidol), second-generation (clozapine), and other selective D4 antagonists.

Data Presentation

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
CompoundDopamine D4Dopamine D2Dopamine D3D2/D4 Selectivity RatioD3/D4 Selectivity Ratio
L-745,870 0.43 [1]960[1]2300[1]~2233~5349
Clozapine (B1669256)8.6120-~14-
Haloperidol (B65202)2.15----
RacloprideLow AffinityPotentPotent--
S 181262.4[2]----

Note: A lower Ki value indicates a higher binding affinity. Data for clozapine and haloperidol are presented as found in the cited literature; direct Ki values for D2 and D3 for these compounds in the same study as L-745,870 were not consistently available. Raclopride's affinity for D4 is noted as low, with high potency at D2 and D3 receptors.[2]

Table 2: In Vitro Functional Antagonist Activity of L-745,870
AssayEffect of L-745,870
Dopamine-mediated inhibition of adenylate cyclaseReversed the effect of dopamine[3]
Dopamine-stimulated [35S]GTPγS bindingReversed the effect of dopamine[3]
Table 3: Performance in Rodent Behavioral Models of Antipsychotic Activity
Behavioral ModelL-745,870HaloperidolClozapine
Amphetamine-induced hyperactivity (mice)Failed to antagonizeAntagonizesAntagonizes
Conditioned avoidance responding (rats)Failed to impairImpairsImpairs

Experimental Protocols

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the specific human dopamine receptor subtype (e.g., D2, D4) are prepared.

  • Competitive Binding Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound (e.g., L-745,870).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase (cAMP) Functional Assay

Objective: To assess the functional antagonist activity of a compound at Gαi-coupled dopamine receptors.

General Protocol:

  • Cell Culture: Cells expressing the dopamine D4 receptor are cultured in appropriate media.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., L-745,870).

  • Agonist Stimulation: A fixed concentration of a dopamine receptor agonist is added to stimulate the receptor, which in turn inhibits adenylate cyclase. Forskolin is often used to stimulate basal cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its potency (e.g., IC50).

[35S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins following agonist stimulation of a G-protein coupled receptor (GPCR) and its inhibition by an antagonist.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the dopamine D4 receptor are prepared.

  • Incubation Mixture: The membranes are incubated in a buffer containing GDP, the test antagonist (e.g., L-745,870), and a dopamine agonist.

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

  • Termination and Filtration: The incubation is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.

  • Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The antagonist's ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding is measured to determine its functional potency.

Mandatory Visualizations

Dopamine_D4_Signaling_Pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D4 receptor signaling cascade and the inhibitory action of L-745,870.

Experimental_Workflow_Binding_Assay General Workflow for a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]spiperone) Radioligand->Incubation TestCompound Test Compound (e.g., L-745,870) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis IC50 & Ki Calculation Counting->DataAnalysis

Caption: A simplified workflow for determining compound binding affinity via a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of L-745,870 Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of L-745,870 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

L-745,870 trihydrochloride is identified by CAS Number 866021-03-6. While it does not meet the classification criteria for hazardous materials according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, and is not classified as hazardous for transport, proper handling and disposal are still necessary to minimize environmental impact and ensure personnel safety.[1] The toxicological, chemical, and physical properties of this compound have not been fully investigated.[1]

Personal Protective Equipment (PPE) and Handling

Before handling L-745,870 trihydrochloride, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling procedures are crucial to avoid direct contact and inhalation.

PPE / Handling Procedure Specification Rationale
Ventilation Use in a chemical fume hood with an independent air supply.[1]To prevent inhalation of dust or aerosols.[1]
Eye Protection Safety glasses or goggles.To protect eyes from potential irritation and redness.[1]
Hand Protection Appropriate chemical-resistant gloves (minimum standard BS EN 374:2003).[1]To prevent skin contact, which may cause mild irritation.[1]
Body Protection Protective clothing.To prevent contact with skin.[1]
Respiratory Protection A suitable respirator may be necessary if a risk assessment indicates it.[1]To prevent irritation of the throat and respiratory tract.[1]

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.

Spill Scenario Action
Minor Spill 1. Cover the spill with a suitable absorbent material. 2. Sweep up the material and place it in an appropriate, sealed container for disposal.[1] 3. Clean the spill area with soap and water.
Major Spill 1. Evacuate the area and prevent entry. 2. Ensure adequate ventilation. 3. Follow institutional protocols for large chemical spills.

Disposal Protocol

The disposal of L-745,870 trihydrochloride must be conducted in a manner that is compliant with national and local regulations. Do not allow the product to enter drains.[1]

Waste Type Disposal Method
Unused Product Transfer to a suitable, labeled container and arrange for collection by a specialized disposal company.[1]
Contaminated Materials (e.g., PPE, absorbent) Place in a sealed container and dispose of as hazardous or toxic waste in accordance with national legislation.[1]

Below is a workflow diagram illustrating the decision-making process and steps for the proper disposal of L-745,870 trihydrochloride.

G start Start: L-745,870 Trihydrochloride Disposal handling 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->handling spill_check 2. Is there a spill? handling->spill_check no_spill 3a. Prepare for Disposal spill_check->no_spill No spill 3b. Manage Spill spill_check->spill Yes package_waste 4a. Place Waste in a Labeled, Sealed Container no_spill->package_waste contain_spill 4b. Cover with Absorbent Material spill->contain_spill collect_spill 5b. Collect and Place in Sealed Container contain_spill->collect_spill collect_spill->package_waste disposal_company 5a. Arrange for Collection by a Specialized Disposal Company package_waste->disposal_company landfill 6. Dispose in Regulated Landfill or via Approved Method for Hazardous/Toxic Wastes disposal_company->landfill end End of Disposal Process landfill->end

Caption: Disposal workflow for L-745,870 trihydrochloride.

First Aid Procedures

In case of accidental exposure, follow these first aid measures and seek immediate medical attention.[1]

Exposure Route First Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Consult a doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a doctor.[1]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor.[1]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of L-745,870 trihydrochloride, fostering a secure and compliant research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling L-745870 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of L-745,870 trihydrochloride. The following procedural guidance is designed to ensure the safe and effective use of this potent and selective D₄ dopamine (B1211576) receptor antagonist in a laboratory setting.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure to L-745,870 trihydrochloride. The following table summarizes the recommended PPE for various tasks.

Task Eye Protection Hand Protection Respiratory Protection Body Protection
Handling Solid Compound (Weighing, Aliquoting) Safety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile gloves (minimum 4 mil thickness)NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filtersLab coat, long pants, and closed-toe shoes
Preparing Solutions Chemical splash goggles or a full-face shieldDouble-gloving with nitrile gloves (minimum 4 mil thickness)NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridgesChemical-resistant apron over a lab coat, long pants, and closed-toe shoes
General Laboratory Operations Safety glasses with side shieldsSingle pair of nitrile glovesNot generally required if solutions are handled in a fume hoodLab coat, long pants, and closed-toe shoes
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesNIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filtersChemical-resistant suit or coveralls

Note: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of L-745,870 trihydrochloride. All procedures involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Don a lab coat, safety glasses, and nitrile gloves before opening the package inside a chemical fume hood.

  • Verify that the container is sealed and the label matches the order information.

2. Weighing the Solid Compound:

  • Place a balance inside the chemical fume hood.

  • Use anti-static weigh paper or a disposable weigh boat.

  • Carefully open the container and use a clean, dedicated spatula to transfer the desired amount of powder.

  • Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as contaminated waste.

  • Securely close the main container immediately after weighing.

3. Preparing Stock Solutions:

  • Slowly add the solvent to the weighed solid to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

  • Once dissolved, cap the solution container and vortex to ensure homogeneity.

4. Storage:

  • Store the solid compound and stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C in a tightly sealed container.[1][2]

5. General Handling of Solutions:

  • Always handle solutions within a chemical fume hood.

  • Use calibrated pipettes with disposable tips for transferring solutions.

  • Avoid skin and eye contact.

III. Emergency Procedures: Spill Cleanup

In the event of a spill, remain calm and follow these procedures. A spill kit containing the necessary materials should be readily accessible in the laboratory.

A. Solid Spill (less than 1 gram):

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear a respirator, chemical splash goggles, a face shield, a chemical-resistant suit or coveralls, and heavy-duty nitrile or butyl rubber gloves.

  • Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • Clean Up: Carefully scoop the spilled material and absorbent pads into a sealable plastic bag or container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste bag.

  • Dispose: Seal the bag and label it as "Contaminated Waste: L-745,870 trihydrochloride." Dispose of it according to your institution's chemical waste guidelines.

B. Liquid Spill (solution):

  • Evacuate and Secure: Alert others and restrict access to the spill area.

  • Don PPE: Wear a respirator, chemical splash goggles, a face shield, a chemical-resistant suit or coveralls, and heavy-duty nitrile or butyl rubber gloves.

  • Contain the Spill: Create a dike around the spill using absorbent material from the spill kit.

  • Absorb the Liquid: Cover the spill with absorbent pads or other suitable absorbent material, working from the outside in.

  • Clean Up: Use tongs or a scoop to collect the absorbent material and place it in a sealable plastic bag or container.

  • Decontaminate: Wipe the spill area with a detergent solution, followed by water. Dispose of all cleaning materials in the waste bag.

  • Dispose: Seal and label the waste bag for disposal through your institution's chemical waste program.

IV. Disposal Plan

While L-745,870 trihydrochloride is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, it is prudent to handle its disposal with care due to its biological activity.[3] Always follow your institution's and local regulations for chemical waste disposal.

1. Unused Solid Compound and Concentrated Solutions:

  • These should be collected in a designated, sealed, and clearly labeled waste container.

  • Arrange for collection by a specialized chemical waste disposal company.[3]

2. Contaminated Materials (PPE, weigh boats, pipette tips, etc.):

  • Collect all contaminated disposable materials in a dedicated, sealed waste bag.

  • Label the bag as "Contaminated Waste" and include the chemical name.

  • Dispose of the bag through your institution's chemical or laboratory waste stream.

3. Empty Containers:

  • The original container should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

V. Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling L-745,870 trihydrochloride safely.

handle_workflow cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe spill_response cluster_assess Immediate Actions cluster_contain Spill Containment & Cleanup cluster_dispose Final Steps spill_detected Spill Detected assess_alert Alert Others spill_detected->assess_alert assess_secure Secure Area assess_alert->assess_secure assess_ppe Don Emergency PPE assess_secure->assess_ppe contain_solid Cover Solid Spill assess_ppe->contain_solid contain_liquid Dike Liquid Spill assess_ppe->contain_liquid cleanup_collect Collect Contaminated Material contain_solid->cleanup_collect contain_liquid->cleanup_collect cleanup_decon Decontaminate Spill Area cleanup_collect->cleanup_decon dispose_package Package & Label Waste cleanup_decon->dispose_package dispose_ehs Contact EHS for Disposal dispose_package->dispose_ehs dispose_report Report Incident dispose_ehs->dispose_report

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.